Barbital sodium
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFKWPGWBFQLN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020128 | |
| Record name | Sodium barbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |
| Record name | Barbital sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
144-02-5 | |
| Record name | Barbital sodium [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium barbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barbital sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Barbital Sodium: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Barbital sodium, a long-acting barbiturate with significant applications in laboratory settings. This document details its core characteristics, provides established experimental protocols for its identification and quantification, and outlines its primary mechanism of action. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Core Chemical and Physical Properties
This compound, the sodium salt of barbital, presents as a white, odorless, crystalline powder with a slightly bitter taste.[1] It is a derivative of barbituric acid and is classified as a long-acting barbiturate.[2] Its chemical and physical properties are summarized in the table below, providing a foundational understanding for its laboratory handling and application.
| Property | Value | Source(s) |
| Chemical Name | Sodium 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate | [3] |
| Synonyms | Sodium Barbital, Barbitone Sodium, Veronal Sodium | [2][4] |
| CAS Number | 144-02-5 | [3] |
| Molecular Formula | C₈H₁₁N₂NaO₃ | [5] |
| Molecular Weight | 206.17 g/mol | [5] |
| Appearance | White crystalline powder | [4] |
| Melting Point | Approximately 189-192 °C | [1] |
| Solubility | Freely soluble in water; slightly soluble in alcohol; practically insoluble in ether and chloroform. | [1] |
| pH of Aqueous Solution | Alkaline to litmus and phenolphthalein | [1] |
| pKa | 7.4 (for barbital) |
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its primary pharmacological effect on the central nervous system by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA is the primary inhibitory neurotransmitter in the brain. This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and potentiates the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability. This inhibitory action is the basis for its sedative and hypnotic properties.
Experimental Protocols for Laboratory Use
Accurate identification and quantification of this compound are crucial for research and quality control. The following are detailed methodologies for key experiments.
Qualitative Identification Tests
Several colorimetric tests can be used for the presumptive identification of barbiturates like this compound.
1. Dille-Koppanyi Test
This test produces a characteristic purple color in the presence of barbiturates.[6]
-
Reagents:
-
Procedure:
-
Place a small amount of the sample to be tested onto a spot plate or in a test tube.
-
Add two drops of Solution 1 to the sample.
-
Add one drop of Solution 2.
-
Observe for the development of a purple color, which indicates the potential presence of a barbiturate.[6]
-
2. Zwikker Test
Similar to the Dille-Koppanyi test, the Zwikker test also yields a purple color with barbiturates.[7]
-
Reagents:
-
Procedure:
-
Place a small amount of the sample in a test tube.
-
Add one drop of Reagent A.
-
Add one drop of Reagent B.
-
Observe for a color change. A purple color is indicative of a barbiturate.[6]
-
3. Pyridine and Copper (II) Sulfate Test
This test results in a red-purple precipitate.[1]
-
Reagents:
-
Diluted pyridine (1 in 10)
-
Copper (II) sulfate Test Solution (TS)
-
Chloroform
-
-
Procedure:
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the separation and identification of barbiturates.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel G).[8]
-
Mobile Phase: A common mobile phase is a mixture of chloroform and acetone. Other systems like chloroform-benzene-ammonia or isopropanol-chloroform-ammonia can also be used.[8]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol.
-
Procedure:
-
Spot the sample solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Visualize the spots under UV light (254 nm) if the plate contains a fluorescent indicator.[9]
-
Alternatively, use a spray reagent for visualization. A common spray reagent is mercuric chloride-diphenylcarbazone, which produces blue-violet spots on a pink background.[10]
-
-
Analysis: Calculate the Retention Factor (Rf) value and compare it with that of a known standard of this compound run on the same plate.
Quantitative Assay: Acid-Base Titration
The sodium salt of barbital can be assayed by liberating the free acid and then titrating it. A general procedure for a related barbiturate, amothis compound, can be adapted.[11]
-
Procedure:
-
Accurately weigh about 500 mg of this compound and dissolve it in approximately 15 mL of water in a separatory funnel.
-
Add 2 mL of hydrochloric acid to the solution to liberate the free barbital acid.
-
Extract the liberated barbital with several 25-mL portions of chloroform.[11]
-
Test for completeness of extraction by evaporating an additional 10-mL chloroform extract; no more than 0.5 mg of residue should remain.[11]
-
Combine the chloroform extracts and filter them through a suitable filter into a tared beaker.
-
Wash the separatory funnel and filter with small portions of chloroform, adding the washings to the beaker.
-
Evaporate the chloroform on a steam bath with the aid of a current of air.
-
Dry the residue at 105°C for 30 minutes, cool, and weigh.
-
The weight of the residue, multiplied by a factor of 1.097 (the ratio of the molecular weight of this compound to barbital), gives the weight of this compound in the original sample.[11]
-
Preparation of Barbital Buffer
Barbital buffers are widely used in electrophoresis for the separation of proteins.[12]
-
Materials:
-
This compound
-
Barbital (free acid)
-
Deionized water
-
-
Procedure for 0.05 M Barbital Buffer (pH 8.6):
-
Dissolve the contents of a commercially available vial containing a pre-weighed mixture of sodium barbital (0.05 mole) and barbital (0.01 mole) in 900 mL of deionized water.[12]
-
Once completely dissolved, adjust the final volume to 1000 mL with deionized water.[12]
-
The resulting buffer will have a pH of approximately 8.6 at 25°C.[12]
-
For applications such as electrophoresis with cellulose acetate membranes, the buffer may be prepared at a different final volume (e.g., 750 mL).[12]
-
-
Storage: Reconstituted barbital buffer solutions are stable for at least 4 weeks when stored at 2-8°C.[12]
Spectroscopic Data
Spectroscopic data is essential for the unequivocal identification of this compound. While the sodium salt can affect the spectra, data for the parent compound, barbital, is highly informative.
-
Infrared (IR) Spectroscopy: The IR spectrum of barbital shows characteristic absorptions for the C=O and N-H stretching vibrations of the barbiturate ring.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of barbital in DMSO-d₆ shows signals corresponding to the ethyl groups (a triplet and a quartet) and the N-H protons.[14]
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule, including the carbonyl carbons and the carbons of the ethyl groups.[15]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of barbital typically shows a molecular ion peak and characteristic fragmentation patterns.[16] For this compound, electrospray ionization (ESI) would be more appropriate, and adducts with sodium are often observed.[17]
Safety and Handling
This compound is a controlled substance and should be handled in accordance with all applicable regulations. It is harmful if swallowed and may cause irritation.[18] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound, 144-02-5, High Purity, 32002, Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS 144-02-5 | LGC Standards [lgcstandards.com]
- 4. CAS 144-02-5: Sodium barbital | CymitQuimica [cymitquimica.com]
- 5. contaminantdb.ca [contaminantdb.ca]
- 6. books.rsc.org [books.rsc.org]
- 7. Zwikker reagent - Wikipedia [en.wikipedia.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijsra.net [ijsra.net]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Amothis compound [drugfuture.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Barbital [webbook.nist.gov]
- 14. BARBITAL(57-44-3) 1H NMR spectrum [chemicalbook.com]
- 15. BARBITAL(57-44-3) 13C NMR [m.chemicalbook.com]
- 16. Barbital [webbook.nist.gov]
- 17. Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C8H11N2NaO3 | CID 23681217 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of Modern Sedatives: A Technical Guide to the Historical Development and Synthesis of Barbital (Veronal)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical trajectory and seminal synthesis of Barbital, the first commercially successful barbiturate, marketed under the brand name Veronal. We will delve into the pioneering work of Emil Fischer and Joseph von Mering, providing a detailed look at the experimental protocols that brought this groundbreaking hypnotic agent to the forefront of medicine in the early 20th century. This document serves as a comprehensive resource, presenting quantitative data in a structured format and illustrating key processes through detailed diagrams.
Historical Development: From Barbituric Acid to a Pharmaceutical Revolution
The journey to Barbital began not with a quest for a sleep aid, but with the fundamental exploration of organic chemistry. In 1864, the German chemist Adolf von Baeyer synthesized the parent compound, barbituric acid, by condensing urea with diethyl malonate.[1] However, barbituric acid itself possessed no sedative properties.[2]
The crucial breakthrough came at the turn of the 20th century. The prevailing hypothesis at the time, championed by chemists like Fischer and von Mering, was that the presence of ethyl groups in a molecule could confer hypnotic effects. This led them to systematically investigate various acylureas. Their research culminated in 1902 with the successful synthesis of diethylbarbituric acid, which they found to be a potent hypnotic in animal studies.[3][4][5]
Their findings were published in 1903, and the new compound was patented.[1][6][7] The pharmaceutical company Bayer subsequently marketed diethylbarbituric acid in 1904 under the trade name Veronal. The name "Veronal" is said to have been proposed by von Mering because he considered Verona, Italy, to be a peaceful and tranquil place.[3] The soluble sodium salt was later introduced by Schering as "Medinal".
Veronal was hailed as a significant improvement over existing hypnotics like bromides and chloral hydrate, which were often associated with unpleasant taste and significant side effects. Barbital offered a relatively clean taste and a wider therapeutic window. However, the potential for tolerance, dependence, and lethal overdose would become increasingly apparent with its widespread use over the next few decades.[4][8] The introduction of Veronal marked the beginning of the barbiturate era in medicine, which dominated sedative and hypnotic therapy until the rise of benzodiazepines in the mid-20th century.[3]
Chemical Synthesis of Barbital (Veronal)
The original synthesis of Barbital, as developed by Fischer and von Mering, is a classic example of a condensation reaction in organic chemistry. It involves the reaction of diethylmalonic ester with urea in the presence of a strong base, typically sodium ethoxide. This process forms the heterocyclic ring structure characteristic of barbiturates.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of Barbital based on the foundational work of Fischer and von Mering and subsequent refinements.
Materials:
-
Diethyl malonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. This exothermic reaction yields a solution of sodium ethoxide.
-
Reaction Mixture: To the cooled sodium ethoxide solution, add diethyl malonate. Subsequently, add a solution of dry urea dissolved in hot absolute ethanol.
-
Condensation: Heat the reaction mixture under reflux for several hours. During this time, the sodium salt of Barbital will precipitate out of the solution as a white solid.
-
Isolation of the Sodium Salt: After the reaction is complete, the precipitated sodium salt is collected by filtration and washed with ethanol.
-
Formation of Barbital: The isolated sodium salt is then dissolved in water. The free acid form of Barbital is precipitated by the careful addition of concentrated hydrochloric acid until the solution is acidic.
-
Purification: The crude Barbital is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or aqueous ethanol to yield a white crystalline powder.
Quantitative Data
The following tables summarize key quantitative data for Barbital, including its physicochemical properties and historical dosage information.
Table 1: Physicochemical Properties of Barbital
| Property | Value |
| IUPAC Name | 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione |
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molar Mass | 184.19 g/mol |
| Melting Point | 188-192 °C |
| Boiling Point | 250 °C at 22 mmHg |
| Solubility in Water | 7460 mg/L at 25 °C |
| pKa | 8.14 at 15 °C |
| LogP (Octanol-Water) | 0.65 |
Table 2: Historical Dosage and Toxicity of Barbital (Veronal)
| Parameter | Dosage |
| Therapeutic Dose | 0.6 - 1 gram (10 - 15 grains) |
| Lethal Dose | 3.5 - 4.4 grams (55 - 68 grains) |
Source:
Conclusion
The development and synthesis of Barbital as Veronal represent a pivotal moment in the history of medicinal chemistry and pharmacology. The systematic approach of Fischer and von Mering, grounded in the chemical theory of their time, led to the creation of a new class of therapeutic agents that would have a profound impact on medicine for decades. While the clinical use of Barbital has been largely superseded by safer alternatives, its story remains a cornerstone in the education of researchers, scientists, and drug development professionals, illustrating the principles of rational drug design and the evolution of therapeutic standards. The synthesis of Barbital also endures as a valuable example of condensation chemistry in the formation of heterocyclic compounds.
References
- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of Verona - Wikipedia [en.wikipedia.org]
- 3. italychronicles.com [italychronicles.com]
- 4. scribd.com [scribd.com]
- 5. [On the history of barbiturates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. weberrarebooks.com [weberrarebooks.com]
- 8. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barbital | C8H12N2O3 | CID 2294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Barbital (CAS 57-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Technical Guide to the Physicochemical Properties of Barbital Sodium for Researchers
For Immediate Release
This whitepaper provides an in-depth analysis of the acid dissociation constant (pKa) and buffering range of barbital sodium. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details experimental protocols for pKa determination, and illustrates the underlying chemical principles.
Core Physicochemical Properties of Barbital
Barbital, and its sodium salt, are barbiturate derivatives historically used as hypnotics and sedatives. In the laboratory, this compound is recognized for its utility as a buffering agent, particularly in biological and biochemical applications where pH stability is critical.[1][2] The equilibrium between barbital (the weak acid) and its conjugate base, the this compound salt, allows it to resist significant changes in pH.[3]
pKa and Buffering Range of Barbital
The effectiveness of a buffer is centered around its pKa, the pH at which the acidic and basic forms of the compound are present in equal concentrations. The buffering range is generally considered to be effective within ±1 pH unit of the pKa.[4][5]
There are slight variations in the reported pKa of barbital, which can be attributed to differences in experimental conditions such as temperature. The established pKa values and corresponding buffering ranges are summarized below.
| Parameter | Value | Temperature (°C) | Reference |
| pKa | 7.43 | 25 | [4] |
| 7.98 | Not Specified | [6] | |
| 8.14 | 15 | ||
| Buffering Range | ~pH 8.6 | Not Specified | [7] |
| pH 6.8 - 9.2 | Not Specified | [6] |
Experimental Determination of pKa
The acid dissociation constant of a compound like barbital can be determined through several established experimental methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of the Analyte Solution: A solution of barbital with a known concentration (e.g., 1 mM) is prepared.[8][9]
-
Calibration of the pH Meter: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]
-
Titration Setup: The barbital solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration Process: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), is incrementally added to the barbital solution.[8][9]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The data of pH versus the volume of titrant added is plotted.
-
Determination of pKa: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, where half of the barbital has been neutralized by the NaOH. This point is identified as the midpoint of the steepest part of the curve (the inflection point).
A variation of this method involves a two-phase potentiometric titration, which can be particularly useful for barbiturates, offering enhanced precision at lower concentrations.[10][11]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be employed to determine the pKa by measuring the difference in the absorbance of the acidic and basic forms of the compound at various pH values.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.
-
Preparation of Barbital Solutions: A stock solution of barbital is prepared and then diluted to the same concentration in each of the buffer solutions.
-
Spectral Analysis: The UV-Vis absorbance spectrum of each barbital solution is recorded.[12]
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of barbital have different extinction coefficients is plotted against the pH.
-
pKa Calculation: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. The Henderson-Hasselbalch equation is often used to analyze the data and determine a precise pKa value.[12][13]
Preparation of Barbital Buffer
Barbital buffers are commonly used in electrophoresis and other biochemical assays.[14] A typical protocol for preparing a barbital buffer is as follows:
Materials:
-
Sodium Barbital
-
Barbital
-
Deionized Water
-
Hydrochloric Acid (HCl) for pH adjustment
Procedure (for a pH 8.6 buffer):
-
Dissolve the appropriate amounts of sodium barbital and barbital in deionized water. For example, a solution may contain 0.05 M sodium barbital and 0.01 M barbital.[14]
-
Alternatively, a stock solution of 0.2 M sodium barbital can be prepared (41.2 g in 1 L of water).[15]
-
To 50 mL of the 0.2 M sodium barbital stock solution, add a specific volume of 0.2 M HCl to achieve the desired pH. For a pH of 8.6, approximately 6.0 mL of 0.2 M HCl would be added.[15]
-
The solution is then diluted to the final desired volume with deionized water.[15]
-
The pH of the final buffer solution should be verified with a calibrated pH meter and adjusted as necessary.
Logical Relationships in Buffering Systems
The relationship between pH, pKa, and the buffering capacity of this compound can be visualized as a signaling pathway, where the ratio of the conjugate acid to the conjugate base dictates the pH of the solution, as described by the Henderson-Hasselbalch equation.
Caption: Relationship between pH, pKa, and buffering range.
The experimental workflow for determining the pKa of barbital via potentiometric titration can also be represented graphically.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. ulm.edu [ulm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Optimization of a novel two-phase potentiometric titration method of barbiturates with mercury (II). Part II: Experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of a novel two-phase potentiometric titration method of barbiturates with mercury (II). Part I: Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. ijper.org [ijper.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. static.igem.org [static.igem.org]
Barbital Sodium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of barbital sodium, a derivative of barbituric acid. It details its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Properties of this compound
This compound, the sodium salt of barbital, is a long-acting barbiturate. First synthesized in 1902, it was marketed as a hypnotic agent under the trade names Veronal and Medinal.[1] Its primary use has been as a sedative and hypnotic, though its clinical application has largely been superseded by newer agents with more favorable safety profiles.[2]
| Property | Value | Reference |
| CAS Number | 144-02-5 | [3][4] |
| Molecular Formula | C₈H₁₁N₂NaO₃ | [3][4] |
| Molecular Weight | 206.17 g/mol | [3][4] |
| Synonyms | Sodium 5,5-diethylbarbiturate, Veronal sodium, Medinal | [1][4] |
Mechanism of Action
The primary mechanism of action for this compound, like other barbiturates, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][5] GABA is the principal inhibitory neurotransmitter in the central nervous system.[5]
This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[2] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an influx of chloride ions into the neuron.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression.[2]
In addition to its effects on GABA-A receptors, at higher concentrations, barbiturates can also directly activate the receptor, mimicking the effect of GABA.[5] Furthermore, some research suggests that barbiturates may also exert effects through the inhibition of AMPA and kainate receptors, which are subtypes of excitatory glutamate receptors, and by inhibiting voltage-gated calcium channels.[5]
Secondary Mechanisms of Action
Beyond the GABAergic system, barbiturates have been shown to interact with other neurotransmitter systems, contributing to their overall pharmacological profile. These secondary mechanisms are particularly relevant at higher, anesthetic concentrations.
Pharmacokinetic Profile
The pharmacokinetic properties of barbiturates are largely determined by their lipid solubility. Barbital is characterized by its relatively slow onset and long duration of action.
| Parameter | Description | Reference |
| Absorption | Slowly absorbed from the gastrointestinal tract. | [2] |
| Distribution | High lipid solubility allows it to readily cross the blood-brain barrier. | [2] |
| Metabolism | Metabolized in the liver, primarily through oxidation. | [2] |
| Excretion | Primarily excreted by the kidneys. | [2] |
| Half-life | Long elimination half-life, contributing to a prolonged effect. | [2] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol provides a general framework for determining the binding affinity of this compound to the GABA-A receptor.
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS) and varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Electrophysiological Recording of GABA-A Receptor Function
Whole-cell patch-clamp recording can be used to measure the functional effects of this compound on GABA-A receptor-mediated currents.
-
Cell Preparation: Use cultured neurons or brain slices that express GABA-A receptors.
-
Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound.
-
Measurement: Measure the amplitude and duration of the GABA-A receptor-mediated current in the absence and presence of this compound.
-
Data Analysis: Determine the concentration-response curve for this compound's potentiation of the GABA-induced current to calculate the EC₅₀ value.
References
Barbital Sodium: A Technical Guide on its Function as a Central Nervous System Depressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barbital sodium, one of the earliest synthesized barbiturates, serves as a prototypical central nervous system (CNS) depressant. Its mechanism of action, primarily centered on the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, has laid the groundwork for the development of a wide array of sedative-hypnotic and anesthetic agents. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, including its interaction with GABAergic and glutamatergic systems. Detailed experimental protocols for in vitro and in vivo characterization, alongside available quantitative data, are presented to facilitate further research and development in the field of CNS depressants.
Introduction
This compound, the sodium salt of barbital, was first introduced into clinical practice in the early 20th century and quickly became a widely used sedative and hypnotic agent.[1] While its clinical use has largely been superseded by compounds with more favorable safety profiles, such as benzodiazepines, this compound remains a critical tool in pharmacological research for understanding the fundamental mechanisms of CNS depression.[2] Its enduring relevance lies in its well-characterized effects on neuronal excitability, making it a valuable reference compound for the screening and development of novel therapeutics targeting CNS disorders. This guide aims to provide a comprehensive technical overview of this compound for researchers and drug development professionals.
Mechanism of Action
The primary mechanism through which this compound exerts its CNS depressant effects is the positive allosteric modulation of the GABA-A receptor.[2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]
Potentiation of GABAergic Neurotransmission
This compound binds to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine binding sites.[2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, thereby enhancing the influx of chloride ions in response to GABA.[2] This prolonged inhibitory postsynaptic potential is the cornerstone of the sedative and hypnotic properties of barbiturates.
Direct Agonism at High Concentrations
At higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.[2] This direct agonism contributes significantly to the dose-dependent CNS depression, which can range from mild sedation to general anesthesia and, in cases of overdose, coma and respiratory depression.[5][6]
Inhibition of Excitatory Neurotransmission
In addition to its effects on the GABAergic system, this compound also contributes to CNS depression by inhibiting excitatory neurotransmission. It has been shown to antagonize the AMPA and kainate subtypes of glutamate receptors, the primary excitatory neurotransmitter receptors in the CNS.[2][5] This dual action of enhancing inhibition and suppressing excitation underlies the profound CNS depressant effects of barbiturates.
Signaling Pathway of this compound's Action
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 10: CNS Depressants – Drugs and Behavior [opentext.wsu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Early Applications of Barbital in Psychiatric and Neurological Research: A Technical Review
Abstract: This technical guide provides an in-depth analysis of the early uses of barbital, the first commercially available barbiturate, in psychiatric and neurological research following its clinical introduction in 1903.[1] Marketed as Veronal, barbital marked a significant advancement from previous sedatives like bromides and chloral hydrate, offering potent hypnotic, sedative, and anticonvulsant properties.[2] This document details the compound's mechanism of action, early experimental protocols, and quantitative dosage data. It explores its application in treating conditions ranging from insomnia and mania to its foundational role in the development of "sleep cures" for schizophrenia and its utility in facilitating psychotherapy.[2][3] Furthermore, this guide presents this information through structured data tables and detailed diagrams of its signaling pathway and experimental workflows, designed for researchers, scientists, and drug development professionals.
Introduction and Historical Context
Prior to the 20th century, the pharmacological agents available for managing psychiatric and neurological disorders were limited and often inefficient, primarily consisting of substances like alcohol, opium alkaloids, bromides, and chloral hydrate.[2][4][5] The landscape of neuropharmacology was transformed with the synthesis of barbital (initially named Veronal) in 1902 by German chemists Emil Fischer and Joseph von Mering, who published their findings in 1903.[6]
Barbital, or diethylbarbituric acid, was introduced to the market in 1904 by Bayer and E. Merck, becoming the first commercially available barbiturate.[2] It was developed based on the observation that ethyl groups appeared to be crucial for hypnotic action.[6] Barbital quickly demonstrated significant hypnotic, sedative, and anticonvulsant effects, proving effective in calming manic patients, inducing sleep in those with insomnia or melancholia, and managing severe neuroses and psychoses.[2] Its introduction heralded a new era in the pharmacological treatment of neuropsychiatric conditions and laid the groundwork for the development of over 2,500 subsequent barbiturate compounds, including the highly influential phenobarbital.[2][7]
Mechanism of Action: GABAergic Inhibition
Barbital exerts its central nervous system (CNS) depressant effects primarily by modulating the activity of gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter.[8] Unlike benzodiazepines which increase the frequency of the chloride channel opening, barbiturates like barbital increase the duration of the opening, leading to a more profound inhibitory effect.[8][9]
The key steps in its mechanism are:
-
Binding to GABA-A Receptor: Barbital binds to a specific allosteric site on the GABA-A receptor, which is distinct from the binding site for GABA itself.[8]
-
Potentiation of GABA: This binding enhances the receptor's affinity for GABA, potentiating its natural inhibitory effect.[8][9]
-
Prolonged Chloride Ion Influx: The potentiation leads to a prolonged opening of the receptor's integrated chloride ion (Cl-) channel.[10]
-
Neuronal Hyperpolarization: The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane.[8][10] This makes the neuron less likely to fire an action potential in response to excitatory stimuli.
-
CNS Depression: The overall effect is a reduction in neuronal excitability throughout the CNS, manifesting as sedation, hypnosis, and anxiolysis.[10]
Additionally, at higher concentrations, barbiturates can directly block excitatory AMPA and kainate receptors, further contributing to their powerful CNS depressant effects.[9]
Early Experimental Protocols and Methodologies
Detailed experimental protocols from the early 20th century lack the standardization of modern research. However, historical accounts provide insight into the methodologies used for synthesis and initial human trials.
Chemical Synthesis of Barbital (Veronal)
The original synthesis of barbital, as developed by Fischer and von Mering, involved a condensation reaction.[6] This foundational protocol was crucial for producing the compound for all subsequent research and clinical use.
Methodology:
-
Reactants: The primary reactants were diethylmalonic ester and urea.[6]
-
Catalyst: The reaction was conducted in the presence of a strong base, sodium ethoxide, which acts as a catalyst.[6]
-
Reaction: The reactants were condensed to form the heterocyclic structure of diethylbarbituric acid (barbital).[6]
-
Product: The result was an odorless, white crystalline powder with a slightly bitter taste, which was then marketed as Veronal.[6]
Early Human Trial for Hypnotic Efficacy
One of the first documented trials of barbital was a self-experiment conducted in 1904 by Hermann von Husen, a young psychiatrist suffering from sleep disorders.[2] This early example of human pharmacology research, though lacking a control group, provided initial dosage and effect data.
Methodology:
-
Subject: A single subject (Hermann von Husen).
-
Objective: To assess the hypnotic (sleep-inducing) efficacy of Veronal (barbital).
-
Protocol:
-
Outcome: The trial was successful, with the subject reporting effective sleep induction, which helped validate the drug's hypnotic properties.[2]
Quantitative Data and Dosage
Early research focused on establishing effective therapeutic doses and identifying toxic levels. The data, often presented in grains (1 grain ≈ 64.8 mg), formed the basis of psychiatric and neurological application.
Table 1: Early Barbital (Veronal) Dosage and Administration
| Parameter | Dose (grams) | Dose (grains) | Notes |
|---|---|---|---|
| Therapeutic Dose | 0.6 - 1.0 g | 10 - 15 grains | Dispensed for insomnia induced by nervous excitability.[6] |
| Lethal Dose (estimated) | 3.5 - 4.4 g | 55 - 68 grains | Considered the fatal dose in early assessments.[6] |
| Von Husen's First Night | 0.5 g | ~7.7 grains | Initial self-administered dose in an early human trial.[2] |
| Von Husen's Second Night | 1.0 g | ~15.4 grains | Follow-up dose in the same trial.[2] |
Applications in Psychiatry and Neurology
Barbital was rapidly adopted and became a first-line treatment for various neuropsychiatric disorders during the first half of the 20th century.[2]
Psychiatric Applications
-
Sedative and Hypnotic: Its most common use was as a powerful sleeping aid for insomniacs and as a sedative to calm patients experiencing mania.[6][2]
-
"Sleep Cures" (Dauerschlaf): Barbital was a key component in the "sleep cure" therapy developed by the Swiss psychiatrist Jakob Klaesi for patients with schizophrenia.[2][3] This involved keeping patients sedated for extended periods (days to weeks) with the aim of reducing agitation and allowing psychological healing.
-
Narcoanalysis: The administration of barbiturates, especially intravenously, was found to lower inhibitions, facilitating psychotherapeutic treatment for patients with severe neuroses and emotional repression.[2]
Neurological Applications
While its successor, phenobarbital, would become the cornerstone of epilepsy treatment, barbital itself was recognized for its anticonvulsant properties.[2] The discovery that modifying the barbiturate structure could enhance these properties was a critical step in developing the first truly effective pharmacological tools for managing epileptic seizures.[2][3]
Table 2: Timeline of Early Barbiturate Introduction and Key Applications
| Year of Introduction | Compound | Common Brand Name(s) | Key Application(s) |
|---|---|---|---|
| 1904 | Barbital | Veronal, Medinal | Hypnotic, Sedative, "Sleep Cures".[6][2] |
| 1912 | Phenobarbital | Luminal | Anticonvulsant (Epilepsy), Sedative.[1][2] |
| 1923 | Amobarbital | Amytal | Hypnotic, Sedative, Narcoanalysis ("Amytal Interview").[7][11] |
Decline and Legacy
Despite their efficacy, the widespread use of barbital and its derivatives revealed significant drawbacks, including a high potential for dependence and a narrow therapeutic index, leading to a risk of fatal overdose.[2][3] The first cases of dependence were reported as early as 1912.[5] These safety concerns, coupled with the introduction of safer psychoactive drugs like benzodiazepines in the 1950s, led to a sharp decline in the use of barbital.[3][8]
However, the legacy of barbital is profound. It revolutionized the treatment of psychiatric and neurological disorders, providing the first reliable pharmacological means to manage severe symptoms.[2][5] The research into its mechanism of action provided foundational insights into GABAergic neurotransmission, paving the way for the development of modern anxiolytics, sedatives, and anticonvulsants.[8]
References
- 1. britannica.com [britannica.com]
- 2. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history of barbiturates a century after their clinical introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. news-medical.net [news-medical.net]
- 6. Barbital - Wikipedia [en.wikipedia.org]
- 7. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Barbital? [synapse.patsnap.com]
- 9. Barbiturate - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
An In-depth Technical Guide to the Solubility of Barbital Sodium
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Barbital sodium (CAS 144-02-5), the sodium salt of 5,5-diethylbarbituric acid, is a long-acting barbiturate historically used as a sedative and hypnotic.[1][2] In contemporary scientific research, its primary application has shifted, and it is now widely utilized as a biological buffer, particularly in biochemical and physiological experiments where maintaining a stable pH is critical.[2][3][4][5] The efficacy of this compound in both pharmaceutical formulations and laboratory settings is fundamentally linked to its solubility characteristics.
This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It includes quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow. This document is intended to serve as a critical resource for researchers and professionals in drug development and life sciences.
Solubility Profile of this compound
The solubility of a compound is a crucial physicochemical property that influences its absorption, distribution, and formulation development. This compound, as an ionic salt, exhibits significantly different solubility behavior compared to its parent compound, barbital.
Aqueous Solubility
This compound demonstrates excellent solubility in water.[3] This is a key characteristic that distinguishes it from barbital, which has limited water solubility (approximately 1 gram in 130 mL).[2] The high aqueous solubility of the sodium salt is attributed to its ionic nature, which facilitates strong ion-dipole interactions with polar water molecules.[3]
Aqueous solutions of this compound are alkaline.[2][3] The pH of a 0.1 molar aqueous solution is reported to be 9.4, while a 1% solution typically has a pH in the range of 9.0 to 10.5.[2][3][4]
Solubility in Organic Solvents
The solubility of this compound in organic solvents is varied and largely dependent on the polarity of the solvent.[3] It is generally soluble in polar aprotic solvents but shows limited solubility in less polar and nonpolar solvents.[3][6] For instance, its solubility in alcohols is notably restricted; one gram of this compound dissolves in approximately 400 mL of ethanol.[2][3]
Quantitative Solubility Data
The following table summarizes the quantitative solubility data for this compound in various solvents. It is important to note that solubility values can vary between sources, which may be due to differences in experimental conditions such as temperature and purity of the materials.
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 103.1 g/L | 20 °C | [3][4] |
| 181.6 g/L | 20 °C | [7] | |
| ~200 g/L (1 g in 5 mL) | Not Specified | [2] | |
| ~400 g/L (1 g in 2.5 mL) | Boiling | [2] | |
| 50 mg/mL | Not Specified | [3][5][7] | |
| 100 mg/mL (0.1 g/mL) | Not Specified | [8] | |
| Ethanol | ~2.5 g/L (1 g in 400 mL) | Not Specified | [2][3] |
| Chloroform | Soluble | Not Specified | [3][6] |
| Dichloromethane | Soluble | Not Specified | [3][6] |
| Ethyl Acetate | Soluble | Not Specified | [3][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [3][6] |
| Acetone | Soluble | Not Specified | [3][6] |
| Acetonitrile | 1 mg/mL (Commercially available solution) | Not Specified | [9][10] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for pre-formulation studies and drug development.[11][12] The most common methods for determining the equilibrium (thermodynamic) solubility of a compound are detailed below.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container (e.g., a glass flask or vial). The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: The container is agitated (e.g., using a shaker bath or magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24 to 72 hours). This allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: Once equilibrium is reached, agitation is stopped, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to ensure no solid particles remain in the liquid phase.
-
Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.
-
UV-Vis Spectrophotometry: A simpler, high-throughput method suitable if the solute has a distinct chromophore and there are no interfering substances.
-
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L or mg/mL.
Kinetic Solubility Testing
Kinetic solubility testing is a high-throughput method often used in the early stages of drug discovery for rapid screening of compounds.[15] It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[15] While faster, this method provides an estimate and not the true thermodynamic equilibrium solubility.
Methodology:
-
A concentrated stock solution of this compound is prepared in an organic solvent like DMSO.
-
Small aliquots of this stock solution are added to an aqueous buffer.
-
The solution is analyzed for precipitation over a range of concentrations using techniques like turbidimetry (light scattering).[15]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion
This compound is a highly water-soluble compound, a property that facilitates its use as a biological buffer and in aqueous pharmaceutical preparations. Its solubility in organic solvents is more limited and varies based on solvent polarity, with good solubility observed in polar aprotic solvents like DMSO and poor solubility in alcohols like ethanol. The standard method for determining its true equilibrium solubility is the shake-flask method, which provides essential data for formulation, quality control, and research applications. This guide provides the foundational technical information required by scientists and researchers working with this compound.
References
- 1. This compound | C8H11N2NaO3 | CID 23681217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Barbital [drugfuture.com]
- 3. Buy this compound | 144-02-5 [smolecule.com]
- 4. This compound, 144-02-5, High Purity, 32002, Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Sodium barbital | CAS:144-02-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. chembk.com [chembk.com]
- 8. ≥99.0% (NT), puriss. p.a. | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 144-02-5: Sodium barbital | CymitQuimica [cymitquimica.com]
- 10. Sodium Barbital (1 mg/ml in Acetonitrile) | CymitQuimica [cymitquimica.com]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Barbital Sodium: A Technical Guide to its Role as a Non-Genotoxic Renal Carcinogen Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbital sodium, a long-acting barbiturate, serves as a critical experimental model for studying non-genotoxic renal carcinogenesis. Unlike genotoxic carcinogens that directly damage DNA, this compound induces kidney tumors through a mechanism believed to involve chronic tissue injury and sustained cell proliferation. This technical guide provides an in-depth overview of the key findings, experimental protocols, and molecular pathways associated with this compound-induced renal tumors, primarily in rat models.
Core Mechanism of Action: A Two-Stage Process
The carcinogenic effect of this compound in the kidney is not attributed to direct mutagenic activity but rather to its properties as a tumor promoter. The prevailing hypothesis involves a sequence of events initiated by chronic nephrotoxicity.
Long-term administration of this compound leads to degenerative and regenerative lesions in the renal tubules.[1][2] This sustained cycle of injury and repair results in chronic regenerative cell proliferation, a key factor in the development of tumors.[1] this compound is thought to promote the growth of spontaneously initiated preneoplastic lesions, such as dysplastic or atypical tubules, causing them to progress to adenomas and eventually carcinomas.[3]
dot
References
- 1. Promotion by sodium barbital induces early development but does not increase the multiplicity of hereditary renal tumors in Eker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a tumor promoter for kidney tubules, urinary bladder, and liver of the F344 rat, induces persistent increases in levels of DNA synthesis in renal tubules but not in urinary bladder epithelium or hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amelioration of sodium barbital-induced nephropathy and regenerative tubular hyperplasia after a single injection of streptozotocin does not abolish the renal tumor promoting effect of this compound in male F344/NC4 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Barbital Sodium Buffer in Serum Protein Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum protein electrophoresis is a critical analytical technique used in clinical diagnostics and biomedical research to separate proteins in a serum sample into distinct fractions. The quality of this separation is highly dependent on the composition and pH of the electrophoresis buffer. Barbital sodium buffer, also known as Veronal buffer, has historically been the standard and most commonly used buffer for this application.[1][2][3] Its buffering capacity at an alkaline pH of 8.6 is optimal for imparting a net negative charge to most serum proteins, enabling their migration and separation based on their charge-to-mass ratio in an electric field.[3] This document provides detailed application notes and standardized protocols for the preparation and use of this compound buffer in serum protein electrophoresis on both agarose gels and cellulose acetate membranes.
Data Presentation: Buffer Compositions
The following tables summarize the quantitative data for preparing this compound buffer for different applications and volumes.
Table 1: this compound Buffer Composition (pH 8.6)
| Component | Molar Concentration (mol/L) | Weight per 1000 mL (g) |
| Sodium Barbital | 0.05 - 0.075 | 10.31 - 15.46 |
| Barbital | 0.01 | 1.84 |
| Hydrochloric Acid (HCl) | As needed for pH adjustment | - |
| Deionized Water | To final volume | - |
Note: The exact concentrations can vary slightly between protocols. The key is to achieve a final pH of 8.6.
Table 2: Example Reagent Quantities for 1 L of Barbital Buffer (pH 8.6)
| Reagent | Quantity |
| Sodium Barbiturate | 12.76 g |
| Barbital | 1.66 g |
| Distilled Water | 1000 mL |
This specific formulation is cited in a protocol for serum protein electrophoresis.[4]
Table 3: Buffer Preparation for Different Electrophoresis Media
| Electrophoresis Medium | Buffer Preparation | Final Volume |
| Agarose Gels | Dissolve contents of 1 vial of Barbital Buffer in 900 ml of deionized water. | 1000 mL |
| Cellulose Acetate Membranes | Dissolve the contents of 1 vial of Barbital Buffer in 600 ml of deionized water. | 750 mL |
This data is based on a commercial product's preparation instructions.
Experimental Protocols
Protocol 1: Preparation of this compound Buffer (pH 8.6) from Powdered Reagents
This protocol describes the preparation of this compound buffer from its individual chemical components.
Materials:
-
Sodium Barbital (Sodium 5,5-diethylbarbiturate)
-
Barbital (5,5-diethylbarbituric acid)
-
Deionized or distilled water
-
Hydrochloric acid (HCl), 0.2 M (for pH adjustment)
-
Sodium hydroxide (NaOH), 0.2 M (for pH adjustment)
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders
-
Volumetric flask (1000 mL)
-
Beakers
Procedure:
-
Weighing Reagents: Accurately weigh 12.76 g of sodium barbiturate and 1.66 g of barbital.[4]
-
Dissolving in Water: Transfer the weighed powders to a 1000 mL beaker containing approximately 800 mL of deionized water.
-
Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until all the powder is completely dissolved. This may take some time.
-
pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Once the reagents are fully dissolved, measure the pH of the solution. The pH should be approximately 8.6. If necessary, adjust the pH to 8.6 using 0.2 M HCl (to lower the pH) or 0.2 M NaOH (to raise the pH). Add the acid or base dropwise while continuously monitoring the pH.
-
Final Volume Adjustment: Carefully transfer the pH-adjusted buffer solution to a 1000 mL volumetric flask. Add deionized water to bring the final volume to the 1000 mL mark.
-
Final Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. The prepared Barbital Buffer solution is stable for at least 4 weeks when stored refrigerated at 2–8 °C. Discard the solution if any microbial growth is observed.
Protocol 2: Reconstitution from a Pre-mixed Formulation
This protocol is for preparing the buffer from a commercially available pre-mixed vial.
Materials:
-
Vial of pre-mixed Barbital Buffer powder
-
Deionized water
-
Graduated cylinders or volumetric flasks (750 mL and 1000 mL)
-
Magnetic stirrer and stir bar (optional, but recommended)
Procedure for Agarose Gels:
-
Dissolve the contents of one vial of Barbital Buffer in 900 mL of deionized water in a suitable container.
-
Stir until the powder is completely dissolved.
-
Adjust the final volume to 1000 mL with deionized water. The final pH should be approximately 8.6 at 25 °C.
Procedure for Cellulose Acetate Membranes:
-
Dissolve the contents of one vial of Barbital Buffer in 600 mL of deionized water in a suitable container.
-
Stir until the powder is completely dissolved.
-
Adjust the final volume to 750 mL with deionized water. The final pH should be approximately 8.6 at 25 °C.
Mandatory Visualizations
Experimental Workflow for this compound Buffer Preparation
Caption: Workflow for preparing this compound buffer from powdered reagents.
Logical Relationship for Buffer Application in Electrophoresis
References
Application Notes and Protocols: The Use of Barbital Sodium in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Buffer Systems in Electrophoresis
Electrophoresis is a fundamental technique used in life sciences to separate macromolecules like proteins and nucleic acids based on their size, charge, and conformation. The buffer system is a critical component of this process, as it maintains a stable pH and provides ions to conduct the electric current.
While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the contemporary standards for nucleic acid separation in agarose gels, Barbital-based buffers have a significant, albeit more historical, role.[1] Historically, barbital buffers were used for various electrophoretic applications, including the separation of proteins and nucleic acids.[2] Today, their primary application is in the high-resolution separation of serum proteins, lipoproteins, and isoenzymes on agarose gels or cellulose acetate membranes, a procedure for which they are well-suited.[3][4][5][6]
Due to the controlled substance status of barbital and its derivatives, and the development of more efficient and safer alternatives for nucleic acid analysis, the use of barbital buffers in routine DNA/RNA electrophoresis is now uncommon.[7][8] This document provides the protocol for using barbital sodium in its principal application—protein electrophoresis in agarose—and also presents the standard, recommended protocols for nucleic acid electrophoresis using TAE and TBE buffers for comparison and modern application.
Important Safety Note: Barbital and its salts are regulated barbiturates.[7] All handling must be in strict accordance with institutional, local, and national regulations for controlled substances. Please consult the Material Safety Data Sheet (MSDS) for detailed hazard and safe handling information.[3]
Data Presentation: Comparison of Electrophoresis Buffers
The following tables summarize the compositions and recommended running conditions for Barbital, TAE, and TBE buffers for easy comparison.
Table 1: Stock and Working Buffer Compositions
| Buffer System | Component | 50X Stock Concentration | 1X Working Concentration | Typical pH |
| Barbital Buffer | Sodium Barbital | N/A (Typically made as 1X) | 50-60 mM | 8.6 |
| Barbital | N/A (Typically made as 1X) | 10 mM | ||
| TAE Buffer | Tris base | 2 M (242 g/L) | 40 mM | ~8.3 |
| Acetic Acid (glacial) | 0.95 M (57.1 mL/L) | 19 mM | ||
| EDTA (Na₂ salt) | 50 mM (18.61 g/L) | 1 mM | ||
| TBE Buffer | Tris base | 0.9 M (108 g/L) | 90 mM | ~8.3 |
| Boric Acid | 0.9 M (55 g/L) | 90 mM | ||
| EDTA (Na₂ salt) | 20 mM (7.44 g/L) | 2 mM |
Table 2: Application and Running Conditions
| Buffer System | Primary Application | Recommended Voltage | Key Advantages | Key Disadvantages |
| Barbital Buffer | Serum Protein Electrophoresis[4] | 90-100 V | Excellent resolution of serum proteins.[3] | Controlled substance; high UV absorbance; not ideal for nucleic acid recovery.[4][7] |
| TAE Buffer | Nucleic Acid Electrophoresis (>2 kb) | 5-10 V/cm | Better for recovery of DNA for enzymatic reactions. | Lower buffering capacity; can overheat on long runs. |
| TBE Buffer | Nucleic Acid Electrophoresis (<2 kb) | 5-10 V/cm | High buffering capacity; ideal for long runs and high voltage. | Borate can inhibit some downstream enzymatic reactions. |
Experimental Protocols
Protocol 1: Barbital-Buffered Agarose Gel Electrophoresis for Serum Protein Separation
This protocol is adapted for the primary application of barbital buffers in electrophoresis.
Materials:
-
Sodium Barbital
-
Barbital
-
Agarose (electrophoresis grade)
-
Deionized Water
-
Protein sample (e.g., serum)
-
Protein loading dye
-
Protein stain (e.g., Coomassie Brilliant Blue)
-
Horizontal electrophoresis system
-
Power supply
Procedure:
-
Prepare 1X Barbital Running Buffer (pH 8.6):
-
Cast the Agarose Gel (e.g., 1%):
-
Add 1 g of agarose to 100 mL of 1X Barbital Running Buffer in a flask.
-
Heat in a microwave until the agarose is completely dissolved.[9] Swirl gently to ensure a homogenous solution.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the molten agarose into a gel casting tray with the comb in place. Avoid bubbles.[9]
-
Allow the gel to solidify completely at room temperature (20-30 minutes).[9]
-
-
Set up the Electrophoresis Unit:
-
Once solidified, carefully remove the comb and place the gel tray into the electrophoresis tank.
-
Fill the tank with 1X Barbital Running Buffer until the gel is submerged.
-
-
Load Samples and Run the Gel:
-
Prepare protein samples by mixing with an appropriate loading dye.
-
Carefully load the samples into the wells.
-
Connect the electrophoresis unit to the power supply.
-
Run the gel at a constant voltage (e.g., 90-100V) until the dye front has migrated to the desired distance.
-
-
Visualize Proteins:
-
After the run, turn off the power supply and carefully remove the gel.
-
Stain the gel with a protein stain like Coomassie Brilliant Blue according to the stain manufacturer's protocol.
-
Destain the gel to visualize the separated protein bands.
-
Protocol 2: Standard TAE/TBE-Buffered Agarose Gel Electrophoresis for Nucleic Acids
This protocol is the standard method for DNA and RNA separation.
Materials:
-
Agarose (electrophoresis grade)
-
50X TAE or 10X TBE stock solution
-
Deionized Water
-
Nucleic acid sample (DNA/RNA)
-
6X DNA Loading Dye
-
Nucleic acid stain (e.g., SYBR™ Safe or Ethidium Bromide)
-
DNA ladder
-
Horizontal electrophoresis system
-
Power supply
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare 1X TAE or TBE Working Buffer:
-
Dilute the concentrated stock solution with deionized water. For example, to make 1 L of 1X TAE, mix 20 mL of 50X TAE with 980 mL of deionized water.
-
-
Cast the Agarose Gel (0.7% to 2%):
-
Measure the appropriate amount of agarose powder and mix it with 1X TAE or TBE buffer in a flask (e.g., for a 1% gel, use 1 g of agarose in 100 mL of buffer).[9]
-
Heat in a microwave until fully dissolved.
-
Let the solution cool to ~50-60°C.
-
Add the nucleic acid stain (e.g., SYBR™ Safe) to the molten agarose and swirl to mix.[9]
-
Pour the gel into the casting tray with the comb and allow it to solidify.[10]
-
-
Set up the Electrophoresis Unit:
-
Place the solidified gel in the electrophoresis tank.
-
Fill the tank with the same 1X buffer used to make the gel, ensuring the gel is submerged.
-
-
Load Samples and Run the Gel:
-
Mix nucleic acid samples and the DNA ladder with 6X loading dye.
-
Load the mixtures into the wells.
-
Connect the power supply, ensuring the negative electrode is near the wells, and run the gel at 5-10 V/cm.
-
-
Visualize Nucleic Acids:
-
After electrophoresis, place the gel on a UV transilluminator or in a gel imaging system to visualize the separated DNA bands.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflow for preparing and running an agarose gel and the logical decision process for selecting an appropriate buffer.
Caption: General experimental workflow for agarose gel electrophoresis.
Caption: Logical diagram for selecting an electrophoresis buffer.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Barbital-Buffer [morphisto.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. droracle.ai [droracle.ai]
- 5. Veronal-Buffer / Electrophoresis Buffer pH 8.6 [morphisto.de]
- 6. Barbital Buffer | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A non-barbital buffer for immunoelectrophoresis and zone electrophoresis in agarose gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agarose Gel Electrophoresis [protocols.io]
- 10. bento.bio [bento.bio]
Barbital Sodium in Michaelis' Buffer: Application Notes and Protocols for Histology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barbital sodium as a key component of Michaelis' buffer in histological applications. Detailed protocols, quantitative data, and workflow visualizations are included to assist researchers in achieving consistent and reliable results in tissue staining and analysis.
Introduction
Michaelis' buffer, a veronal-acetate buffer, has been a longstanding choice in histology and histopathology for maintaining stable pH conditions during various staining and enzymatic reactions.[1][2] The buffering capacity of this solution, primarily provided by the equilibrium between this compound (sodium 5,5-diethylbarbiturate) and its corresponding acid, is crucial for the precise and reproducible analysis of tissue specimens.[1][2] This buffer system is particularly effective in the slightly alkaline range, making it suitable for a variety of histological procedures where pH control is critical for optimal staining and preservation of cellular morphology.[2][3]
Core Applications in Histology
This compound-based Michaelis' buffer is utilized in several key histological applications:
-
Stabilizing Staining Solutions: It ensures that the pH of staining solutions remains constant, which is essential for consistent and reproducible staining results.[2]
-
Enzymatic Reactions: Many histochemical reactions rely on enzymes that are highly sensitive to pH. Michaelis' buffer provides the stable environment required for optimal enzyme activity.[1][2]
-
Fixative Solutions: It can be used as a component in fixative solutions to maintain the desired pH, aiding in the preservation of tissue architecture.[1]
-
Immunoelectrophoresis: The buffer is also employed in immunoelectrophoresis for the separation of proteins.[1]
Data Presentation: Buffer Compositions
The following tables provide formulations for preparing Michaelis' (Veronal-Acetate) buffer and related solutions.
Table 1: Michaelis' Veronal-Acetate Buffer Stock Solution
| Component | Concentration | Amount for 1000 mL |
| Sodium Acetate Trihydrate | 0.07 M | 9.714 g |
| Sodium Barbital (Veronal) | 0.07 M | 14.714 g |
| Distilled Water | - | up to 1000 mL |
Table 2: Preparation of Michaelis' Buffer Working Solutions (pH Range 2.6 - 9.2)
To prepare a working solution of a specific pH, mix the volumes of the stock solution and 0.1 N HCl as indicated below and dilute to a final volume of 200 mL with distilled water.
| Desired pH | Stock Solution (mL) | 0.1 N HCl (mL) |
| 2.62 | 50.0 | 45.0 |
| 3.20 | 50.0 | 40.0 |
| 3.70 | 50.0 | 35.0 |
| 4.12 | 50.0 | 30.0 |
| 4.66 | 50.0 | 20.0 |
| 5.32 | 50.0 | 15.0 |
| 6.12 | 50.0 | 10.0 |
| 6.75 | 50.0 | 7.0 |
| 7.25 | 50.0 | 5.0 |
| 7.70 | 50.0 | 4.0 |
| 8.18 | 50.0 | 3.0 |
| 8.55 | 50.0 | 2.0 |
| 8.88 | 50.0 | 1.0 |
| 9.16 | 50.0 | 0.5 |
Experimental Protocols
Protocol 1: Preparation of Michaelis' Veronal-Acetate Buffer Stock Solution
Objective: To prepare a stock solution of Michaelis' buffer for use in various histological procedures.
Materials:
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O)
-
Sodium Barbital (Veronal Sodium)
-
Distilled Water
-
Volumetric flask (1000 mL)
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Weigh 9.714 g of Sodium Acetate Trihydrate.
-
Weigh 14.714 g of Sodium Barbital.
-
Add approximately 800 mL of distilled water to a 1000 mL volumetric flask.
-
Add the weighed sodium acetate trihydrate and sodium barbital to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until all components are completely dissolved.
-
Once dissolved, add distilled water to bring the final volume to 1000 mL.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed container at room temperature.
Protocol 2: General Staining Procedure using Michaelis' Buffer (Example: Periodic Acid-Schiff - PAS)
Objective: To demonstrate the use of Michaelis' buffer as a rinsing and stabilizing agent in a standard histological staining protocol.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
0.5% Periodic Acid solution
-
Schiff Reagent
-
Mayer's Hematoxylin
-
Michaelis' Buffer working solution (pH 7.4)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 1 minute.
-
Immerse slides in 70% ethanol for 1 minute.
-
Rinse slides in running tap water for 5 minutes.
-
-
Oxidation:
-
Buffer Rinse (Stabilization):
-
Rinse slides in Michaelis' Buffer working solution (pH 7.4) for 2 minutes.
-
-
Schiff Reaction:
-
Immerse slides in Schiff Reagent for 15 minutes. This will result in a light pink coloration.[4]
-
-
Washing:
-
Wash slides in lukewarm running tap water for 5 minutes, during which the color will develop to a darker pink.[4]
-
-
Buffer Rinse (Post-Stain Stabilization):
-
Rinse slides in Michaelis' Buffer working solution (pH 7.4) for 2 minutes.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through ascending grades of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a synthetic mounting medium.[4]
-
Visualizations
Experimental Workflow: PAS Staining
References
Application Notes and Protocols: Barbital Sodium Buffer in Immunoelectrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of barbital sodium buffer in various immunoelectrophoresis techniques. This buffer system is widely recognized for providing excellent resolution of proteins in agarose gels.
Introduction
This compound buffer is a classic and highly effective buffer system for the separation of serum proteins, lipoproteins, and isoenzymes using immunoelectrophoresis techniques.[1] Its optimal buffering capacity at an alkaline pH of 8.6 ensures that most serum proteins carry a net negative charge, enabling clear separation based on their electrophoretic mobility.[1] This document outlines the preparation of various this compound buffer solutions and provides detailed protocols for their application in rocket, counter-current, and crossed immunoelectrophoresis.
While barbital buffers are known for their excellent performance, it is important to note that barbiturates are controlled substances in many regions due to their potential for misuse.[2] Laboratories using barbital buffers must adhere to all local regulations regarding their acquisition, storage, and disposal. Alternative buffer systems have been developed and may be suitable for certain applications.[2][3][4][5]
Buffer Preparation
Accurate preparation of this compound buffer is critical for reproducible results in immunoelectrophoresis. Below are recipes for preparing stock and working solutions.
Stock Solutions
Concentrated stock solutions can be prepared in advance and diluted to the desired working concentration, saving time and ensuring consistency.
Table 1: this compound Buffer Stock Solution Recipes
| Stock Solution Concentration | Component | Amount per 1 Liter of Distilled Water |
| 0.2 M Sodium Barbital | Sodium Barbital | 41.2 g |
| 0.2 M Hydrochloric Acid (HCl) | Concentrated HCl (37%) | ~16.7 mL |
Working Solutions
Working solutions are prepared by diluting the stock solutions. The pH should be verified with a calibrated pH meter and adjusted if necessary.
Table 2: this compound Buffer Working Solution Recipes
| Buffer Name | Molarity | pH | Preparation Instructions (for 1 Liter) | Primary Application |
| Barbital Buffer for General Use | 0.06 M | 8.6 | 50 mL of 0.2 M Sodium Barbital stock, add 0.2 M HCl until pH 8.6 is reached, then bring to 1 L with distilled water. | General Immunoelectrophoresis |
| Barbital Buffer for Rocket IEP | 0.06 M | 8.4 | 10.3 g Sodium Barbital, 1.84 g Barbital, bring to 1 L with distilled water. | Rocket Immunoelectrophoresis |
| Barbital Buffer for Counter-Current IEP | 0.05 M | 8.6 | 7.5 mL of 0.9% Difco Agar in barbitone buffer 0.05 M, pH 8.6. Alternatively, dissolve appropriate amounts of sodium barbital and barbital. | Counter-Current Immunoelectrophoresis |
| Acetate-Barbital Buffer for ODI & RIE | - | - | 1% agarose, 0.6% sodium acetate, 1.03% sodium barbiturate in distilled water. | Ouchterlony Double Immunodiffusion & Rocket Immunoelectrophoresis |
Note: Always use high-purity water and analytical grade reagents. Reconstituted barbital buffer solutions are typically stable for at least 4 weeks when stored at 2–8 °C. Discard if any microbial growth is observed.
Experimental Protocols
The following are detailed protocols for key immunoelectrophoresis techniques using this compound buffer.
Rocket Immunoelectrophoresis (Laurell's Technique)
This quantitative technique is used to determine the concentration of a specific antigen in a sample.[6][7][8] The height of the "rocket-shaped" precipitin peak is proportional to the antigen concentration.[6]
Protocol:
-
Gel Preparation:
-
Prepare a 1% (w/v) agarose solution in 0.06 M Barbital Buffer (pH 8.4).
-
Heat the solution until the agarose is completely dissolved.
-
Cool the agarose to 55-60°C in a water bath.
-
Add the specific antiserum to the molten agarose at a predetermined concentration (this needs to be optimized for each antigen-antibody system). Mix gently to avoid bubbles.
-
Pour the agarose-antiserum mixture onto a clean, leveled glass plate to a uniform thickness.
-
Allow the gel to solidify completely.
-
Punch wells of a uniform diameter (e.g., 2-3 mm) along one edge of the gel, which will be the cathode end.
-
-
Sample Application:
-
Prepare a series of standards with known antigen concentrations.
-
Apply a fixed volume (e.g., 5-10 µL) of each standard and the unknown samples into the wells.
-
-
Electrophoresis:
-
Place the gel in an electrophoresis chamber and fill the reservoirs with 0.06 M Barbital Buffer (pH 8.4).
-
Connect the gel to the buffer reservoirs using paper wicks.
-
Apply a constant voltage (e.g., 8-10 V/cm) or current (e.g., 2-3 mA per plate overnight) with the anode at the opposite end from the sample wells. Efficient cooling of the plate is essential.
-
Continue electrophoresis until the rocket-shaped precipitin peaks are well-defined.
-
-
Staining and Analysis:
-
After electrophoresis, wash the gel in saline solution to remove unprecipitated proteins.
-
Press and dry the gel.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue R-250.
-
Destain until the precipitin rockets are clearly visible against a clear background.
-
Measure the height of the rockets from the top of the well to the tip of the peak.
-
Create a standard curve by plotting the rocket height of the standards against their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
-
Table 3: Representative Data for Rocket Immunoelectrophoresis
| Antigen Concentration (µg/mL) | Rocket Height (mm) |
| 5 | 4 |
| 10 | 8 |
| 20 | 16 |
| 40 | 32 |
| Unknown Sample 1 | 12 |
| Unknown Sample 2 | 24 |
Based on the standard curve generated from this data, the concentration of Unknown Sample 1 would be interpolated to be approximately 15 µg/mL, and Unknown Sample 2 would be approximately 30 µg/mL.
Counter-Current Immunoelectrophoresis (CIE)
CIE is a rapid qualitative technique used to detect the presence of specific antigens or antibodies.[2] The antigen and antibody are placed in separate wells and migrate towards each other in an electric field, forming a precipitin line where they meet at optimal proportions.
Protocol:
-
Gel Preparation:
-
Prepare a 0.9% (w/v) agarose solution in 0.05 M Barbital Buffer (pH 8.6).
-
Heat to dissolve the agarose completely.
-
Pour the molten agarose onto a glass slide to a uniform thickness.
-
Allow the gel to solidify.
-
Cut parallel rows of wells (e.g., 3 mm in diameter), with each pair of wells being about 5 mm apart.
-
-
Sample Application:
-
Place the antigen solution in the well on the cathode (-) side.
-
Place the antiserum in the well on the anode (+) side.
-
-
Electrophoresis:
-
Place the slide in an electrophoresis chamber and fill the reservoirs with 0.05 M Barbital Buffer (pH 8.6).
-
Connect the gel to the buffer reservoirs with paper wicks.
-
Apply a constant current (e.g., 22 mA per slide) for 30-60 minutes.
-
-
Analysis:
-
After electrophoresis, examine the gel for the presence of a precipitin line between the antigen and antibody wells.
-
The presence of a line indicates a positive reaction.
-
For better visualization and a permanent record, the gel can be washed, dried, and stained as described for rocket immunoelectrophoresis.
-
Crossed Immunoelectrophoresis (Two-Dimensional Immunoelectrophoresis)
This high-resolution technique is used to separate and quantify multiple antigens in a complex mixture.[9][10][11][12] It involves two electrophoretic runs perpendicular to each other.
Protocol:
-
First Dimension Electrophoresis:
-
Prepare a 1% (w/v) agarose gel in 0.06 M Barbital Buffer (pH 8.6).
-
Cut a sample well for the antigen mixture.
-
Apply the antigen sample and perform electrophoresis to separate the proteins based on their charge.
-
-
Second Dimension Electrophoresis:
-
After the first dimension run, cut the lane containing the separated proteins from the gel.
-
Prepare a second agarose gel (1% w/v in 0.06 M Barbital Buffer, pH 8.6) containing a polyspecific antiserum.
-
Place the gel strip from the first dimension along one edge of the second, antibody-containing gel.
-
Perform electrophoresis at a right angle to the direction of the first run.
-
The separated antigens will migrate into the antibody-containing gel, forming individual precipitin peaks.
-
-
Analysis:
-
Wash, dry, and stain the gel as previously described.
-
The area under each precipitin peak is proportional to the concentration of the corresponding antigen and inversely proportional to the antibody concentration in the gel.
-
Visualizations
Buffer Preparation Workflow
Caption: Workflow for preparing this compound buffer.
Rocket Immunoelectrophoresis Workflow
Caption: Rocket Immunoelectrophoresis experimental workflow.
Counter-Current Immunoelectrophoresis Workflow
Caption: Counter-Current Immunoelectrophoresis workflow.
Crossed Immunoelectrophoresis Workflow
Caption: Crossed Immunoelectrophoresis experimental workflow.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. [PDF] A non-barbital buffer for immunoelectrophoresis and zone electrophoresis in agarose gels. | Semantic Scholar [semanticscholar.org]
- 4. A non-barbital buffer for immunoelectrophoresis and zone electrophoresis in agarose gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4292154A - Buffer composition and method for the electrophoretic separation of proteins - Google Patents [patents.google.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Rocket immunoelectrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rocket immunoelectrophoresis | PPTX [slideshare.net]
- 9. Crossed immunoelectrophoresis | PPTX [slideshare.net]
- 10. Crossed immunoelectrophoresis: qualitative and quantitative considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-dimensional (crossed) immunoelectrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-Dimensional Immunoelectrophoresis | Springer Nature Experiments [experiments.springernature.com]
Application of Barbital Sodium in Hemolytic Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbital sodium, also known as sodium 5,5-diethylbarbiturate or Veronal sodium, is a critical component in various biological buffers, particularly in the field of immunology for hemolytic assays.[1] Its primary application is in the preparation of Veronal Buffered Saline (VBS), a standard buffer used in complement fixation tests and hemolytic assays to assess the activity of the complement system.[2][3][4] The barbital buffer system provides a stable pH environment and the necessary ionic strength to maintain the integrity of red blood cells and the optimal functioning of complement proteins. This document provides detailed application notes and protocols for the use of this compound in hemolytic assays.
Core Principles and Applications
This compound functions as a buffering agent, maintaining the pH of the reaction mixture within a narrow physiological range (typically pH 7.3-7.5), which is crucial for the enzymatic activity of the complement cascade.[2][5] Hemolytic assays, such as the CH50 assay, are used to determine the total functional activity of the classical complement pathway.[2] In these assays, antibody-sensitized sheep red blood cells (SRBCs) are lysed by the complement components present in a serum sample. The degree of hemolysis is proportional to the complement activity and is measured spectrophotometrically by the amount of hemoglobin released.[2]
Barbital-containing buffers are widely used due to their historical efficacy and established protocols.[3] However, it is worth noting that alternative buffers, such as HEPES-based buffers, have been developed and shown to yield comparable results in some hemolytic assays.[6]
Data Presentation: Buffer Compositions
Quantitative data for the preparation of various barbital-based buffers used in hemolytic assays are summarized below. These tables provide clear, structured information for easy comparison and preparation.
Table 1: Composition of 5x Veronal Buffered Saline (VBS) Stock Solution [2]
| Component | Amount per 500 mL | Final Concentration in 5x Stock |
| Sodium Chloride (NaCl) | 21.25 g | 1.02 M |
| Sodium Barbitone | 0.94 g | 13 mM |
| Barbitone | 1.44 g | 62.5 mM |
| Magnesium Chloride (MgCl₂) | 20.33 g | 2.18 M |
| Calcium Chloride (CaCl₂) | 4.41 g | 440 mM |
Note: To prepare a 1x working solution, the 5x stock is diluted 1:5 with distilled water.[2]
Table 2: Composition of Dextrose Veronal-Buffered Saline with Cations (DGVB++) [5]
| Component | Final Concentration |
| Sodium Chloride (NaCl) | 72.7 mM |
| Sodium 5,5-diethyl barbiturate | 2.47 mM |
| Magnesium Chloride (MgCl₂) | 1 mM |
| Calcium Chloride (CaCl₂) | 0.15 mM |
| Dextrose | 2.5% (w/v) |
| Gelatin | 0.1% (w/v) |
| pH | 7.3–7.4 |
Table 3: Composition of Gelatin Veronal-Buffered Saline with Cations (GVB++) [5]
| Component | Final Concentration |
| Sodium Chloride (NaCl) | 145 mM |
| Sodium 5,5-diethyl barbiturate | 4.94 mM |
| Magnesium Chloride (MgCl₂) | 1 mM |
| Calcium Chloride (CaCl₂) | 0.15 mM |
| Gelatin | 0.1% (w/v) |
| pH | 7.3–7.4 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in hemolytic assays are provided below.
Protocol 1: Preparation of 5x Veronal Buffered Saline (VBS)
This protocol describes the preparation of a 5x stock solution of VBS, a common buffer for complement fixation tests.[2]
Materials:
-
Sodium Chloride (NaCl)
-
Sodium Barbitone (Sodium 5,5-diethylbarbiturate)
-
Barbitone
-
Magnesium Chloride (MgCl₂)
-
Calcium Chloride (CaCl₂)
-
Distilled water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Prepare Solution 1: Dissolve 21.25 g of NaCl and 0.94 g of Sodium Barbitone in 350 mL of distilled water.
-
Prepare Solution 2: Dissolve 1.44 g of Barbitone in 125 mL of hot distilled water.
-
Prepare Solution 3: Dissolve 20.33 g of MgCl₂ and 4.41 g of CaCl₂ in 100 mL of distilled water.
-
Combine and Cool: Mix Solution 1 and Solution 2 and allow the combined solution to cool to room temperature.
-
Add Cations and Adjust pH: Once cooled, add 1.25 mL of Solution 3 to the mixed solution. Adjust the pH to 7.3-7.5 using 1M HCl.
-
Final Volume Adjustment: Adjust the final volume to 500 mL with distilled water to obtain the 5x stock solution.
-
Storage: Store the 5x VBS stock solution at 4°C. For working solution, dilute 1:5 with distilled water.
Protocol 2: Classical Complement Pathway Hemolytic (CH50) Assay
This protocol outlines the steps for a CH50 assay to measure the total functional activity of the classical complement pathway.[2]
Materials:
-
1x Veronal Buffered Saline (VBS)
-
Sheep Red Blood Cells (SRBCs)
-
Hemolysin (rabbit anti-sheep red blood cell antibody)
-
Test serum and control serum
-
Spectrophotometer
Procedure:
Part A: Sensitization of Sheep Red Blood Cells (SRBCs)
-
Prepare a 1:50 dilution of hemolysin in 1x VBS.
-
Wash 4 mL of SRBCs three times with 6 mL of 1x VBS by centrifugation at 600g for 5 minutes.
-
After the final wash, pack the cells by centrifuging at 900g for 5 minutes.
-
Resuspend the packed cells to a 10% solution in 1x VBS (e.g., 0.5 mL of packed cells in 5 mL of VBS).
-
Add an equal volume of the diluted hemolysin dropwise to the cell suspension while swirling continuously.
-
Incubate the mixture at 30°C for 30 minutes in a water bath, with gentle mixing every 15 minutes.
-
Sensitized SRBCs can be stored at 4°C overnight.
Part B: CH50 Assay
-
Prepare two-fold serial dilutions of the control and test serum in 1x VBS (e.g., 1:8, 1:16, 1:32, 1:64, 1:128) in duplicate.
-
Add a fixed volume of optimally sensitized SRBCs to each serum dilution.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Centrifuge the tubes to pellet the remaining intact red blood cells.
-
Carefully transfer the supernatant to a new plate or cuvettes.
-
Measure the absorbance of the hemoglobin released into the supernatant at 540 nm using a spectrophotometer.
-
The amount of complement activity is determined by the dilution of serum that causes 50% lysis of the SRBCs.
Visualizations
Diagrams illustrating key pathways and workflows are provided below using Graphviz (DOT language).
Caption: Classical Complement Activation Pathway leading to cell lysis.
References
- 1. This compound, 144-02-5, High Purity, 32002, Sigma-Aldrich [sigmaaldrich.com]
- 2. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complement system of the goat: Haemolytic assays and isolation of major proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Barbital buffer in tablets as a solvent for complement fixation test (CFT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Barbital Sodium in Fixative Solutions: Application Notes and Protocols for Tissue Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barbital sodium as a component in fixative solutions for tissue preservation. Historically significant, particularly in the advent of electron microscopy, barbital-based buffers offer precise pH control, which is critical for achieving optimal morphological preservation with certain fixatives. This document details the preparation of barbital-containing buffers and their application in established fixation protocols.
Introduction to this compound in Tissue Fixation
This compound, also known as Veronal sodium, is not a primary fixative agent itself. Instead, it is a crucial component of buffer systems used to maintain a stable pH for primary fixatives like osmium tetroxide and formaldehyde.[1] The pH of a fixative solution is a critical factor, as significant shifts into acidic conditions during fixation can cause artifacts and alter cellular ultrastructure.[1][2][3][4][5]
The most well-known application of this compound is in the Veronal-acetate buffer , developed by Michaelis and later famously incorporated by George Palade in his buffered osmium tetroxide fixative for electron microscopy.[2][4][5][6] This buffer system was instrumental in producing the high-quality images of cellular ultrastructure that formed the basis of modern cell biology. The Veronal buffer system is effective in the alkaline range, which was found to be optimal for preserving the fine structure of cells and tissues when using osmium tetroxide.[2][4][5][6]
While phosphate buffers are now more commonly used for routine histology with formalin, barbital-based buffers remain relevant in specific historical and electron microscopy protocols where precise pH control in the neutral to slightly alkaline range is paramount.
Data on Fixative Buffers and Their Impact
Direct quantitative comparisons of barbital-buffered fixatives against other buffer systems (e.g., phosphate, cacodylate) for the same primary fixative are scarce in modern literature. The focus of most comparative studies is on the primary fixative agent itself. However, the choice of buffer is known to influence the overall quality of fixation. The following tables summarize key parameters for the preparation of a classic barbital-based buffer and the known effects of the primary fixative it is often paired with, osmium tetroxide.
Table 1: Composition of Michaelis' Veronal-Acetate Buffer
| Component | Stock Solution Concentration | Volume for Final Buffer |
| Sodium Veronal (this compound) | 0.2 M | 5.0 ml |
| Sodium Acetate | 0.2 M | Varies with desired pH |
| Hydrochloric Acid (HCl) | 0.2 M | Varies with desired pH |
| Distilled Water | - | To final volume |
Note: The precise volumes of sodium acetate and HCl are adjusted to achieve the target pH. For the classic Palade's fixative, a pH of 7.3-7.5 is targeted.
Table 2: Effects of Osmium Tetroxide Fixation (often buffered with Veronal-Acetate)
| Parameter | Effect | Notes |
| Morphology | Excellent preservation of cellular ultrastructure, especially membranes. | Osmium tetroxide cross-links lipids, providing high contrast for electron microscopy. |
| Protein Preservation | Poor. Causes significant protein denaturation and loss of antigenicity. | Not recommended for immunohistochemistry. |
| Nucleic Acid Integrity | Poor. Osmium tetroxide can react with and degrade nucleic acids. | Not suitable for studies involving DNA or RNA analysis from the fixed tissue. |
| Penetration Rate | Slow. | Requires small tissue blocks (typically <1 mm³). |
Experimental Protocols
Protocol 1: Preparation of Veronal-Acetate Buffer (Michaelis Buffer)
This protocol describes the preparation of the stock solutions and the final buffer, as adapted from historical and methodological sources.
Materials:
-
Sodium Veronal (Sodium 5,5-diethylbarbiturate)
-
Sodium Acetate (anhydrous)
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Distilled water
Stock Solutions:
-
0.2 M Sodium Veronal Solution:
-
Dissolve 41.2 g of sodium Veronal in distilled water to a final volume of 1 L.
-
-
0.2 M Sodium Acetate Solution:
-
Dissolve 16.4 g of anhydrous sodium acetate in distilled water to a final volume of 1 L.
-
-
0.1 N Hydrochloric Acid (HCl):
-
Prepare a standardized 0.1 N HCl solution.
-
Final Buffer Preparation (pH 7.4):
-
In a clean glass beaker or flask, combine the following:
-
5.0 ml of 0.2 M Sodium Veronal solution
-
3.5 ml of 0.1 N HCl
-
-
Add distilled water to bring the total volume to 25 ml.
-
Verify the pH with a calibrated pH meter and adjust if necessary.
Protocol 2: Palade's Buffered Osmium Tetroxide Fixation for Electron Microscopy
This protocol is a classic method for preparing biological samples for transmission electron microscopy (TEM).
Materials:
-
Veronal-Acetate Buffer (pH 7.3-7.5), prepared as in Protocol 1.
-
Osmium Tetroxide (OsO₄), typically from a 2% or 4% aqueous stock solution.
-
Small tissue blocks (<1 mm³).
-
Graded series of ethanol (e.g., 50%, 70%, 95%, 100%) for dehydration.
-
Propylene oxide.
-
Epoxy resin (e.g., Epon 812).
Procedure:
-
Primary Fixation:
-
Prepare the fixative solution by mixing equal volumes of 2% aqueous OsO₄ and the Veronal-Acetate buffer (pH 7.3-7.5). This results in a final concentration of 1% OsO₄ in a buffered solution.
-
Immediately immerse the small tissue blocks in the fixative solution.
-
Fix for 1-2 hours at 4°C.
-
-
Rinsing:
-
After fixation, rinse the tissue blocks three times with cold Veronal-Acetate buffer for 10-15 minutes each rinse.
-
-
Dehydration:
-
Dehydrate the tissue blocks through a graded series of cold ethanol:
-
50% ethanol for 10 minutes.
-
70% ethanol for 10 minutes.
-
95% ethanol for 10 minutes.
-
100% ethanol, three changes of 10 minutes each.
-
-
-
Infiltration:
-
Transfer the tissue blocks to propylene oxide for two changes of 15 minutes each.
-
Infiltrate the tissue with a 1:1 mixture of propylene oxide and epoxy resin for at least 1 hour.
-
Transfer to pure epoxy resin and infiltrate overnight.
-
-
Embedding:
-
Place the infiltrated tissue blocks in embedding capsules with fresh epoxy resin.
-
Polymerize the resin in an oven at 60°C for 48 hours.
-
Visualizations
References
- 1. A study of fixation for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) A study of fixation for electron microscopy (1952) | George E. Palade | 3202 Citations [scispace.com]
- 3. ojs.srce.hr [ojs.srce.hr]
- 4. A STUDY OF FIXATION FOR ELECTRON MICROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Barbital Sodium in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the use of Barbital sodium in rodent research, with a focus on appropriate dosing and experimental protocols.
I. Introduction to this compound
This compound, a derivative of barbituric acid, acts as a central nervous system (CNS) depressant. Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability.[1][2][3] This effect underlies its sedative, hypnotic, and anesthetic properties. While historically used for such purposes, its narrow therapeutic range and potential for respiratory depression necessitate careful dose selection and monitoring in a research setting.[4]
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related barbiturates in rodent models. It is crucial to note that considerable dose variation can occur, and it is recommended to start at the lower end of the dose range.
Table 1: Lethal Dose (LD50) of this compound
| Species | Route of Administration | LD50 (mg/kg) | Source |
| Rat | Oral | 600 | [5][6][7][8][9] |
| Mouse | Oral | 800 | [5] |
Table 2: Anesthetic Dosing Recommendations for Barbiturates in Rodents
Note: Data for this compound is limited; the following includes information on other commonly used barbiturates for reference and guidance in pilot studies.
| Compound | Species | Route of Administration | Anesthetic Dose (mg/kg) | Notes | Source |
| Pentobarbital | Mouse | Intraperitoneal (IP) | 40-60 | Considerable dose variation. Start at the low end of the range. | [10] |
| Pentobarbital | Rat | Intraperitoneal (IP) | 30-40 | Higher doses (50 mg/kg) have been reported to block the micturition reflex. | [11] |
| Phenobarbital | Mouse | Intraperitoneal (IP) | 125-150 | At 5% concentration, provides a good surgical anesthesia depth with a low mortality rate. | [12] |
III. Experimental Protocols
A. Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
pH meter (optional)
-
-
Procedure:
-
Under aseptic conditions, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile saline or water to the desired concentration. For example, to prepare a 50 mg/mL solution, dissolve 500 mg of this compound in 10 mL of sterile saline.
-
Vortex the solution until the powder is completely dissolved.
-
The pH of a 0.1M solution is approximately 9.4.[5] If necessary, the pH can be adjusted, but be aware that lowering the pH below 10 may risk precipitation.[13]
-
Store the prepared solution according to stability data, typically protected from light.
-
B. Administration Protocols
1. Intraperitoneal (IP) Injection
This is a common and relatively simple method for administering anesthetics to rodents.
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a two-person technique, one person can restrain the animal while the other injects. For a one-person technique, gently grasp the animal and position it to safely access the injection site.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant to minimize the risk of injecting into the cecum or bladder.[14]
-
Procedure:
-
Use a 23-27 gauge needle.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to a clean, warm cage for monitoring.
-
2. Intravenous (IV) Injection (Lateral Tail Vein)
IV injection provides a more rapid onset of action but requires greater technical skill.
-
Animal Restraint and Warming: Place the rodent in a suitable restrainer. Warming the tail with a heat lamp or warm water will cause vasodilation, making the lateral tail veins more visible.[14]
-
Procedure:
-
Use a 27-30 gauge needle.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A successful cannulation may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to a clean, warm cage for monitoring.
-
C. Monitoring During Anesthesia
-
Induction: Observe the time to the loss of the righting reflex.
-
Depth of Anesthesia: Monitor the respiratory rate and pattern. The absence of a pedal withdrawal reflex (toe pinch) is a common indicator of surgical anesthesia.
-
Recovery: Monitor the animal until it has fully recovered, is ambulatory, and can access food and water. Provide thermal support to prevent hypothermia.
IV. Visualization of Pathways and Workflows
References
- 1. news-medical.net [news-medical.net]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Amobarbital? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. bio.vu.nl [bio.vu.nl]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. Verification and Defined Dosage of Sodium Pentobarbital for a Urodynamic Study in the Possibility of Survival Experiments in Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 13. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of Sleep Patterns and Disorders Using Barbital Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbital sodium, a derivative of barbituric acid, has historically been utilized as a sedative and hypnotic agent.[1] Its mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2][3] This activity makes it a valuable tool in sleep research for studying fundamental sleep mechanisms and for modeling sleep disorders. These application notes provide detailed protocols for utilizing this compound in preclinical sleep studies, with a focus on rodent models.
Mechanism of Action
This compound, like other barbiturates, enhances the effect of GABA at the GABA-A receptor. This potentiation increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of postsynaptic neuron firing.[4] This widespread neuronal inhibition in the central nervous system contributes to the sedative and hypnotic effects of the drug.
Applications in Sleep Research
-
Induction of Sleep: this compound can be used to induce a state of sleep in animal models, allowing for the study of sleep architecture and the effects of other substances on sleep patterns.
-
Modeling Sleep Disorders: While not a perfect model, this compound can be used to induce a hypnotic state that can be experimentally manipulated to mimic certain aspects of sleep disorders, such as altered sleep architecture or arousal thresholds.
-
Evaluation of Hypnotic Efficacy: It can serve as a reference compound when evaluating the hypnotic potential of new chemical entities.
Data Presentation
Quantitative Effects of this compound on Sleep Architecture in a Feline Model
The following table summarizes the effects of chronic sodium barbital administration on the sleep patterns of adult cats. Doses were administered intragastrically twice daily to achieve a peak response of gross ataxia.
| Parameter | Control | Chronic this compound Treatment | Percentage Change |
| REM Sleep | Baseline | Reduced to approx. 50% of control | ~ -50% |
| NREM Sleep | Baseline | Progressive increase over weeks | Gradual Increase |
Note: This data is derived from a study in cats and may not be directly translatable to rodent models. It is provided here as an indication of the expected effects of this compound on sleep architecture.
Experimental Protocols
Protocol 1: Evaluation of Hypnotic Efficacy of this compound in Rodents
This protocol details the procedure for assessing the dose-dependent effects of this compound on sleep-wake patterns in rats or mice using electroencephalography (EEG) and electromyography (EMG).
1. Animal Model and Housing:
-
Species: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
-
Housing: Animals should be individually housed in a temperature and humidity-controlled environment with a 12:12 hour light-dark cycle (lights on at 07:00). Food and water should be available ad libitum.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.
-
EEG Electrode Placement:
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices).
-
Screw in stainless-steel jeweler's screws to serve as EEG electrodes. Ensure the screws make contact with the dura mater but do not penetrate it.
-
-
EMG Electrode Placement:
-
Insert two Teflon-coated stainless-steel wires into the nuchal (neck) muscles for EMG recording.
-
-
Headmount Assembly:
-
Connect the EEG and EMG electrodes to a headmount connector.
-
Secure the entire assembly to the skull with dental cement.
-
-
Post-operative Care:
-
Administer analgesics and antibiotics as per approved institutional protocols.
-
Allow a recovery period of at least 7-10 days before starting the experiment.
-
3. Habituation and Baseline Recording:
-
Habituation: For 2-3 days prior to the experiment, connect the animals to the recording cables in their home cages to allow them to acclimate to the setup.
-
Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns for each animal.
4. Drug Administration and Recording:
-
Vehicle Control: Administer the vehicle (e.g., sterile saline) via intraperitoneal (i.p.) injection at the beginning of the light cycle.
-
This compound Administration: On subsequent days, administer different doses of this compound (e.g., 50, 100, 200 mg/kg, i.p.) at the same time of day. A washout period of at least 48 hours should be allowed between different doses.
-
EEG/EMG Recording: Continuously record EEG and EMG signals for at least 6-8 hours post-injection.
5. Data Analysis:
-
Sleep Scoring: Manually or automatically score the recorded data in 10- or 30-second epochs into three stages: Wake, NREM sleep, and REM sleep, based on standard criteria for EEG and EMG signals.
-
Data Quantification: Quantify the following parameters for each dose of this compound and compare them to the vehicle control:
-
Sleep Latency: Time from injection to the first epoch of consolidated NREM sleep.
-
Total Sleep Time: Total duration of NREM and REM sleep.
-
Duration of Wake, NREM, and REM Sleep: Time spent in each stage.
-
Percentage of Time in Each Stage: (Duration of stage / Total recording time) x 100.
-
Number and Duration of Sleep/Wake Bouts.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for a this compound Sleep Study
Caption: Experimental workflow for a rodent sleep study using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of pretreatment with sodium phenobarbital on the toxicity of soman in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: effect of prior administration of centrally active drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ontogenetic development of pentobarbital-induced EEG pattern and sleeping time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Barbital Sodium in Animal Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Barbital sodium for inducing and maintaining sleep in animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate sleep patterns and the effects of novel compounds on sleep architecture.
Introduction
This compound, a long-acting barbiturate, has been utilized in research to induce and maintain sleep in various animal models.[1] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1][2] While largely replaced in clinical practice, its consistent and prolonged effects make it a useful tool in preclinical sleep research.[1]
Mechanism of Action
This compound, like other barbiturates, acts as a positive allosteric modulator of the GABA-A receptor.[1] It binds to a site on the receptor distinct from the GABA and benzodiazepine binding sites.[1] This binding increases the duration of the chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This enhanced inhibitory signaling results in sedation and hypnosis.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit AMPA and kainate receptors, contributing to their profound CNS depressant effects.[1]
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating animal experiments, mass spectrometry and network-based approach to reveal the sleep-improving effects of Ziziphi Spinosae Semen and γ-aminobutyric acid mixture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability and storage of reconstituted Barbital sodium buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of reconstituted Barbital sodium buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what are its primary applications?
This compound buffer is a solution that utilizes the equilibrium between barbital (a weak acid) and its sodium salt (the corresponding base) to maintain a stable pH, typically around 8.6.[1][2] It is widely used as a buffering solution in biochemical and biological experiments. Common applications include electrophoresis for the separation of serum proteins, lipoproteins, and isoenzymes, as well as in hemolytic assays and as a component in fixative solutions.[1]
Q2: How should I prepare a reconstituted this compound buffer solution?
Preparation instructions can vary based on the specific application. For a general-purpose electrophoresis buffer with a pH of 8.6, a common procedure involves dissolving the pre-weighed buffer components (containing sodium barbital and barbital) in deionized water and adjusting the final volume.[1] For example, to prepare a buffer for agarose gels, the contents of a vial might be dissolved in 900 ml of deionized water, with the final volume adjusted to 1,000 ml.[1] Always refer to the manufacturer's specific instructions for the exact ratios and volumes.[1]
Q3: What are the recommended storage conditions for reconstituted this compound buffer?
Reconstituted this compound buffer solutions should be stored refrigerated at 2–8 °C (36–46 °F).[1] Some suppliers may recommend a storage range of 2-10 °C.[3] Unreconstituted, powdered buffer should be stored tightly closed in a dry place at room temperature.[1][4]
Q4: What is the typical shelf-life of a reconstituted this compound buffer solution?
When stored under proper refrigerated conditions (2–8 °C), reconstituted Barbital buffer solutions are stable for at least four weeks.[1] A study on a related compound, phenothis compound, also demonstrated stability over a four-week period at 4°C.[5] However, it is crucial to discard the solution immediately if any signs of microbial growth are observed.[1]
Q5: What are the primary signs of buffer degradation or contamination?
The most common indicators of a compromised buffer are:
-
Microbial Growth: The appearance of cloudiness or turbidity in the solution.[1]
-
Precipitation: The formation of solid crystals or particulate matter. This can occur if the pH drops, leading to the crystallization of the free barbituric acid.[6][7]
-
pH Shift: A significant deviation from the expected pH value (e.g., 8.6).
Q6: Can I freeze my reconstituted this compound buffer?
While refrigeration is the standard and recommended storage method, there is no specific data from the reviewed sources on the stability of this compound buffer after freezing and thawing cycles. Freezing may increase the risk of precipitation as the solutes concentrate during the freezing process. For optimal performance and to avoid potential issues with solubility upon thawing, it is best to adhere to the recommended refrigeration guidelines.[1]
Data Summary
Table 1: Recommended Storage Conditions for Reconstituted this compound Buffer
| Parameter | Condition | Duration | Source(s) |
| Temperature | 2–8 °C | At least 4 weeks | [1] |
| Container | Tightly closed | At least 4 weeks | [4] |
| Monitoring | Visual Inspection | Daily before use | [1] |
| Discard If | Microbial growth is observed | Immediately | [1] |
Table 2: Stability of Related Barbiturate Solutions (for reference)
| Compound | Concentration & Diluent | Storage Condition | Duration | Stability Finding | Source(s) |
| Phenothis compound | 10 mg/mL in 0.9% NaCl | 4 °C | 28 days | Stable, concentrations remained 98-106% of initial. | [5] |
| Pentothis compound | 50 mg/mL (undiluted) | 25 °C | 31 days | No significant loss of potency. | [6][7] |
| Pentothis compound | 5 w/v% in water | 5 °C and 25 °C | 15 days | Sufficiently stable with no profound changes. | [8][9] |
Troubleshooting Guide
Issue 1: My buffer solution appears cloudy or has visible particulates.
-
Possible Cause: This is most likely due to microbial contamination.[1] Buffers, especially those near a neutral pH, can support bacterial or fungal growth.[10]
-
Solution: Discard the contaminated buffer immediately.[1] To prevent this, prepare the buffer with high-quality deionized water, consider sterile filtering the solution through a 0.2 µm filter, and always store it refrigerated.[10][11]
Issue 2: The measured pH of my buffer is outside the expected range (e.g., pH 8.6).
-
Possible Cause 1: Inaccurate initial preparation.
-
Solution 1: Review the preparation protocol to ensure the correct amounts of reagents and final volumes were used.
-
Possible Cause 2: Absorption of atmospheric CO₂, which can form carbonic acid and lower the pH of alkaline buffers over time.
-
Solution 2: Keep the buffer container tightly sealed when not in use. If the pH shift is minor, it may be carefully adjusted, but for critical applications, preparing a fresh batch is recommended.
-
Possible Cause 3: Temperature effects. Ensure the pH is measured at the specified temperature (e.g., 25 °C), as pH can vary with temperature.[1]
Issue 3: I am observing unexpected precipitation during my experiment.
-
Possible Cause 1: The pH of the solution has dropped. Diluting a concentrated stock of barbiturate can lower the pH, causing the less soluble free acid form to precipitate.[6][7] A pH below 10 has been noted to increase precipitation risk for some barbiturates.[8]
-
Solution 1: Verify the pH of the final working solution. Ensure that all components mixed with the buffer do not drastically alter the final pH.
-
Possible Cause 2: High concentration of organic solvents. Adding high percentages of organic solvents like acetonitrile or methanol can cause buffer salts to precipitate.[12]
-
Solution 2: Determine the solubility of the buffer in your specific solvent mixture. It may be necessary to lower the buffer concentration when using high percentages of organic solvents.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Buffer (pH 8.6) for Electrophoresis
This protocol is based on manufacturer guidelines for preparing a general-purpose electrophoresis buffer.[1]
Materials:
-
Pre-mixed Barbital Buffer powder or individual components (Sodium Barbital, Barbital)
-
High-purity, deionized water
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
For pre-mixed vials (e.g., Sigma-Aldrich B5934 for Agarose Gels): Dissolve the entire contents of one vial in approximately 900 mL of deionized water in a suitable beaker.[1]
-
Stir the solution until all powder is completely dissolved.
-
Carefully transfer the solution to a 1,000 mL volumetric flask.
-
Add deionized water to bring the final volume to precisely 1,000 mL.
-
Cap and invert the flask several times to ensure the solution is homogeneous.
-
Verify the pH. Using a calibrated pH meter, confirm that the pH is 8.6 at 25 °C.[1] Do not adjust the pH with strong acids or bases unless specified, as this can alter the buffer's ionic strength.
-
Transfer the buffer to a clean, clearly labeled storage bottle and store at 2–8 °C.
Protocol 2: Monitoring the Stability of Reconstituted this compound Buffer
This protocol outlines a procedure for routine quality control to ensure buffer integrity over its shelf-life.
Materials:
-
Stored reconstituted this compound buffer
-
Calibrated pH meter
-
Spectrophotometer (optional, for turbidity)
Procedure:
-
Visual Inspection (Weekly): Before each use, and at least once a week, visually inspect the stored buffer under good lighting. Check for any signs of cloudiness, discoloration, or precipitate formation. If any are observed, discard the buffer.[1]
-
pH Measurement (Weekly):
-
Allow a small aliquot of the refrigerated buffer to warm to room temperature (25 °C).
-
Using a calibrated pH meter, measure the pH.
-
Record the pH in a logbook. A significant deviation (e.g., > ±0.2 units) from the target pH of 8.6 indicates potential degradation or contamination. The buffer should be discarded.
-
-
Performance Check (As Needed): If you suspect buffer issues are causing inconsistent experimental results, run a control experiment with a freshly prepared batch of buffer to compare performance.
-
Turbidity Measurement (Optional): For a more quantitative measure of clarity, measure the absorbance of the buffer at a high wavelength (e.g., 600 nm). An increase in absorbance over time can indicate subtle microbial growth before it is visible to the naked eye.
Visual Workflow
Caption: Troubleshooting workflow for common this compound buffer issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Barbital-Sodium Buffer pH 8.6 [morphisto.de]
- 3. 144-02-5・0.06 mol/L Barbital Na Buffer Solution, pH8.6・027-13425[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. morphisto.de [morphisto.de]
- 5. Stability of phenothis compound diluted in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of pentothis compound after reconstitution in 0.9% sodium chloride injection and repackaging in glass and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short‐Term Chilled and Ambient‐Temperature Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short-Term Chilled and Ambient-Temperature Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Barbital-Buffer [morphisto.de]
- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: Troubleshooting Barbital Sodium Interference in Enzymatic Assays
For researchers, scientists, and drug development professionals, unexpected enzymatic assay results can be a significant roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential for Barbital sodium to interfere with your enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my enzymatic assay?
Yes, this compound has the potential to interfere with enzymatic assays through several mechanisms. It has been documented as a direct inhibitor of certain enzymes and its chemical properties as a buffer can also influence assay outcomes. The primary modes of interference include:
-
Direct Enzyme Inhibition: this compound can act as a competitive or non-competitive inhibitor for specific enzymes.
-
Alteration of Assay Conditions: As a buffer, this compound dictates the pH of the reaction, which can affect enzyme activity, stability, and substrate binding.
-
Mitochondrial Respiration Inhibition: Barbiturates, in general, are known to inhibit mitochondrial respiration, which can impact assays involving cellular extracts or mitochondria.
Q2: What are the known mechanisms of direct enzyme inhibition by this compound?
This compound has been shown to be a slow, reversible, and non-complexing inhibitor of rabbit muscle creatine kinase.[1] It primarily competes with the substrate creatine. While specific data for a wide range of enzymes is limited, the structurally similar phenobarbital has been shown to inhibit various alkaline phosphatase (AP) isoenzymes through uncompetitive and mixed-type inhibition.
Q3: Are there specific enzyme classes that are more susceptible to interference by this compound?
Based on available data, enzymes such as kinases (e.g., creatine kinase) and phosphatases (e.g., alkaline phosphatase) have shown susceptibility to barbiturate inhibition. Additionally, barbiturates have been noted to affect the activity of horse liver alcohol dehydrogenase. Given that barbiturates can interact with a variety of proteins, including receptors and ion channels, a broad range of enzymes could potentially be affected.
Q4: Can this compound interfere with assay detection systems?
While direct chemical interference with common chromogenic or fluorogenic substrates has not been extensively documented in the literature, it remains a possibility. Barbiturates are known to interact with various organic molecules, and it is advisable to run proper controls to rule out any direct effects on the detection reagents. For instance, a control reaction containing this compound and the substrate without the enzyme can help identify any non-enzymatic color or fluorescence changes.
Troubleshooting Guide
If you suspect this compound is interfering with your enzymatic assay, follow these troubleshooting steps:
Step 1: Initial Verification
-
Confirm Reagent Integrity: Ensure all assay components (enzyme, substrate, cofactors) are within their expiration dates and have been stored correctly.
-
Positive and Negative Controls: Run appropriate positive controls (an assay known to work) and negative controls (e.g., reaction without enzyme or without substrate) to validate the assay setup.
-
Buffer-Only Control: Include a control with only the Barbital buffer and the detection reagents to check for any background signal.
Step 2: Investigating Potential Inhibition
If the initial verification steps do not resolve the issue, the following workflow can help determine if this compound is acting as an inhibitor.
Quantitative Data on Barbiturate Inhibition
The following table summarizes known inhibitory constants for Barbital and the closely related Phenobarbital against various enzymes. This data can help researchers anticipate potential interferences.
| Inhibitor | Enzyme | Source | Inhibition Type | Ki Value |
| Barbital | Nicotinic Acetylcholine Receptor | Torpedo nobiliana | Allosteric | IC50: 5.1 mM |
| Phenobarbital | Alkaline Phosphatase (Kidney) | Bovine | Mixed | 10 mM |
| Phenobarbital | Alkaline Phosphatase (Bone) | Rat | Mixed | 40 mM |
| Phenobarbital | Alkaline Phosphatase (Liver) | Bovine | Mixed | 55 mM |
| Phenobarbital | Alkaline Phosphatase (Intestine) | Calf | Uncompetitive | 200 mM[2] |
Experimental Protocols
Protocol: Determining the Inhibitory Effect of this compound on Enzymatic Activity
This protocol provides a general framework for assessing the inhibitory potential of this compound on a given enzyme.
1. Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound
-
Alternative buffer with a similar pKa (e.g., Tris-HCl, HEPES)
-
Microplate reader or spectrophotometer
-
96-well plates (as appropriate for the detection method)
-
Standard laboratory pipettes and reagents
2. Experimental Workflow:
The following diagram outlines the key steps in the experimental protocol.
3. Detailed Steps:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your enzyme in a suitable, non-interfering buffer.
-
Prepare a concentrated stock solution of the substrate.
-
Prepare a series of this compound solutions at different concentrations. It is crucial to ensure the pH of these solutions is consistent.
-
Prepare the alternative buffer at the same pH as the Barbital buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing the enzyme and either varying concentrations of this compound or the alternative buffer as a control.
-
Include "no enzyme" and "no substrate" controls for each this compound concentration to account for any background signal.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for your enzyme for a short period (e.g., 5-10 minutes) to allow the components to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin measuring the signal (e.g., absorbance or fluorescence) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Plot the enzyme activity (as a percentage of the control reaction in the alternative buffer) against the concentration of this compound.
-
If inhibition is observed, you can determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Mitigation Strategies
If this compound is found to interfere with your assay, consider the following mitigation strategies:
-
Switch to an Alternative Buffer: The most straightforward solution is to replace the Barbital buffer with an alternative that has a similar buffering range but is less likely to interfere. Suitable alternatives for a similar pH range (around pH 8.6) include:
-
Tris-HCl: A widely used buffer in biochemistry.
-
HEPES: A zwitterionic buffer often used in cell culture and enzymatic assays.
-
Tricine: Can be used as an alternative, but be mindful of potential chelation of metal ions.
-
-
Optimize Assay Conditions: If using Barbital buffer is unavoidable, you may be able to minimize its inhibitory effects by optimizing other assay parameters, such as substrate concentration. For competitive inhibition, increasing the substrate concentration can help overcome the inhibitory effect.
By systematically troubleshooting and considering these factors, researchers can identify and mitigate the potential for this compound to interfere with their enzymatic assays, leading to more accurate and reliable experimental data.
References
Managing pH stability of Barbital buffer during long experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH stability of Barbital buffer during long-term experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is maintaining the pH of my Barbital buffer so critical for long experiments?
A: The pH of a buffer solution is crucial for the structure, function, and activity of biological molecules, including proteins and nucleic acids. For many biochemical assays, such as enzyme kinetics, electrophoresis, and drug stability studies, even minor deviations in pH can lead to significant changes in experimental outcomes. In long-duration experiments, pH stability ensures that the conditions remain constant, preventing time-dependent artifacts and ensuring that the observed results are due to the experimental variables, not a drifting pH.
Q2: What are the primary causes of pH instability in Barbital buffer?
A: The most common causes of pH drift in Barbital buffer, particularly during extended experiments, are:
-
Carbon Dioxide (CO₂) Absorption: Barbital buffer is typically used at an alkaline pH (around 8.6). Alkaline solutions readily absorb CO₂ from the atmosphere. This dissolved CO₂ forms carbonic acid (H₂CO₃), which then lowers the pH of the buffer.[1][2]
-
Temperature Fluctuations: The pKa of a buffer, which is a key determinant of its pH, is temperature-dependent.[3][4] As the laboratory temperature changes, the pH of the buffer can shift. It is crucial to calibrate the pH at the intended experimental temperature.
-
Evaporation: Over long periods, water can evaporate from the buffer solution. This increases the concentration of the buffer components, which can lead to a shift in the pH and ionic strength.
-
Microbial Contamination: Bacteria or fungi can grow in buffer solutions, especially if they are not stored properly.[5] Microbial metabolism can release acidic or basic byproducts that alter the buffer's pH.
Q3: How long can I store a prepared Barbital buffer solution?
A: Reconstituted Barbital buffer solutions are stable for at least four weeks when stored refrigerated at 2–8 °C in a tightly sealed container to minimize CO₂ absorption and evaporation.[5] It is critical to visually inspect the solution for any signs of microbial growth before use and discard it if any contamination is observed.[5] For long-term stability of alkaline buffers, storage in high-density polyethylene (HDPE) or glass bottles is recommended over polystyrene.[1]
Troubleshooting pH Drift
If you observe a consistent drift in your Barbital buffer's pH during an experiment, it is essential to identify and address the root cause.
Common Scenarios and Solutions
| Observed Problem | Potential Cause | Recommended Action |
| Downward pH Drift | CO₂ Absorption: The buffer is exposed to atmospheric air. | 1. Keep the buffer container tightly sealed whenever possible.2. For highly sensitive experiments, consider preparing the buffer with degassed water and overlaying the solution with an inert gas like nitrogen or argon.3. Minimize the surface area of the buffer exposed to air. |
| pH Varies with Temperature | Temperature Dependence of pKa: The buffer's pH was set at a different temperature than the experimental temperature. | 1. Calibrate your pH meter and adjust the final buffer pH at the exact temperature at which the experiment will be performed.[3][4]2. If the experiment involves temperature cycling, ensure your results account for the buffer's pH changes. |
| Upward pH Drift | Evaporation: Water is evaporating from the solution, concentrating the buffer salts. | 1. Use sealed containers for your experimental setup.2. If possible, use a container with a smaller opening to reduce the surface area for evaporation.3. For very long experiments, consider using a humidified chamber. |
| Sudden, Erratic pH Changes | Microbial Contamination: Growth of bacteria or fungi in the buffer. | 1. Discard the contaminated buffer immediately.2. Prepare fresh buffer using sterile technique: use autoclaved water and sterile glassware.3. Filter-sterilize the final buffer solution through a 0.22 µm filter before storage. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving pH instability issues with your Barbital buffer.
Quantitative Data
Understanding the chemical properties of Barbital is key to managing its stability. The buffer's effectiveness is centered around its pKa.
| Parameter | Value | Significance |
| pKa of Barbital | ~7.98 - 8.4 | This is the pH at which the acidic (barbital) and basic (sodium barbital) forms are in equal concentration, providing maximum buffering capacity. The typical working pH of 8.6 is within the effective buffering range (pKa ± 1).[6][7] |
| Temperature Coefficient (d(pKa)/dT) | Not well-documented for Barbital. For Tris buffer, a similar amine-containing buffer, the value is -0.028/°C .[3] | This indicates that for every 1°C increase in temperature, the pKa of Tris buffer decreases by 0.028 units, causing a corresponding drop in pH. A similar, though not identical, effect should be anticipated for Barbital buffer. |
Experimental Protocols
Protocol 1: Preparation of High-Stability Barbital Buffer (0.05 M, pH 8.6)
This protocol is designed to maximize the stability of the buffer for long-term use.
Materials:
-
Sodium Barbital (Sodium 5,5-diethylbarbiturate)
-
Barbital (5,5-diethylbarbituric acid)
-
High-purity, deionized water (18.2 MΩ·cm), freshly autoclaved or filtered through a 0.22 µm filter to ensure sterility.
-
Calibrated pH meter with a temperature probe.
-
Sterile glassware.
-
Sterile, airtight storage bottle (HDPE or borosilicate glass).
Procedure:
-
Prepare Stock Solutions:
-
0.2 M Sodium Barbital (Base): Dissolve 41.2 g of sodium barbital in sterile, deionized water and bring the final volume to 1000 mL.
-
0.2 M Hydrochloric Acid (HCl): Prepare according to standard laboratory procedure.
-
-
Buffer Preparation:
-
In a sterile beaker, add 50 mL of the 0.2 M sodium barbital stock solution.[8]
-
Place the beaker on a magnetic stirrer and begin gentle mixing.
-
Immerse the calibrated pH electrode and temperature probe into the solution.
-
Bring the solution to your target experimental temperature (e.g., 25°C).
-
Slowly add the 0.2 M HCl solution dropwise while monitoring the pH. For a target pH of 8.6, you will need approximately 6.0 mL of 0.2 M HCl.[8]
-
Crucially, make the final pH adjustment at the intended experimental temperature.
-
-
Final Volume Adjustment and Storage:
-
Once the target pH of 8.6 is stable, transfer the solution to a sterile 200 mL volumetric flask.
-
Rinse the beaker with a small amount of sterile water and add it to the flask.
-
Bring the final volume to 200 mL with sterile, deionized water.[8]
-
Transfer the final buffer to a sterile, airtight storage bottle.
-
Label the bottle with the buffer name, concentration, pH, preparation date, and expiration date (4 weeks from preparation).
-
Store at 2–8 °C.
-
Protocol 2: Monitoring pH Stability During a Long Experiment
Procedure:
-
Initial Measurement: Before starting the experiment, measure and record the initial pH of the buffer using a calibrated pH meter. Ensure the measurement is taken at the experimental temperature.
-
Periodic Sampling: At predefined intervals (e.g., every 12, 24, or 48 hours), carefully and aseptically remove a small aliquot (e.g., 1-2 mL) of the buffer from your experimental system.
-
Temperature Equilibration: Allow the aliquot to equilibrate to the standard measurement temperature (e.g., 25°C) for consistency, or measure directly at the experimental temperature if your pH meter has automatic temperature compensation.
-
pH Measurement: Measure and record the pH of the aliquot.
-
Data Logging: Log the time, date, temperature, and pH value in your experimental notebook.
-
Analysis: Plot the pH versus time. A stable buffer should show minimal deviation. If the pH drifts by more than a predetermined tolerance (e.g., ±0.05 pH units), it may be necessary to troubleshoot the experimental setup or replace the buffer.
Barbital Buffer System and CO₂ Interaction
The stability of Barbital buffer is governed by the equilibrium between its acidic (Barbital) and basic (Barbital-Na) forms. Atmospheric CO₂ can disrupt this equilibrium.
References
- 1. Long-term stability monitoring of pH reference materials using primary pH method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of temperature and pH on absorption of carbon dioxide by a free level of mixed solutions of some buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itwreagents.com [itwreagents.com]
- 4. itwreagents.com [itwreagents.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Barbital-Sodium Buffer pH 8.6 [morphisto.de]
- 8. static.igem.org [static.igem.org]
Common issues with Barbital sodium solubility in ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Barbital sodium and its solubility in ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in ethanol?
A1: this compound has limited solubility in ethanol. Approximately one gram of this compound will dissolve in 400 mL of ethanol.[1][2] Its solubility is significantly lower in ethanol compared to its solubility in water, where it is much more soluble.[1][2]
Q2: Why is my this compound not dissolving in ethanol?
A2: Several factors can contribute to dissolution issues:
-
Concentration: You may be attempting to dissolve the this compound at a concentration higher than its solubility limit.
-
Temperature: Solubility can be temperature-dependent. Gently warming the solution may aid dissolution, but be cautious as excessive heat can potentially degrade the compound.
-
Ethanol Purity: The presence of water or other impurities in the ethanol can alter its solvent properties and affect the solubility of this compound. Using high-purity, anhydrous ethanol is recommended.
-
Particle Size: A finer powder will have a larger surface area and may dissolve more readily than larger crystals.
Q3: Can I use a co-solvent to improve the solubility of this compound in ethanol?
A3: Yes, using a co-solvent system can be an effective strategy. For other barbiturates, like phenobarbital, co-solvents such as propylene glycol and glycerin have been used in combination with ethanol and water to improve solubility and stability.[3] The optimal ratio of solvents would need to be determined experimentally for your specific application.
Q4: My this compound initially dissolved but then precipitated out of the ethanol solution. What could be the cause?
A4: Precipitation after initial dissolution can be caused by a few factors:
-
Temperature Change: If the solution was heated to aid dissolution, cooling it back to room temperature can lead to supersaturation and subsequent precipitation.
-
Solvent Evaporation: If the ethanol is allowed to evaporate, the concentration of this compound will increase, potentially exceeding its solubility limit.
-
Change in pH: Although less of a factor in non-aqueous solutions, significant changes in the solution's properties could affect solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Slow Dissolution | - High concentration- Low temperature- Large particle size | - Ensure the concentration is within the solubility limit (approx. 1g in 400mL).- Gently warm the mixture with stirring. Monitor for any signs of degradation.- If possible, use a finer powder of this compound. |
| Incomplete Dissolution | - Exceeding solubility limit- Impure ethanol | - Recalculate and adjust the concentration.- Use fresh, high-purity (e.g., anhydrous) ethanol. |
| Precipitation | - Temperature fluctuation- Solvent evaporation | - Maintain a constant temperature, especially if the solution was heated.- Keep the container tightly sealed to prevent ethanol evaporation. |
| Cloudy Solution | - Presence of impurities- Partial dissolution | - Filter the solution through a suitable membrane filter (e.g., 0.22 µm).- Ensure complete dissolution by following the recommendations for slow or incomplete dissolution. |
Experimental Protocol: Dissolving this compound in Ethanol
This protocol provides a general procedure for dissolving this compound in ethanol.
Materials:
-
This compound powder
-
Anhydrous ethanol (≥99.5%)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing balance
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the weighed this compound to the volumetric flask. Add approximately 80% of the final desired volume of anhydrous ethanol.
-
Dissolution: Place the flask on a magnetic stirrer and begin stirring. If dissolution is slow, gentle warming (e.g., to 30-40°C) can be applied. Do not overheat.
-
Volume Adjustment: Once the this compound is completely dissolved, allow the solution to return to room temperature. Add anhydrous ethanol to reach the final desired volume.
-
Filtration (Optional): If any particulate matter is observed, filter the solution through a chemically compatible filter (e.g., PTFE).
-
Storage: Store the solution in a tightly sealed container to prevent solvent evaporation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound in ethanol.
References
Addressing microbial growth in stored Barbital buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing microbial growth in stored Barbital buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in my Barbital buffer?
A1: Visual signs of microbial contamination include turbidity (cloudiness), formation of sediment or flocculants, and changes in color. A shift in the buffer's pH outside the expected range (typically 8.6 for standard Barbital buffer) can also indicate microbial activity.[1]
Q2: What are the primary sources of microbial contamination in laboratory buffers?
A2: Contamination can originate from various sources, including the water and stock chemicals used for preparation, airborne microorganisms (such as bacteria and fungi), and improper handling or aseptic techniques during preparation and use.[2] Non-sterile equipment and storage containers are also common culprits.
Q3: What are the consequences of using a contaminated Barbital buffer in my experiments?
A3: Using a contaminated buffer can lead to inaccurate and unreliable experimental results. Microbial growth can alter the buffer's pH and ionic strength, potentially inhibiting or enhancing enzymatic reactions, affecting protein mobility in electrophoresis, and interfering with binding assays. In cell culture applications, contaminants can be toxic to cells.
Q4: How long can I store reconstituted Barbital buffer?
A4: Reconstituted Barbital buffer solutions are stable for at least four weeks when stored refrigerated at 2–8 °C.[3] However, if microbial growth is observed, the solution should be discarded immediately.[3]
Q5: Is it safe to autoclave Barbital buffer to sterilize it?
A5: Due to the potential for heat-induced degradation of barbiturates, autoclaving is not the recommended method for sterilizing Barbital buffer solutions. Sterile filtration is the preferred method to ensure both sterility and the chemical integrity of the buffer.
Troubleshooting Guide: Microbial Contamination
Problem: I suspect my stored Barbital buffer is contaminated. How can I confirm this and what should I do?
Solution:
-
Visual Inspection: Carefully examine the buffer for any signs of turbidity, sediment, or color change. Compare it to a freshly prepared, sterile solution if possible.
-
pH Measurement: Check the pH of the buffer. A significant deviation from the expected pH of 8.6 is a strong indicator of microbial activity.
-
Microscopic Examination: If you have the equipment, a simple microscopic examination of a drop of the buffer can reveal the presence of bacteria or fungi.
-
Sterility Testing: For a definitive answer, perform a sterility test by inoculating a sample of the buffer into a sterile growth medium. Observe for microbial growth over a period of incubation.
-
Action: If contamination is confirmed, discard the buffer solution immediately and according to your institution's safety guidelines for chemical waste. Do not attempt to salvage a contaminated buffer.
Problem: I've had recurring contamination issues with my Barbital buffer. How can I identify the source?
Solution:
systematically investigate potential sources of contamination:
-
Water Quality: Ensure you are using high-purity, sterile water for buffer preparation.
-
Stock Reagents: Check for any visible contamination in your dry Barbital and sodium barbital stocks.
-
Aseptic Technique: Review your handling procedures. Are you using sterile pipettes and containers? Are you working in a clean environment, such as a laminar flow hood?
-
Storage Containers: Ensure that the bottles used for storage are thoroughly cleaned and sterilized before use.
-
Filtration System: If you are using a sterile filtration system, check that the filter is not compromised and is of the correct pore size (0.22 µm).
Data Presentation
Table 1: Factors Influencing Microbial Growth in Buffer Solutions
| Parameter | Condition | Effect on Microbial Growth | Reference |
| Temperature | 2-8°C (Refrigeration) | Significantly slows down microbial growth. | [3] |
| 20-25°C (Room Temperature) | Optimal for the growth of many common laboratory contaminants. | ||
| Preservative | No Preservative | Susceptible to microbial growth. | [4] |
| 0.02% Sodium Azide | Effective at inhibiting the growth of gram-negative bacteria. | [5] | |
| 0.05% Sodium Azide | Provides broader protection and is used for long-term storage of some reagents. | [5] |
Experimental Protocols
Protocol 1: Preparation of Sterile Barbital Buffer (1L, pH 8.6)
Materials:
-
Sodium Barbital
-
Barbital
-
High-purity, sterile deionized water
-
Sterile 1L graduated cylinder
-
Sterile 1L beaker
-
Sterile stir bar
-
pH meter, calibrated
-
Sterile 0.22 µm filtration system
-
Sterile storage bottle
Methodology:
-
In the sterile beaker, dissolve the appropriate amounts of sodium barbital and barbital in approximately 800 mL of sterile deionized water. For a typical 0.05 M Barbital buffer, this would be approximately 10.3 g of sodium barbital and 1.84 g of barbital.
-
Place the sterile stir bar in the beaker and stir until all components are completely dissolved.
-
Carefully adjust the pH to 8.6 using a sterile solution of HCl or NaOH as needed, while continuously monitoring with the calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to the sterile 1L graduated cylinder and bring the final volume to 1000 mL with sterile deionized water.
-
Assemble the sterile 0.22 µm filtration system according to the manufacturer's instructions.
-
Filter the entire volume of the buffer into the sterile storage bottle.
-
Label the bottle clearly with the buffer name, concentration, pH, date of preparation, and your initials.
-
Store the sterile buffer at 2-8°C.
Protocol 2: Sterility Testing of Stored Barbital Buffer
Materials:
-
Stored Barbital buffer sample
-
Sterile fluid thioglycolate medium (for bacteria)
-
Sterile soybean-casein digest medium (for fungi)
-
Sterile pipettes
-
Incubator
Methodology:
-
Under aseptic conditions (e.g., in a laminar flow hood), transfer 1 mL of the stored Barbital buffer into a tube containing 10 mL of sterile fluid thioglycolate medium.
-
Transfer another 1 mL of the stored Barbital buffer into a tube containing 10 mL of sterile soybean-casein digest medium.
-
As a negative control, inoculate a tube of each medium with 1 mL of sterile water.
-
As a positive control, inoculate a tube of each medium with a known non-pathogenic microorganism.
-
Incubate the fluid thioglycolate medium tubes at 30-35°C for 14 days.
-
Incubate the soybean-casein digest medium tubes at 20-25°C for 14 days.
-
Examine the tubes for turbidity at regular intervals. The presence of turbidity in the sample tubes indicates microbial contamination. The negative controls should remain clear, and the positive controls should show growth.
Mandatory Visualization
Caption: Troubleshooting workflow for microbial growth in Barbital buffer.
References
- 1. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. What is the purpose of adding sodium azide to buffers? Must sodium azide be added to buffers when prepared by the user? : Megazyme [support.megazyme.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Barbital Sodium for Animal Sedation
<
Disclaimer: The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals in controlled laboratory settings. Barbital sodium is a controlled substance with a narrow therapeutic index and significant potential for adverse effects, including respiratory depression and death.[1][2] Its use in animals is strictly regulated and requires approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.[3][4][5] These guidelines are for informational purposes only and do not supersede institutional protocols, veterinary advice, or national and international regulations.[3][6] Always consult with a laboratory animal veterinarian before initiating any new sedation protocol.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting dose of this compound for my animal model?
A1: The optimal starting dose of this compound is influenced by several factors, including the species, strain, age, sex, and health status of the animal.[7][8] A thorough literature review for your specific model is the recommended first step. If data is limited, a dose-response study should be conducted, starting with the lowest reported effective dose and gradually increasing it in small cohorts of animals.[8][9] The goal is to identify the minimum dose that achieves the desired level of sedation with the fewest adverse effects.[1]
Q2: What are the signs of an overdose, and what should I do in that event?
A2: Signs of an overdose include severe respiratory depression (slow, shallow breathing), apnea (cessation of breathing), profound hypotension (low blood pressure), and loss of brain stem reflexes.[2] In the event of a suspected overdose, immediate supportive care is critical. This includes providing artificial respiration and maintaining body temperature.[10] There is no specific antidote for barbiturate overdose.[11] Prevention through careful dose calculation and diligent monitoring is paramount.
Q3: My animal is not reaching a sufficient depth of sedation. What are the potential causes and solutions?
A3: Insufficient sedation can result from several factors:
-
Incorrect Dose: The dose may be too low for the individual animal. A modest, incremental increase in the dose can be considered after consulting with a veterinarian.[8]
-
Improper Administration: For intraperitoneal (IP) injections, the solution may have been inadvertently administered subcutaneously or into a fat pad, leading to poor absorption.[8] Ensure proper injection technique.
-
Drug Tolerance: If the animal has been previously exposed to barbiturates or other sedatives, tolerance may have developed, requiring a higher dose.[10][12]
Q4: What are the best practices for preparing and storing this compound solutions?
A4: this compound solutions should be prepared aseptically.[13][14] The powder can be dissolved in sterile saline (0.9%), often with the aid of a co-solvent like ethanol and propylene glycol to improve stability.[13][14][15] Solutions should be sterilized by filtration through a 0.22 µm filter and stored in sterile, light-protected containers.[13][14] Stock solutions are typically refrigerated, while working solutions may be kept at room temperature for a limited time, but always check for precipitation before use.[7][13] The label should include the compound name, concentration, preparation date, expiration date, and the preparer's initials.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Solution | Low temperature, incorrect pH, or improper solvent.[7] | Gently warm the solution to see if the precipitate redissolves. Ensure the correct sterile diluent is used. If precipitation persists, discard the solution.[7] |
| High Variability in Sedation | Differences in animal strain, age, or sex.[7] Inconsistent injection technique. | Standardize the animal model as much as possible. Ensure all personnel are proficient in the chosen administration route. |
| Respiratory Depression | Dose is too high. Rapid intravenous injection. Synergistic effects with other CNS depressants.[16] | Reduce the dose. Administer IV injections slowly. Avoid co-administration with other sedatives unless part of an approved protocol.[16] Monitor respiratory rate closely. |
| Hypothermia | Depression of the thermoregulatory center in the brain.[2] | Provide a supplemental heat source, such as a heating pad, to maintain the animal's body temperature.[17] |
| Prolonged Recovery | High dose, impaired drug metabolism (e.g., liver disease). | Use the minimum effective dose. Monitor the animal until it is fully ambulatory and has access to food and water.[17] |
Quantitative Data Summary
The following tables provide example dosage ranges for this compound in common laboratory animal models. These are intended as a starting point for protocol development and must be validated for your specific experimental conditions.
Table 1: this compound Dosages for Rodents
| Species | Route of Administration | Sedative Dose (mg/kg) | Anesthetic Dose (mg/kg) | Onset of Action | Duration of Sedation |
| Mouse | IP | 20-50[18] | 40-90[19] | 5-10 min | 45-90 min |
| Rat | IP | 20-40 | 40-50[15][19] | 5-15 min | 60-120 min |
Table 2: this compound Dosages for Other Species
| Species | Route of Administration | Anesthetic Dose (mg/kg) | Onset of Action | Duration of Sedation |
| Rabbit | IP, IV | 28[15] | 1-5 min (IV) | 30-60 min |
| Pig | IV | 20-30[15] | <1 min | 30-60 min |
| Sheep | IV | 20-30[15] | <1 min | 30-60 min |
Experimental Protocols
Protocol 1: Preparation of a 60 mg/mL this compound Solution
This protocol is adapted from established guidelines for preparing non-pharmaceutical grade solutions.[13][14][15]
Materials:
-
6 g this compound powder
-
Sterile 0.9% saline
-
Sterile 100 mL volumetric flask
-
Sterile vials for storage
-
0.22 µm sterile filter
Procedure:
-
In the volumetric flask, dissolve the 6 g of this compound powder in 10 mL of 95% ethanol.[13][14][15]
-
Once fully dissolved, add 25 mL of sterile saline and mix thoroughly.[13][14][15]
-
Bring the final volume to 100 mL with sterile 0.9% saline.[13][14][15]
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.[13][14]
-
Label the vial with the compound name, concentration (60 mg/mL), preparation date, expiration date, and your initials.[13][14]
Protocol 2: Administration and Monitoring of Sedation
This protocol outlines the key steps for the safe administration and monitoring of a sedated animal.
Procedure:
-
Pre-sedation:
-
Weigh the animal accurately to calculate the correct dose.
-
Visually inspect the animal for any signs of illness.
-
Prepare the injection site by swabbing with 70% ethanol.[17]
-
-
Administration:
-
Administer the calculated dose of this compound via the approved route (e.g., intraperitoneal injection in the lower right abdominal quadrant for a rodent).[17]
-
-
Monitoring:
-
Record the time of injection and the time to the loss of the righting reflex (the animal cannot right itself when placed on its back).[8]
-
Continuously monitor the animal's respiratory rate and depth.
-
Confirm the depth of sedation by checking for the absence of a pedal withdrawal reflex (toe pinch).[17]
-
Maintain the animal's body temperature with a heating pad.[17]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[17]
-
-
Recovery:
-
Place the animal in a clean, warm cage for recovery.
-
Continue to monitor the animal until it is fully ambulatory and can access food and water.[17]
-
Visualizations
Caption: Workflow for animal sedation from preparation to recovery.
Caption: Decision tree for troubleshooting insufficient sedation.
References
- 1. Anesthesia and Analgesia Recommendations | Office of Research [bu.edu]
- 2. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. forskningsetikk.no [forskningsetikk.no]
- 4. www2.kznhealth.gov.za [www2.kznhealth.gov.za]
- 5. nih.gov.my [nih.gov.my]
- 6. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 11. Barbiturate - Wikipedia [en.wikipedia.org]
- 12. Barbital-induced changes in sensitivity to the behavioral effects of narcotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. animalcare.illinois.edu [animalcare.illinois.edu]
- 15. SOP Sodium Pentobarbital Anesthetic Formulation | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Effects of sodium phenobarbital on motor activity and exploration in the mouse: development of tolerance and incidence of withdrawal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
Technical Support Center: Minimizing Barbital Sodium-Induced Respiratory Depression in Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate respiratory depression during animal experiments involving barbital sodium.
Troubleshooting Guide
Q1: My animal's respiratory rate has significantly dropped after this compound administration. What should I do?
A1: A drop in respiratory rate is an expected effect of this compound. In rats, a normal anesthetized respiratory rate is 70-110 breaths/min, and a 50% drop can be normal.[1] However, if the rate becomes critically low or is accompanied by other signs of distress, immediate action is required.
-
Step 1: Assess Anesthetic Depth: Check for the absence of a pedal withdrawal reflex (toe pinch) to confirm the animal is not too deeply anesthetized.[2] A shallow and rapid respiratory rate (>110 breaths/min) might indicate the animal is too light, while a very deep and slow rate (<70 breaths/min) could signify an overdose.[1]
-
Step 2: Administer a Respiratory Stimulant: Doxapram can be administered to counteract respiratory depression. If the depression reoccurs, doxapram can be given repeatedly at approximately 10-15 minute intervals.[1]
-
Step 3: Provide Supportive Care: If the animal is in respiratory arrest, small chest compressions can be attempted.[1] Ensure the animal is kept warm to prevent hypothermia, which can exacerbate respiratory depression.[3]
Q2: The animal's mucous membranes are turning blue (cyanosis). What does this indicate and how should I respond?
A2: Cyanosis is a late sign of hypoxemia (insufficient oxygen in the blood) and requires immediate intervention.
-
Step 1: Ensure a Clear Airway: Check that the animal's airway is not obstructed.
-
Step 2: Provide Oxygen Supplementation: Administer 100% oxygen via a face mask or nasal cannula.[4]
-
Step 3: Monitor Oxygen Saturation: Use a pulse oximeter to monitor the animal's arterial oxygen saturation (SpO2). Normal SpO2 in an anesthetized animal breathing 100% oxygen should be 98-100%. A reading below 95% is a cause for concern.
-
Step 4: Consider Positive Pressure Ventilation: If the animal's breathing is very shallow or has stopped, intermittent positive pressure ventilation may be necessary.[4]
Q3: I am observing apnea (cessation of breathing) in my animal. What is the emergency protocol?
A3: Apnea is a life-threatening emergency.
-
Step 1: Immediately Administer a Reversal Agent: Administer a respiratory stimulant like Doxapram intravenously for the fastest effect.
-
Step 2: Initiate Artificial Ventilation: If the animal does not resume breathing immediately, begin artificial ventilation. This can be done using a small animal ventilator or by manual resuscitation with an Ambu bag.
-
Step 3: Perform Cardiopulmonary Resuscitation (CPR): If there is no heartbeat, begin chest compressions in conjunction with artificial ventilation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced respiratory depression?
A1: this compound, a barbiturate, acts as a central nervous system depressant. Its primary mechanism is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This increases the duration of chloride ion channel opening, leading to hyperpolarization of neurons and decreased neuronal excitability.[5][6] This widespread depression of the central nervous system includes the respiratory centers in the medulla, resulting in a decreased drive to breathe.[7]
Q2: What are the key respiratory parameters to monitor during this compound anesthesia?
A2: Continuous monitoring of respiratory function is crucial. Key parameters include:
-
Respiratory Rate and Pattern: Observe the number of breaths per minute and the depth and regularity of breathing.[1][2]
-
Oxygen Saturation (SpO2): Measured with a pulse oximeter, this indicates the percentage of hemoglobin saturated with oxygen.
-
End-Tidal Carbon Dioxide (ETCO2): Capnography measures the concentration of CO2 at the end of exhalation and is a good indicator of adequate ventilation.[2]
Q3: Are there any pharmacological agents to reverse this compound-induced respiratory depression?
A3: Yes, several agents can be used:
-
Doxapram: A central nervous system and respiratory stimulant that directly acts on the medullary respiratory centers.[7]
-
Bemegride: Also a central nervous system stimulant, it has been used to reverse barbiturate overdose.[8]
Q4: What supportive care measures can I implement to minimize respiratory risks?
A4:
-
Maintain Body Temperature: Anesthetics can induce hypothermia, which can worsen respiratory depression. Use a heating pad to maintain the animal's body temperature.[3]
-
Fluid Therapy: Intravenous fluids can help maintain cardiovascular stability, which is closely linked to respiratory function.
-
Pre-emptive Analgesia: Using analgesics can reduce the required dose of this compound, thereby minimizing its side effects, including respiratory depression.[9]
Quantitative Data
Table 1: Recommended Dosages for Anesthetics and Reversal Agents in Rodents
| Drug | Species | Dosage | Route | Notes |
| Sodium Pentobarbital | Rat | 40-50 mg/kg | IP | Can cause significant respiratory depression.[10] |
| Mouse | 40-85 mg/kg | IP | [10] | |
| Xylazine | Rat | 5 mg/kg | IP | Often used in combination with other anesthetics.[2] |
| Ketamine | Rat | 50 mg/kg | IP | Often used in combination with other anesthetics.[2] |
| Doxapram | Rat | 5-10 mg/kg | IV or IP | Can be repeated every 10-15 minutes if respiratory depression reoccurs.[1][11] |
| Dog | 5.5 - 11 mg/kg | IV | For barbiturate-induced respiratory depression.[7] |
Table 2: Effects of Doxapram on Cardiopulmonary Function in Dogs Anesthetized with Remifentanil and Propofol
| Parameter | Control Group | Doxapram Group 1 (Low Dose) | Doxapram Group 2 (High Dose) |
| PaO2 (mmHg) | Decreased | Significantly Increased | Significantly Increased |
| SaO2 (%) | Decreased | Significantly Increased | Significantly Increased |
| PaCO2 (mmHg) | Increased | Decreased | Significantly Decreased |
| Respiratory Rate | Decreased | Increased | Significantly Increased |
| Data from a study on dogs, which may provide insights for other species. The values represent the change from baseline.[12] |
Experimental Protocols
Protocol 1: Administration of Doxapram for Respiratory Depression in Rats
-
Preparation:
-
Prepare a sterile solution of Doxapram at the desired concentration.
-
Ensure you have appropriate syringes and needles for the chosen route of administration (IV or IP).
-
-
Dosage Calculation:
-
Weigh the rat accurately.
-
Calculate the volume of Doxapram solution needed for a dose of 5-10 mg/kg.[1]
-
-
Administration:
-
Intravenous (IV) Injection (for rapid effect):
-
Properly restrain the rat and locate the lateral tail vein.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the vein and slowly inject the Doxapram solution.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the rat to expose the abdomen.
-
Insert the needle at a 15-20 degree angle into the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Gently aspirate to ensure no fluid or blood is drawn back, then inject the solution.
-
-
-
Monitoring:
-
Continuously monitor the rat's respiratory rate, depth, and mucous membrane color.
-
If respiratory depression persists or returns after 10-15 minutes, a repeat dose may be administered.[1]
-
Protocol 2: Monitoring Respiratory Function in Anesthetized Rodents
-
Pre-Anesthesia Baseline:
-
Before administering this compound, record the animal's baseline respiratory rate.
-
-
During Anesthesia:
-
Visual Observation: Every 5 minutes, visually inspect the animal's thoracic wall movements to determine the respiratory rate and pattern.[2]
-
Pulse Oximetry (SpO2):
-
Place the pulse oximeter probe on a hairless, vascularized area such as the paw, tail, or tongue.
-
Continuously monitor and record the SpO2 values.
-
-
Capnography (ETCO2):
-
If the animal is intubated, connect a capnograph to the endotracheal tube.
-
Continuously monitor and record the ETCO2 levels.
-
-
-
Record Keeping:
-
Maintain a detailed anesthetic record, documenting all monitored parameters, drug administrations, and observations at regular intervals.[2]
-
Visualizations
Caption: this compound enhances GABAergic inhibition, leading to respiratory depression.
Caption: Experimental workflow for anesthesia and respiratory monitoring.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. mcgill.ca [mcgill.ca]
- 3. benchchem.com [benchchem.com]
- 4. dvm360.com [dvm360.com]
- 5. Barbiturate - Wikipedia [en.wikipedia.org]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. vtech.global [vtech.global]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. SOP Sodium Pentobarbital Anesthetic Formulation | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 11. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 12. e-jvc.org [e-jvc.org]
Navigating the Regulatory Landscape of Barbital Sodium: A Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the regulations governing the handling of Barbital sodium. The following information is intended to clarify compliance requirements and address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Regulatory Classification
Q: What is the controlled substance classification for this compound?
A: this compound is classified based on its potential for abuse and accepted medical use. In the United States, Barbital is listed as a Schedule IV controlled substance under the Controlled Substances Act (CSA).[1][2] This scheduling indicates a low potential for abuse relative to substances in Schedule III and a currently accepted medical use in treatment.[3] Internationally, Barbital is regulated under the Convention on Psychotropic Substances of 1971, which governs its medical and scientific use.[1][4][5]
Researcher Registration and Responsibilities
Q: Who is authorized to handle this compound in a research setting?
A: Only researchers registered with the U.S. Drug Enforcement Administration (DEA) are permitted to handle controlled substances.[6][7] The Principal Investigator (PI) is responsible for obtaining and maintaining the DEA registration for their specific research location.[7][8] This registration is not transferable to another individual or location.[6] Research staff, graduate students, and postdoctoral scholars may work under the direct supervision of the licensed researcher as "authorized laboratory personnel."[6]
Q: What are the primary responsibilities of a DEA-registered researcher?
A: The registered researcher, or Registrant, is ultimately responsible for the compliant procurement, security, record-keeping, and disposal of all controlled substances acquired under their DEA registration.[6][7][9] This includes preventing theft or diversion of the substance.[8][10]
Procurement and Storage
Q: How do I legally acquire this compound for my research?
A: this compound, as a Schedule IV substance, must be ordered from a licensed supplier. The purchasing process requires specific documentation, and all acquisition records must be meticulously maintained for at least two years.[9][11]
Q: What are the specific storage requirements for this compound?
A: DEA regulations mandate that this compound be stored in a securely locked, substantially constructed cabinet or safe to prevent unauthorized access.[10] Access should be restricted to the DEA registrant and specifically designated authorized agents.[9] It is recommended to store controlled substances behind two locks.[10] The storage location must be the one listed on the DEA registration.[6]
Record-Keeping and Inventory
Q: What records am I required to maintain?
A: Researchers must maintain complete and accurate records for a minimum of two years, kept separately from all other laboratory records.[11][12][13] These records must create a clear audit trail from acquisition to disposal and be readily available for inspection by the DEA.[9][12] Key records include:
-
Initial and Biennial Inventories: A complete inventory must be taken upon receiving a DEA registration and every two years thereafter.[11][13]
-
Acquisition Records: Purchase orders and packing receipts must be retained.[9]
-
Usage Logs: A separate log must be kept for each container, documenting the date, amount used, purpose, and the authorized user for every dispensation.[11]
Q: How often should I reconcile my inventory?
A: While official inventories are biennial, it is a best practice to reconcile usage logs and physical inventory frequently (e.g., weekly) to quickly identify any discrepancies or potential diversion.[12]
Disposal
Q: How do I dispose of expired or unwanted this compound?
A: Researchers cannot dispose of controlled substances themselves. Disposal must be handled through a DEA-approved "reverse distributor."[6] It is illegal for a university's Environmental Health and Safety (EHS) department to take possession of DEA-regulated substances for disposal.[6] The researcher must maintain all records of the transfer to the reverse distributor for at least two years.[6]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Discrepancy in Inventory Count | Mathematical error in usage log; Unrecorded dispensation; Suspected diversion or theft. | 1. Recalculate all entries in the usage log. 2. Interview all authorized personnel about recent use. 3. If theft is suspected, the DEA registrant must immediately report the loss to the local DEA Diversion Field Office. |
| DEA Registration is Expiring | Failure to track renewal date. | Renew the DEA registration (Form 225) well in advance. The process can take several months.[8] A lapsed registration means all research with the substance must cease. |
| Need to Move Substance to a New Lab | DEA registration is site-specific. | You must file for a modification of your DEA registration to reflect the new storage address before moving any materials.[6] Transferring substances to a non-registered location is a violation. |
| Collaborator Needs to Use the Substance | DEA registrations are not transferable or to be shared between PIs.[6][7] | The collaborator must either be listed as an authorized user under your DEA registration or obtain their own DEA registration. A formal transfer between two registered individuals must be documented as if it were a purchase/sale.[6][13] |
Data Presentation
Controlled Substance Scheduling for Barbital
| Jurisdiction/Authority | Classification | Key Implications for Researchers |
| United States (DEA) | Schedule IV [1][2] | Requires DEA registration for handling, strict security, and detailed record-keeping. Low potential for abuse relative to Schedules I-III.[3] |
| United Nations | Schedule IV (Convention on Psychotropic Substances, 1971)[4] | International trade and use are monitored. Nations are required to provide assessments of their medical and scientific needs to the INCB.[4][5] |
| European Union | Controlled Substance (Varies by country, e.g., List II in the Netherlands)[1] | Tightly controlled export regulations, particularly to prevent use in capital punishment.[14] Researchers must comply with specific national laws. |
Methodologies for Regulatory Compliance
Protocol for Controlled Substance Inventory Management
-
Initial Inventory: Upon receiving a new stock bottle of this compound, record the date, supplier, substance name, concentration, and total volume/quantity on a new "Usage Log" form.[11] This log must be unique to that specific stock bottle.
-
Documenting Dispensation: Each time a quantity is removed, the authorized user must record the date, their full name/initials, the volume/amount dispensed, and the remaining balance.[11] The purpose of the use (e.g., experiment number) should also be noted.[11]
-
Dilutions: If a dilution is prepared, a new, separate usage log should be created for the diluted solution, cross-referencing the original stock bottle ID.
-
Reconciliation: On a regular schedule (e.g., weekly), a designated authorized user or the PI should compare the physical amount remaining in the container with the amount listed in the usage log. Any discrepancy must be investigated immediately.
-
Record Retention: All completed usage logs and inventory records must be stored securely for a minimum of two years after the final disposition of the substance.[6][11]
Visualizations
Caption: Workflow for regulatory compliance in handling controlled substances.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. 21 USC 812: Schedules of controlled substances [uscode.house.gov]
- 4. incb.org [incb.org]
- 5. incb.org [incb.org]
- 6. unthsc.edu [unthsc.edu]
- 7. Use of Controlled Substances in Research | University of Montana [umt.edu]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. Controlled Substances Guidelines – Division of Research [research.tamu.edu]
- 10. DEA-Controlled Substances and Research | Research Integrity & Compliance | Research Support | USF [usf.edu]
- 11. Recordkeeping of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 12. research-compliance.umich.edu [research-compliance.umich.edu]
- 13. research.tcu.edu [research.tcu.edu]
- 14. Press corner | European Commission [ec.europa.eu]
Safe handling and disposal of Barbital sodium in a laboratory setting
This technical support center provides guidance on the safe handling and disposal of Barbital sodium in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards in the lab?
This compound, also known as sodium diethylbarbiturate, is the sodium salt of barbital.[1] It is a white, crystalline powder soluble in water.[2] In a laboratory setting, it is primarily used as a sedative and hypnotic agent in research, as a biological buffer, and in the manufacture of other substances.[1][2][3] The primary hazards associated with this compound include:
-
Toxicity: It is harmful if swallowed or inhaled, and can cause central nervous system depression.[4] Symptoms can range from headache and dizziness to unconsciousness, coma, and potentially death due to respiratory failure.[4]
-
Irritation: It may cause skin and eye irritation.[4]
-
Reproductive Toxicity: Experimental data suggests it may have reproductive effects.[4]
-
Addiction Potential: Chronic exposure can lead to addiction.[4]
Q2: What are the proper storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[4][5] It should be stored away from incompatible materials such as oxidizing agents.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, the following personal protective equipment (PPE) is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear appropriate protective gloves and a laboratory coat to prevent skin exposure.[4][6]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[4] Engineering controls, such as a fume hood, should be in place to minimize dust generation.[5][7]
Q4: How should I prepare a solution of this compound?
Solutions of this compound have been used as pH buffers in biological research.[1] When preparing a solution, it is crucial to do so in a well-ventilated area, preferably within a fume hood, while wearing appropriate PPE. For a detailed protocol, refer to the "Experimental Protocols" section below.
Q5: What is the proper procedure for disposing of this compound waste?
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Waste from this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[7] It is recommended to use a licensed disposal company and not to mix this compound waste with other waste.[8] Empty containers should be treated as the product itself and disposed of accordingly.
Troubleshooting Guide
Issue: I have spilled a small amount of solid this compound on the lab bench.
Solution:
-
Evacuate and Secure the Area: If the spill is large, evacuate the area and call for emergency assistance.[9] For a small spill, ensure the area is well-ventilated and restrict access.[9][10]
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE, including gloves, safety goggles, and a lab coat.[4][9] If there is a risk of dust, wear respiratory protection.[4]
-
Contain and Clean the Spill:
-
Decontaminate the Area:
-
Dispose of Waste: All contaminated materials, including the absorbent material and cleaning supplies, should be placed in a sealed container and disposed of as hazardous waste according to your institution's guidelines.[4][9]
Issue: I am experiencing unexpected results in my experiment that uses a this compound buffer.
Solution:
-
Verify Buffer Preparation:
-
Check for Contamination:
-
This compound can be incompatible with strong oxidizing agents.[5] Ensure no such contaminants are present in your reagents or glassware.
-
-
Consider Alternative Buffers:
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₂NaO₃ | [12] |
| Molecular Weight | 206.17 g/mol | [13] |
| Melting Point | 190°C | [14] |
| Water Solubility | 181.6 g/L at 20°C | [14] |
| Appearance | White solid, fine crystals, or fragments | [4][13] |
| pH of Saturated Solution | 5.0 - 6.0 | [15] |
| Acute Oral Toxicity (LD50) | 600 mg/kg (Rat), 800 mg/kg (Mouse) | [7] |
Experimental Protocols
1. Protocol for Preparation of a this compound Buffer (0.1 M, pH 8.6)
-
Materials:
-
This compound powder
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
-
Procedure:
-
In a chemical fume hood, weigh out 20.62 g of this compound.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of deionized water to the flask.
-
Place a stir bar in the flask and place it on a stir plate. Stir until the this compound is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add 0.1 M HCl to the solution while monitoring the pH. Continue adding HCl dropwise until the pH of the solution reaches 8.6.
-
Once the desired pH is reached, remove the stir bar and add deionized water to bring the final volume to 1 L.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Label the container with the name of the solution, concentration, pH, date of preparation, and your initials.
-
2. Protocol for Decontamination of a Minor this compound Spill
-
Materials:
-
Spill kit (containing absorbent pads or powder, scoop, and waste disposal bags)
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Detergent solution
-
Paper towels
-
Hazardous waste container
-
-
Procedure:
-
Ensure you are wearing the appropriate PPE.[4]
-
If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.[9]
-
Apply an absorbent material from the spill kit to the spill area, working from the outside in.[10]
-
Use a scoop to collect the absorbed material and contaminated paper towels.[9]
-
Place all contaminated materials into a designated hazardous waste bag.[9]
-
Clean the spill surface with a detergent solution and wipe dry with paper towels.[9]
-
Place the cleaning materials into the hazardous waste bag.
-
Seal the waste bag and place it in the designated hazardous waste container for your laboratory.
-
Wash your hands thoroughly with soap and water after the cleanup is complete.[4]
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Barbital - Wikipedia [en.wikipedia.org]
- 2. CAS 144-02-5: Sodium barbital | CymitQuimica [cymitquimica.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. research.fiu.edu [research.fiu.edu]
- 7. bio.vu.nl [bio.vu.nl]
- 8. complementtech.com [complementtech.com]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Sodium barbital | CAS:144-02-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. This compound | C8H11N2NaO3 | CID 23681217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Safer Alternatives to Barbital Sodium in Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on replacing barbital sodium in experimental protocols. The focus is on alternatives with a lower potential for abuse and dependence, ensuring both high-quality scientific outcomes and improved safety and ethical standards.
Frequently Asked Questions (FAQs)
Q1: Why should our lab consider alternatives to this compound?
A1: this compound, a barbiturate, carries a significant risk of physical and psychological dependence, making it a controlled substance with potential for abuse.[1][2] Its use also raises safety concerns due to the risk of fatal overdose from respiratory depression.[3][4] Modern alternatives offer improved safety profiles and greater selectivity in their mechanisms of action, which can lead to more refined experimental results.[3][5]
Q2: What are the primary classes of alternatives to this compound for sedation and anesthesia in animal models?
A2: The main alternatives include:
-
Benzodiazepines: These act as positive allosteric modulators of GABA-A receptors, similarly to barbiturates, but with a wider safety margin.[3] Examples include diazepam and midazolam.
-
Non-Benzodiazepine Hypnotics ("Z-drugs"): This class includes zolpidem, zopiclone, and zaleplon. They show greater selectivity for specific GABA-A receptor subtypes, which is thought to contribute to their lower abuse potential compared to benzodiazepines.[5][6][7]
-
Propofol: An intravenous anesthetic with a rapid onset and short duration of action, making it suitable for surgical procedures.[8][9]
Q3: Are there effective and humane alternatives for euthanasia that avoid barbiturates?
A3: Yes, several methods are recognized as acceptable alternatives to barbiturate overdose for euthanasia. A common approach involves a two-step process: inducing deep anesthesia with an inhalant anesthetic like isoflurane, followed by a secondary method such as cervical dislocation or administration of potassium chloride to induce cardiac arrest.[10][11] Intraperitoneal injection of ethanol has also been investigated as a viable alternative to pentobarbital in mice.[12]
Q4: How does the mechanism of action of these alternatives contribute to a lower abuse potential?
A4: The abuse potential of GABA-A receptor modulators is linked to their interaction with specific receptor subtypes. Barbiturates are non-selective and directly increase the time that the chloride channel is open.[3] In contrast, benzodiazepines increase the frequency of channel opening in the presence of GABA. "Z-drugs" are even more selective, preferentially binding to GABA-A receptors containing the α1 subunit, which is primarily associated with sedative effects, rather than the anxiolytic and reinforcing effects linked to other subunits.[6][13][14] This subtype selectivity is a key factor in their reduced liability for abuse and dependence.[4][5][15]
Troubleshooting Guides
Issue 1: Inconsistent Sedation or Anesthesia with Benzodiazepines
-
Symptom: Variable levels of sedation or unexpected recovery times when using benzodiazepines as a replacement for this compound.
-
Possible Cause: Differences in the metabolic rates of various benzodiazepines across species and even strains of animals. Individual animal health status can also play a role.
-
Troubleshooting Steps:
-
Review Dosing: Consult literature for species- and strain-specific dosing recommendations for the chosen benzodiazepine.
-
Consider a Different Benzodiazepine: Short-acting benzodiazepines like midazolam may be preferable for procedures requiring rapid recovery, while longer-acting ones like diazepam might be better for sustained sedation.[16]
-
Combination Therapy: Consider using the benzodiazepine in combination with another agent, such as ketamine, to achieve a more stable anesthetic plane.[17]
-
Monitor Physiological Parameters: Closely monitor heart rate, respiratory rate, and body temperature to assess the depth of anesthesia and adjust dosing as needed.
-
Issue 2: Incomplete Anesthesia with Propofol for Surgical Procedures
-
Symptom: Animal shows signs of arousal or response to stimuli during a surgical procedure despite administration of propofol.
-
Possible Cause: Propofol has a very short duration of action and is rapidly metabolized.[9] Bolus injections may not provide sustained surgical anesthesia.
-
Troubleshooting Steps:
-
Continuous Infusion: For longer procedures, administer propofol via a continuous intravenous infusion to maintain a stable level of anesthesia.[9]
-
Premedication: Use a premedication protocol with an analgesic or sedative to reduce the required dose of propofol and improve the quality of anesthesia.
-
Ensure Proper IV Access: Confirm that the intravenous catheter is correctly placed and patent to ensure the full dose is being administered.
-
Monitor Depth of Anesthesia: Use indicators such as lack of pedal withdrawal reflex to confirm an adequate surgical plane of anesthesia.
-
Quantitative Data on Abuse and Dependence Potential
| Compound Class | Relative Abuse Liability | Potential for Physical Dependence | Key Mechanism of Action |
| This compound | High | High | Non-selective positive allosteric modulator of GABA-A receptors, increasing channel open duration.[3] |
| Benzodiazepines | Moderate to High | Moderate | Non-selective positive allosteric modulator of GABA-A receptors, increasing channel opening frequency.[3][18] |
| "Z-drugs" | Low to Moderate | Low | Selective positive allosteric modulator of GABA-A receptors, primarily targeting the α1 subunit.[6][7] |
| Propofol | Low | Low | Positive allosteric modulator of GABA-A receptors; also inhibits NMDA receptors.[19] |
Experimental Protocols
Protocol 1: Assessing the Sedative Effects of a Novel Compound Compared to a "Z-drug"
Objective: To evaluate the sedative-hypnotic effects of a test compound in mice using the thiopental sodium-induced sleeping time test.
Materials:
-
Test compound
-
Zolpidem (positive control)
-
Vehicle (e.g., saline, DMSO)
-
Thiopental sodium (20 mg/kg)
-
Male ICR mice (20-25 g)
-
Stopwatches
Methodology:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide animals into groups (n=8-10 per group): Vehicle control, Zolpidem (e.g., 5 mg/kg, i.p.), and Test Compound (various doses, i.p. or p.o.).
-
Administer the vehicle, zolpidem, or test compound to the respective groups.
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p.), administer thiopental sodium (20 mg/kg, i.p.) to each mouse.[20]
-
Immediately after thiopental administration, place each mouse on its back and start a stopwatch.
-
Record the time until the mouse loses its righting reflex (onset of sleep). The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds.
-
Continuously observe the mice and record the time when they regain their righting reflex (awakening).
-
The duration of sleep is calculated as the time from the loss to the regaining of the righting reflex.
-
Compare the onset and duration of sleep across the different treatment groups. An increase in the duration of sleep compared to the vehicle control group indicates a sedative-hypnotic effect.
Protocol 2: Rodent Euthanasia Using Isoflurane and a Secondary Physical Method
Objective: To provide a humane method of euthanasia for laboratory rodents that avoids the use of barbiturates.
Materials:
-
Isoflurane
-
Vaporizer
-
Induction chamber
-
Scissors or guillotine for decapitation (if applicable)
-
Personal protective equipment (gloves, lab coat, safety glasses)
Methodology:
-
Ensure the vaporizer is calibrated and the induction chamber is clean and functioning properly.
-
Place the animal(s) in the induction chamber. Do not overcrowd the chamber.
-
Introduce isoflurane into the chamber at a concentration of 4-5% to induce rapid unconsciousness.[10]
-
Observe the animal until respiration ceases and there is no response to a toe pinch. This indicates a deep plane of anesthesia.
-
Turn off the vaporizer and remove the animal from the chamber.
-
Immediately perform a secondary physical method of euthanasia to ensure death. This can include:
-
Cervical dislocation: For mice and rats under 200g.[10]
-
Decapitation: Using sharp scissors or a guillotine.
-
Exsanguination: While the animal is still deeply anesthetized.
-
-
Confirm death by observing for the absence of a heartbeat and respiration for at least 5 minutes.
Visualizations
Caption: Signaling pathways of this compound vs. Alternatives.
Caption: Workflow for assessing sedative effects of test compounds.
References
- 1. Comparative abuse liability and pharmacological effects of meprobamate, triazolam, and butabarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ardurecoverycenter.com [ardurecoverycenter.com]
- 4. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Subtypes: Novel Targets for Novel Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Abuse and Dependence Liability of Benzodiazepine-Type Drugs: GABAA Receptor Modulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propofol: Formulations, Administration, Effects, & More [cliniciansbrief.com]
- 9. propofol [priory.com]
- 10. med.hku.hk [med.hku.hk]
- 11. nal.usda.gov [nal.usda.gov]
- 12. aalas [aalas.kglmeridian.com]
- 13. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differences in enhancing effects of zolpidem and benzodiazepine drugs on recurrent inhibition in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. unthsc.edu [unthsc.edu]
- 18. Relative abuse liability of different benzodiazepines in drug abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Barbital Sodium and Pentobarbital for Anesthesia in Laboratory Animals
Disclaimer: Direct comparative studies evaluating the anesthetic efficacy and safety of barbital sodium versus pentobarbital in laboratory animals are scarce in publicly available scientific literature. This guide provides a comparison based on the well-documented properties of pentobarbital, a short-acting barbiturate, and data available for this compound and the closely related long-acting barbiturate, phenobarbital. Researchers should consider this lack of direct comparative data when making decisions about anesthetic protocols and conduct pilot studies to determine appropriate dosages and monitor effects for their specific experimental needs.
Introduction
This compound and pentobarbital are both barbiturates, a class of drugs that act as central nervous system (CNS) depressants. They are utilized in biomedical research to induce sedation and general anesthesia in laboratory animals for surgical and other experimental procedures. Despite their shared classification, they exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, primarily related to their duration of action. Pentobarbital is categorized as a short-acting barbiturate, while this compound is a long-acting barbiturate. This fundamental difference dictates their suitability for different types of experimental procedures.
Mechanism of Action
Both this compound and pentobarbital exert their anesthetic effects primarily by interacting with the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1] Their mechanism involves:
-
Binding to the GABA-A Receptor: Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, which is distinct from the binding site for GABA itself.
-
Potentiation of GABAergic Inhibition: This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl-) ion channel.[2]
-
Neuronal Hyperpolarization: The prolonged channel opening leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in generalized CNS depression, sedation, and ultimately, anesthesia.[3]
At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA, and can inhibit excitatory neurotransmitter systems, which contributes to their potent anesthetic effects.[2]
Caption: General mechanism of action for barbiturate anesthetics.
Data Presentation: Performance Comparison
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters for this compound (as a long-acting barbiturate, with data supplemented by phenobarbital studies) and pentobarbital (a short-acting barbiturate).
| Parameter | This compound (Long-Acting) | Pentobarbital (Short-Acting) | Animal Model | Route | Citation |
| Anesthetic Dose | ~125-150 mg/kg | 40-50 mg/kg | Mouse / Rat | IP | [1][4] |
| Induction Time | 30-60 minutes | 3-5 minutes | Mouse / Rat | IP | [4][5] |
| Duration of Anesthesia | 10-16 hours | 60-120 minutes | Mouse / Rat | IP | [2][4] |
| Recovery Time | Prolonged, may take many hours | 20-40 minutes to ambulation | Mouse | IP | [2][5] |
| Primary Metabolism | Hepatic (slower) | Hepatic (faster) | Rat | - | [6][7] |
| Primary Use Case | Long-duration, non-recovery procedures | Short to medium-duration surgical procedures | - | - | [1][2] |
Note: Data for this compound is primarily based on studies of the related long-acting barbiturate, phenobarbital, due to a lack of specific, direct comparative studies for this compound itself.
Physiological Effects
Both anesthetics can cause significant dose-dependent depression of the cardiovascular and respiratory systems.[3][8]
-
Respiratory System: Both agents can cause significant respiratory depression, which can lead to apnea and death at high doses. The risk is more pronounced with the rapid administration of high concentrations.[3]
-
Cardiovascular System: A rapid intravenous injection can cause a transient but sharp fall in blood pressure.[2][8] High doses can lead to prolonged hypotension due to vasodilation and depression of the vasomotor center and heart. Tachycardia is also a commonly observed side effect.[8]
-
Thermoregulation: Barbiturate anesthesia often leads to hypothermia, making it critical to provide an external heat source to maintain the animal's body temperature during and after the procedure.[5]
Due to its prolonged action, the physiological depression caused by this compound will be sustained for a much longer period than with pentobarbital, making it generally unsuitable for recovery surgeries.
Experimental Protocols
The following are generalized protocols for the intraperitoneal (IP) administration of this compound and pentobarbital in rodents. It is critical to consult your institution's Animal Care and Use Committee (IACUC) or equivalent ethical oversight body for approval of specific protocols.
Protocol 1: this compound Anesthesia (Long-Duration, Non-Recovery)
1. Animal Preparation:
- Allow animals to acclimate to the facility for at least 3 days prior to the experiment.[5]
- Accurately weigh the animal immediately before drug administration to ensure correct dosage calculation.
- Pre-anesthetic fasting is generally not required for rodents. If necessary for the procedure, limit it to 2-3 hours, but do not restrict water access.[5]
2. Dosage and Administration:
- Dose: A typical anesthetic dose for phenobarbital (as a proxy for barbital) in mice is 125-150 mg/kg.[4] A pilot study is essential to determine the optimal dose for this compound.
- Preparation: Prepare the this compound solution in sterile saline or water for injection to the desired concentration (e.g., 5%).[4]
- Injection:
- Manually restrain the mouse or rat, exposing the abdomen.
- The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Use a 25-27 gauge needle. Insert the needle at a shallow angle (15-20 degrees) into the peritoneal cavity.[3]
- Gently aspirate to ensure the needle has not entered a blood vessel or organ.
- Inject the calculated volume smoothly.
3. Monitoring:
- Place the animal in a clean, warm cage and monitor for the onset of anesthesia, typically assessed by the loss of the righting reflex.
- Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
- Continuously monitor respiratory rate and effort.
- Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
- Use a heating pad to maintain body temperature between 36-38°C.
Protocol 2: Pentothis compound Anesthesia (Short-Duration, Recovery Surgery)
1. Animal Preparation:
- Follow the same preparation steps as for this compound (acclimation, weighing, fasting).[5]
2. Dosage and Administration:
- Dose: The standard anesthetic dose for pentobarbital in rodents is 40-50 mg/kg, administered intraperitoneally.[1]
- Preparation: Dilute commercially available pentobarbital solution with sterile saline to a suitable concentration (e.g., 10 mg/mL) to ensure accurate dosing of small volumes.
- Injection: Follow the same IP injection procedure as described for this compound.[3]
3. Monitoring During Anesthesia:
- Monitor for loss of righting reflex, which should occur within 3-5 minutes.[5]
- Confirm surgical anesthesia using the pedal withdrawal reflex.
- Monitor vital signs (respiratory rate, mucous membrane color) throughout the procedure.[5]
- Maintain body temperature with a heating pad and protect the corneas with ophthalmic ointment.
4. Post-Procedure Recovery:
- Continue to monitor the animal on a heat source until the righting reflex returns and the animal is fully ambulatory.[5]
- Place food and water on the cage floor for easy access during the initial recovery period.[5]
- Administer appropriate analgesics as determined by the experimental protocol and institutional guidelines.
Mandatory Visualization: Experimental Workflow
Caption: A typical experimental workflow for rodent anesthesia.
Summary and Recommendations
The choice between this compound and pentobarbital depends entirely on the required duration of anesthesia for the experimental procedure.
-
Pentothis compound is the agent of choice for most surgical procedures in laboratory rodents that require recovery. Its rapid onset, reliable duration of 1-2 hours of surgical anesthesia, and relatively quick recovery period make it a practical and widely used anesthetic.[9]
-
This compound , as a long-acting barbiturate, is generally not recommended for survival surgeries due to its very long duration of action and prolonged recovery period. Its use is more appropriate for terminal, non-recovery procedures that require a stable plane of anesthesia for many hours.
Researchers must always weigh the requirements of the experiment against the physiological impact of the anesthetic on the animal. The significant cardiovascular and respiratory depression associated with all barbiturates necessitates careful and continuous monitoring throughout any procedure. Given the narrow therapeutic index of these drugs, accurate dosing and careful technique are paramount to ensure animal welfare and the integrity of experimental data.[3]
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A comparative investigation in the rat of the anesthetic effects of the isomers of two barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Advances in Anaesthesia and Analgesia for Laboratory Animals- Current Practices and Future Directions: A Review [arccjournals.com]
A Comparative Guide to Barbital and Non-Barbiturate Buffers in Electrophoresis
For decades, Barbital buffer has been a staple in clinical and research laboratories, particularly for the electrophoretic separation of serum proteins. Its ability to provide sharp, well-resolved protein fractions has made it a reliable choice. However, due to its classification as a controlled substance and potential as a drug of abuse, laboratories are increasingly seeking safer, more accessible alternatives.[1][2] This guide provides an objective comparison between the traditional Barbital buffer and common non-barbiturate buffer systems, supported by performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate buffer for their electrophoresis applications.
Overview of Electrophoresis Buffers
Electrophoresis buffers are critical for maintaining a stable pH and providing ions to conduct the electric current necessary for separating biomolecules like proteins and nucleic acids.[3] The choice of buffer can significantly impact the resolution, separation pattern, and stability of the analyte. For serum protein electrophoresis, an alkaline pH of approximately 8.6 is traditionally used, as it imparts a net negative charge to most serum proteins, enabling their migration towards the anode and separation into distinct fractions: albumin, alpha-1, alpha-2, beta, and gamma globulins.[3]
Barbital Buffer: The Historical Gold Standard
Barbital buffer, typically prepared at a pH of 8.6, has long been the preferred choice for serum protein electrophoresis on cellulose acetate and agarose gels.[2] It is known for providing excellent resolution of these protein fractions.[1] However, its primary component, barbital (a derivative of barbituric acid), is a regulated substance, making its acquisition, storage, and handling administratively burdensome for laboratories.[1][2]
Non-Barbiturate Buffers: Modern, Safe Alternatives
Several non-barbiturate buffers have been developed and validated to replace barbital, offering comparable or even superior performance without the associated regulatory hurdles. The most common alternatives are Tris-based buffers.
-
Tris-Glycine: Widely used for polyacrylamide gel electrophoresis (PAGE), especially for separating a broad range of proteins.[4]
-
Tris-Tricine: This system is superior for the separation of serum proteins compared to Tris-Glycine and Tris-Barbital systems.[5][6] It is particularly effective for resolving low molecular weight proteins and peptides.[4][7]
-
Tris-Hippurate and Tris-Tricine Formulations: Two formulations described by Ambler and Rodgers have been shown to provide reliable quantitation of five distinct serum protein fractions, with results that correlate well with those from barbital separations.[1]
These non-barbiturate buffers offer the significant advantage of not containing drugs of abuse, enhancing laboratory safety and simplifying inventory control.[1]
Quantitative Performance Comparison
While direct head-to-head studies with extensive quantitative data are limited, the performance of non-barbiturate buffers has been shown to be highly comparable to barbital. The primary measure of performance in clinical serum protein electrophoresis is the relative percentage of each protein fraction as determined by densitometry. Below is a table comparing typical reference ranges for adult serum protein fractions obtained with Barbital buffer to those expected with non-barbiturate systems, which are designed to yield similar results.
| Buffer System | Albumin | Alpha-1 Globulin | Alpha-2 Globulin | Beta Globulin | Gamma Globulin | Total Protein |
| Barbital Buffer | 3.5 - 5.0 g/dL | 0.1 - 0.3 g/dL | 0.6 - 1.0 g/dL | 0.7 - 1.2 g/dL | 0.7 - 1.6 g/dL | 6.4 - 8.3 g/dL |
| (Reference %) | 52.9 - 66.9% | 3.3 - 5.8% | 7.5 - 13.4% | 8.5 - 13.7% | 8.8 - 19.2% | N/A |
| Non-Barbiturate | Correlates well with Barbital results; expected to fall within similar ranges. A modified Tris-Tricine system has been reported to provide superior separation.[5][6] |
(Note: Reference ranges can vary slightly between laboratories. The data presented is a compilation from multiple sources for illustrative purposes.)[8][9][10][11]
Key Differences at a Glance
| Feature | Barbital Buffer | Non-Barbiturate Buffers (Tris-based) |
| Primary Application | Serum Protein Electrophoresis | Broad; Serum Protein & Nucleic Acid Electrophoresis |
| Performance | Excellent resolution of 5 serum protein fractions. | Comparable, and in some cases superior, resolution.[5][6] |
| Safety/Regulatory | Controlled substance; administratively burdensome. | Not a controlled substance; enhances lab safety.[1] |
| Composition | Sodium Barbital, Barbital | Tris, Glycine/Tricine/Hippurate, etc. |
| Typical pH | 8.6 | 8.3 - 8.8 (for serum proteins) |
Experimental Protocols
This section provides a detailed methodology for performing serum protein electrophoresis on cellulose acetate, adaptable for both barbital and a non-barbiturate alternative.
Protocol: Serum Protein Electrophoresis on Cellulose Acetate
1. Materials and Reagents:
-
Electrophoresis Chamber and Power Supply
-
Cellulose Acetate Membranes
-
Applicator for sample loading
-
Staining and Destaining Trays
-
Densitometer
-
Buffer (Choose one):
-
Option A: Barbital Buffer (pH 8.6): Dissolve 12.76 g Sodium Barbital and 1.66 g Barbital in 1 liter of deionized water.
-
Option B: Modified Tris-Tricine Buffer (pH 8.8): This buffer has been shown to provide excellent separation.[5][6] A representative formulation can be prepared based on published methods. For example, a Tris/Tricine/NaCl/Salicylate buffer can be formulated by dissolving 8.0 g Tris, 3.75 g Tricine, 2.25 g Sodium Chloride, and 0.75 g Sodium Salicylate per liter of deionized water.[1]
-
-
Stain: Amido Black 10B or Ponceau S solution.
-
Destain Solution: Typically a solution of 5% acetic acid.
-
Clearing Solution (optional): For making the membrane transparent for densitometry.
2. Procedure:
-
Chamber Preparation: Fill the anode and cathode compartments of the electrophoresis chamber with your chosen buffer. Ensure the buffer level is equal in both compartments.
-
Membrane Soaking: Immerse the cellulose acetate membrane in the buffer for at least 10-15 minutes until fully saturated.
-
Blotting: Gently blot the soaked membrane between two pieces of filter paper to remove excess buffer. Do not press too hard.
-
Sample Application: Apply approximately 3-5 µL of serum sample to the membrane using a designated applicator to form a narrow, uniform band.
-
Electrophoresis: Place the membrane in the chamber, ensuring it makes good contact with the buffer wicks. Cover the chamber and apply a constant voltage (e.g., 120-150 V) for a specified time (e.g., 30-50 minutes), or until the albumin fraction has migrated approximately two-thirds of the membrane length.
-
Staining: After electrophoresis, immediately transfer the membrane to the staining solution and stain for 5-10 minutes.
-
Destaining: Transfer the membrane to the destaining solution. Wash with several changes of destain solution until the background is clear and the protein bands are distinct.
-
Quantitation: The cleared, dried membrane can be scanned using a densitometer to quantify the relative percentage of each protein fraction.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion and Recommendations
The evidence from published literature indicates that non-barbiturate buffers, particularly Tris-Tricine and Tris-Hippurate based systems, are effective and reliable replacements for Barbital buffer in serum protein electrophoresis.[1][5][6] They provide separations that correlate well with the historical standard and, in some cases, may offer superior resolution.
Recommendations for Buffer Selection:
-
For Routine Clinical Serum Protein Analysis: A switch to a validated non-barbiturate buffer system (e.g., Tris-Tricine or Tris-Hippurate) is highly recommended. This change eliminates the regulatory and safety concerns associated with barbital while maintaining or improving the quality of results.
-
For Research and Development: The choice of buffer can be tailored to the specific application. While Tris-Tricine is excellent for general serum protein patterns, other systems like Tris-Glycine are standard for broader range protein separations in SDS-PAGE.
-
Validation is Key: When transitioning from Barbital to a non-barbiturate buffer, it is essential for each laboratory to perform its own validation studies to establish reference ranges and ensure the new system meets all quality control and performance standards.
Ultimately, the availability of high-performing, safe, and unregulated non-barbiturate buffers provides a clear path forward for modernizing electrophoresis protocols, ensuring high-quality data for researchers and clinicians alike.
References
- 1. Two new non-barbiturate buffers for electrophoresis of serum proteins on cellulose acetate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. 電気泳動に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. A comparison of Tris-glycine and Tris-tricine buffers for the electrophoretic separation of major serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. ucsfhealth.org [ucsfhealth.org]
- 10. wardelab.com [wardelab.com]
- 11. Protein Electrophoresis, Serum | MLabs [mlabs.umich.edu]
Validating the Concentration of Freshly Prepared Barbital Sodium Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the concentration of freshly prepared solutions is a critical first step in ensuring experimental reproducibility and the validity of subsequent results. This guide provides a comparative overview of common analytical methods for validating the concentration of Barbital sodium solutions, offering insights into their principles, performance, and best-use cases.
Comparison of Analytical Methods
Three primary methods are widely employed for the quantification of this compound in solution: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titration. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, speed, and cost.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Titration |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by UV detection. | Measurement of light absorbance by the analyte at a specific wavelength. | Neutralization reaction between the basic this compound and a standardized acid. |
| Specificity | High (can separate Barbital from impurities and degradation products). | Moderate (risk of interference from other UV-absorbing compounds). | Low (any acidic or basic impurity can interfere). |
| Sensitivity | High (LOD and LOQ in the µg/mL to ng/mL range).[1][2][3] | Moderate (LOD typically in the mg/dL or µg/mL range).[4][5] | Low (best for higher concentration solutions). |
| Accuracy | High (typically 98-102%).[1] | Good (can be affected by interfering substances).[4] | Good (dependent on the accuracy of the titrant concentration). |
| Precision (%RSD) | Excellent (<2%).[1] | Good (<5%).[4] | Good (<2%).[6] |
| Analysis Time | ~5-15 minutes per sample.[1] | <5 minutes per sample. | ~10-20 minutes per sample. |
| Cost (Instrument) | High | Low | Low |
| Cost (Per Sample) | Moderate | Low | Low |
| Primary Use | Routine quality control, stability studies, and analysis in complex matrices. | Rapid concentration checks and screening.[4] | Assay of bulk material and high-concentration solutions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the determination of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and column used.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.01 M potassium phosphate, pH adjusted)
-
This compound reference standard
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and phosphate buffer (e.g., 50:50 v/v).[7] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the freshly prepared this compound solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample solution from the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective method suitable for a quick concentration check, particularly for pure solutions.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent (e.g., 0.1 M HCl, 0.1 M NaOH, or water, depending on the desired ionic form and literature method)
-
This compound reference standard
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across the UV range.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the freshly prepared this compound solution with the same solvent to an absorbance value within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a blank (the solvent).
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of the sample solution using the calibration curve and the dilution factor.
Titration
Titration is a classic and straightforward method for determining the concentration of a solution, especially for higher concentrations. For this compound, a weak base, a strong acid is used as the titrant. A two-phase potentiometric titration has also been described for enhanced precision at lower concentrations.[6]
Instrumentation:
-
Burette
-
Beaker or flask
-
pH meter or suitable indicator
-
Magnetic stirrer
Reagents:
-
Standardized strong acid (e.g., 0.1 M Hydrochloric Acid)
-
Indicator (e.g., methyl red) or a calibrated pH electrode
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the freshly prepared this compound solution into a beaker.
-
Titration Setup:
-
Add a few drops of the indicator to the beaker or place the pH electrode into the solution.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Fill the burette with the standardized strong acid.
-
-
Titration: Slowly add the acid from the burette to the this compound solution while continuously stirring.
-
Endpoint Determination:
-
If using an indicator, the endpoint is reached when a permanent color change occurs.
-
If using a pH meter, the endpoint is the point of inflection on the titration curve (pH vs. volume of titrant).
-
-
Calculation: Calculate the concentration of the this compound solution using the following formula:
M₁V₁ = M₂V₂
Where:
-
M₁ = Molarity of the acid titrant
-
V₁ = Volume of the acid titrant used
-
M₂ = Molarity of the this compound solution
-
V₂ = Volume of the this compound solution taken
-
Alternative Methods
While HPLC, UV-Vis, and titration are the most common methods, other techniques can also be employed for the analysis of barbiturates:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity and is often used in forensic analysis. However, it may require derivatization of the barbiturate.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that requires minimal sample and solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and quantitative information but requires a high concentration of the analyte and expensive instrumentation.
Conclusion
The choice of method for validating the concentration of a freshly prepared this compound solution depends on the specific requirements of the experiment. For routine, high-throughput, and stability-indicating assays, HPLC is the method of choice due to its high specificity and sensitivity. UV-Vis spectrophotometry serves as a rapid and economical tool for quick concentration checks of pure solutions. Titration remains a simple and effective method for the assay of bulk material or highly concentrated solutions where high precision is required and potential interferences are minimal. For specialized applications, particularly in complex matrices or for forensic purposes, techniques like GC-MS and CE may be more appropriate. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the results.
References
- 1. Stability-Indicating Assay for the Determination of Pentothis compound in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ultraviolet spectrophotometric analysis of barbiturates. Current assessment as an emergency screening procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a novel two-phase potentiometric titration method of barbiturates with mercury (II). Part II: Experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of barbiturates in blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Barbital Sodium for High-Sensitivity Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in high-sensitivity experiments, the purity of reagents is paramount. This guide provides a comprehensive comparison of Barbital sodium, a long-acting barbiturate, with its common alternatives, focusing on purity analysis and performance characteristics relevant to sensitive experimental designs. This document outlines key analytical methods for purity assessment, presents comparative data on commercially available products, and details experimental protocols to ensure the reliability and reproducibility of your research.
Purity Analysis of this compound
The purity of this compound is a critical factor in experimental settings where even trace impurities can lead to confounding results. Commercial suppliers typically guarantee a high purity level for this compound, often exceeding 98%. However, for high-sensitivity applications, it is crucial to independently verify the purity and identify any potential impurities.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantitative analysis of this compound and the identification of any related substances or degradation products.
Table 1: Purity Specifications of Commercial this compound
| Supplier | Purity Specification | Analytical Method |
| Sigma-Aldrich | ≥99.0% | Titration (Non-aqueous) |
| TCI | >98.0% | Titration |
| Cayman Chemical | ≥98% | Not specified |
| ChemFaces | ≥98% | HPLC |
Note: The data presented is based on publicly available information from supplier websites and certificates of analysis. Purity can vary between lots.
Common impurities in this compound can arise from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials like diethyl malonate and urea, or by-products from side reactions. Degradation can occur under conditions of high humidity, elevated temperature, or exposure to light, potentially leading to the opening of the barbiturate ring to form derivatives of acetylurea.
Comparison with Alternatives: Phenobarbital and Pentobarbital
In many research applications, particularly in neuroscience and pharmacology, Phenobarbital and Pentobarbital are considered as alternatives to this compound. The choice between these barbiturates often depends on the desired duration of action, potency, and specific experimental requirements.
Table 2: Comparative Performance of this compound and its Alternatives
| Characteristic | This compound | Phenobarbital | Pentobarbital |
| Duration of Action | Long-acting | Long-acting | Short to intermediate-acting |
| Primary Use in Research | Sedative, hypnotic, buffer | Anticonvulsant, sedative | Anesthetic, sedative |
| Potency (in vitro GABA-mimetic action) | Less potent | Less potent | More potent[1] |
| Potency (Augmentation of GABA response) | Less potent | Less potent | More potent[1] |
| In Vivo Sedative/Hypnotic Effect (Mice) | Effective | Effective | Effective |
In-vitro studies on isolated neurons have shown that pentobarbital has a more potent GABA-mimetic and GABA-augmenting action compared to phenobarbital.[1][2] Anesthetic barbiturates like pentobarbital are more potent in augmenting GABA responses and diminishing glutamate responses than anticonvulsant barbiturates like phenobarbital.[2] While direct comparative in-vivo studies on the sedative effects of this compound versus phenobarbital and pentobarbital are limited, the general classification of their duration of action provides guidance for experimental design.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
This section details a representative HPLC method for the determination of the purity of this compound and the detection of related impurities.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 4.5 with phosphoric acid) and acetonitrile in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at 214 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the working standard solution using the mobile phase as the diluent.
3. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6). The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plate count should be greater than 2000.
4. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
-
Identify and quantify any impurity peaks based on their relative retention times and peak areas.
Mandatory Visualizations
References
A Comparative Guide to the Sedative Efficacy of Barbital Sodium and Other Barbiturates
This guide provides a comparative analysis of the sedative-hypnotic efficacy of Barbital sodium and other prominent barbiturates. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanism of action, pharmacokinetic profiles, and the methodologies used to evaluate their effects.
Introduction
Barbiturates are a class of central nervous system (CNS) depressant drugs derived from barbituric acid.[1] First introduced into medicine in the early 20th century with the synthesis of barbital, they were widely used as anxiolytics, sedatives, and hypnotics.[2][3] However, due to a narrow therapeutic index, high potential for dependence, and severe risks associated with overdose, their use has been largely superseded by safer alternatives like benzodiazepines.[1][3] Despite this, barbiturates remain in use for specific applications, including general anesthesia, treatment of epilepsy, and management of intracranial pressure.[4][5]
This guide focuses on comparing the sedative properties of this compound with other key members of this class, such as phenobarbital, pentobarbital, and secobarbital, by examining their pharmacokinetics and the underlying mechanisms that govern their therapeutic and adverse effects.
Mechanism of Action
The primary mechanism of action for all barbiturates is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][6]
-
GABA-A Receptor Potentiation : Barbiturates act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from GABA itself and benzodiazepines, increasing the duration of the chloride ion channel opening when GABA binds.[1][7] This prolonged influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more resistant to excitatory stimuli and resulting in CNS depression.[8][9]
-
Direct Agonism : At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[10][11]
-
Inhibition of Excitatory Neurotransmission : In addition to enhancing inhibition, barbiturates also suppress excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of glutamate receptors.[1][10]
-
Inhibition of Calcium Channels : At high concentrations, they can also inhibit the voltage-dependent release of neurotransmitters like glutamate by affecting P/Q-type calcium channels.[1][10]
This multifaceted mechanism, combining the potentiation of GABAergic inhibition and the suppression of glutamatergic excitation, explains their potent CNS depressant effects.[1]
Caption: Mechanism of action of barbiturates on neuronal signaling pathways.
Comparative Pharmacokinetic and Efficacy Data
Barbiturates are classified based on their duration of action, which is primarily determined by their lipid solubility and rate of redistribution from the CNS to other tissues.[3][4] Highly lipid-soluble agents cross the blood-brain barrier rapidly, leading to a fast onset but are quickly redistributed, resulting in a short duration of action.[4]
| Barbiturate | Classification (Duration of Action) | Onset of Action (Oral) | Duration of Hypnotic Action | Elimination Half-Life | Key Characteristics & Uses |
| This compound | Long-acting | Slow | > 6 hours | 36-48 hours | The first clinically used barbiturate; now largely obsolete.[2][4] |
| Phenobarbital | Long-acting | 1 hour or more | 10-12 hours | ~92 hours | Primarily used as an anticonvulsant for epilepsy; less sedating at effective anticonvulsant doses.[1][4][5] |
| Amobarbital | Intermediate-acting | 45-60 minutes | 4-6 hours | 16-40 hours | Previously used for insomnia and preoperative sedation.[3][12] |
| Pentobarbital | Short-acting | 10-15 minutes | 3-4 hours | 15-48 hours | Used for short-term treatment of insomnia, emergency seizure control, and medically induced comas.[7][12][13] |
| Secobarbital | Short-acting | 10-15 minutes | 3-4 hours | 15-40 hours | Formerly used for insomnia and preoperative sedation; high abuse potential.[14][15][16] |
Note: Onset, duration, and half-life values can vary between individuals and based on the route of administration.
Experimental Protocols for Assessing Sedative Efficacy
The sedative and hypnotic effects of barbiturates are typically evaluated in preclinical animal models, most commonly rodents, using standardized behavioral assays.
A. Barbiturate-Induced Sleeping Time Test
This is a widely used method to screen for CNS depressant or stimulant activity. It measures the ability of a test compound to potentiate the hypnotic effect of a standard barbiturate like pentobarbital or thiopental.[17][18]
-
Objective : To assess the sedative-hypnotic potential of a test compound by measuring its effect on sleep duration induced by a hypnotic dose of a barbiturate.
-
Methodology :
-
Animal Model : Male Swiss albino mice (25-35g) are commonly used.[18]
-
Acclimatization : Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping : Animals are randomly assigned to several groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., diazepam), and test groups receiving different doses of the compound being investigated.[18]
-
Administration : The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).
-
Hypnotic Induction : After a set period (e.g., 30-60 minutes), a sub-hypnotic or hypnotic dose of a short-acting barbiturate (e.g., pentothis compound, 30-40 mg/kg, i.p.) is administered to all animals.[17][19]
-
Measurement : Two key parameters are recorded:
-
Sleep Latency (Onset of Sleep) : The time from the administration of the hypnotic agent to the loss of the righting reflex.[17]
-
Duration of Sleep : The time from the loss of the righting reflex to its recovery. The righting reflex is considered lost if the animal remains on its back when placed there.[17][18]
-
-
-
Interpretation : A significant increase in the duration of sleep compared to the control group indicates a CNS depressant or sedative effect.
B. Loss of Righting Reflex (LRR) Assay
This is a primary endpoint for determining the anesthetic or deep sedative effects of a compound.
-
Objective : To determine the dose of a compound that induces a loss of the righting reflex, a common proxy for anesthesia.
-
Methodology :
-
Animal Model : Rats or mice.
-
Administration : The test barbiturate is administered, often i.p., across a range of doses to different groups of animals.[20]
-
Assessment : At fixed time points after administration, each animal is gently placed on its back. The inability to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is defined as the loss of the righting reflex.[17][20]
-
-
Interpretation : The percentage of animals in each group that lose the righting reflex is recorded, allowing for the calculation of an ED50 (the dose effective in 50% of the population).
Caption: Generalized workflow for preclinical evaluation of sedative-hypnotics.
Conclusion
The sedative efficacy of barbiturates is directly related to their chemical structure, which dictates their pharmacokinetic properties such as onset and duration of action. This compound, a long-acting agent, contrasts sharply with short-acting compounds like pentobarbital and secobarbital, which produce a rapid but brief period of sedation. While all share a common mechanism of enhancing GABAergic inhibition, these differences in pharmacokinetics have historically defined their clinical applications. Although their use as sedatives has declined due to significant safety concerns, the study of their comparative efficacy and the experimental protocols developed to assess them remain fundamental to the field of neuropharmacology and the development of safer CNS depressants.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PHENobarbital, PHENothis compound (Systemic) (Sedative) Monograph for Professionals - Drugs.com [drugs.com]
- 6. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Pentothis compound used for? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Pentothis compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. quora.com [quora.com]
- 14. SECONAL SODIUMSECOthis compound CAPSULESCIIRx only [dailymed.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Secobarbital - Wikipedia [en.wikipedia.org]
- 17. discoveryjournals.org [discoveryjournals.org]
- 18. japsonline.com [japsonline.com]
- 19. Pentobarbitone Sodium: Significance and symbolism [wisdomlib.org]
- 20. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Safer, Sharper Alternative: Tris-Tricine Buffer Bests Barbital for Serum Protein Electrophoresis
For decades, Barbital buffer has been a laboratory staple for the electrophoretic separation of serum proteins. However, its classification as a controlled substance presents significant procurement, handling, and security challenges for modern research and diagnostic facilities. This guide provides a direct comparison between the traditional Barbital buffer and a high-performance Tris-Tricine-based buffer system, demonstrating the latter's equivalence in performance and superiority in safety and accessibility for clinical and research applications.
The primary application explored is the separation of human serum proteins on cellulose acetate membranes, a foundational technique for identifying dysproteinemias, such as monoclonal gammopathies. Experimental data cited from seminal studies illustrates that a Tris-Tricine formulation provides separations that are not only comparable but, in some cases, superior to those achieved with Barbital buffer, making it a robust and reliable alternative for researchers, scientists, and drug development professionals.
Comparative Buffer Properties
A buffer's performance is dictated by its chemical properties. While both Barbital and Tris-Tricine buffers operate effectively in the alkaline pH range required for inducing a net negative charge on serum proteins, their fundamental differences in composition lead to significant practical distinctions.
| Property | Barbital Buffer | Tris-Tricine Buffer | Analysis |
| Primary Use | Serum Protein Electrophoresis | Low MW Protein/Peptide SDS-PAGE, Serum Protein Electrophoresis | Tris-Tricine is more versatile, with specific advantages for resolving small proteins and peptides.[1] |
| Typical pH | ~8.6 | 8.25 - 8.8 | Both are suitable for inducing protein migration towards the anode. |
| Regulatory Status | Controlled Substance (DEA Schedule IV)[2][3] | Uncontrolled | Tris-Tricine eliminates significant administrative and security burdens.[4] |
| Safety Profile | Toxic, potential for abuse, central nervous system depressant.[2] | Low toxicity, safer handling. | Tris-Tricine presents a much lower risk to laboratory personnel. |
| Accessibility | Restricted procurement and inventory control required.[4] | Readily available from standard chemical suppliers. | Simplifies laboratory supply chain and management. |
Performance in Serum Protein Electrophoresis
The critical measure of a buffer's efficacy in this application is its ability to resolve serum proteins into five distinct, quantifiable fractions: Albumin, Alpha-1 (α1), Alpha-2 (α2), Beta (β), and Gamma (γ) globulins. Seminal research published in Clinical Chemistry demonstrated that a Tris-Tricine based buffer yields separations that correlate well with those obtained using traditional Barbital methods.[4] Subsequent studies have reinforced this, describing the separation with a modified Tris-Tricine system as "very effective" and "superior" to Tris-Barbital on cellulose acetate membranes.[5]
Quantitative Analysis of Protein Fractions
The following table represents typical densitometry results obtained from the electrophoretic separation of a normal human serum sample. While the specific data from a direct, published head-to-head comparison is not available, the results presented are illustrative of the expected outcomes based on reports that the Tris-Tricine buffer provides reliable quantitation of protein fractions that correlates well with Barbital-based separations.[4]
| Protein Fraction | Barbital Buffer (% of Total Protein) | Tris-Tricine Buffer (% of Total Protein) | Normal Range (%) |
| Albumin | 58.5 | 58.2 | 55.8 - 70.0 |
| Alpha-1 Globulin | 3.5 | 3.6 | 2.9 - 4.9 |
| Alpha-2 Globulin | 9.8 | 10.1 | 7.1 - 11.8 |
| Beta Globulin | 11.2 | 11.0 | 8.4 - 13.1 |
| Gamma Globulin | 17.0 | 17.1 | 11.1 - 18.8 |
Note: The data presented are representative values for illustrative purposes and are synthesized based on the qualitative descriptions of performance in the cited literature. The core finding is the strong correlation in quantitative results between the two buffer systems.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the procedures for serum protein electrophoresis using both the traditional Barbital buffer and the recommended Tris-Tricine alternative on cellulose acetate membranes.
Protocol 1: Traditional Barbital Buffer Electrophoresis
This protocol is based on standard, widely used procedures for cellulose acetate electrophoresis of serum proteins.
-
Buffer Preparation (pH 8.6):
-
Dissolve 1.84 g of Diethylbarbituric acid and 10.3 g of Sodium Diethylbarbiturate in 900 mL of deionized water.
-
Adjust the final volume to 1 L with deionized water. The final ionic strength is approximately 0.075 M.
-
-
Membrane Equilibration:
-
Soak cellulose acetate membranes in the Barbital buffer for at least 20 minutes before use.
-
-
Sample Application:
-
Gently blot the equilibrated membrane to remove excess buffer.
-
Apply approximately 3-5 µL of human serum as a narrow band to the specified application point.
-
-
Electrophoresis:
-
Place the membrane in the electrophoresis chamber, ensuring proper contact with the buffer-soaked wicks.
-
Conduct electrophoresis at a constant 180 Volts for 25 minutes.
-
-
Staining and Destaining:
-
Stain the membrane in a Ponceau S solution (0.5% w/v in 5% trichloroacetic acid) for 10 minutes.
-
Destain using successive washes of 5% acetic acid until the background is clear and the protein bands are sharply defined.
-
-
Quantification:
-
Air dry or clear the membrane according to the densitometer manufacturer's instructions.
-
Scan the membrane using a densitometer to quantify the percentage of each protein fraction.
-
Protocol 2: Alternative Tris-Tricine Buffer Electrophoresis
This protocol is based on the non-barbiturate formulation described by Ambler and Rodgers.[4]
-
Buffer Preparation (Tris-Tricine-Salicylate Buffer):
-
The formulation described consists of Tris (Tris(hydroxymethyl)aminomethane), Tricine (N-[tris(hydroxymethyl)methyl]glycine), Sodium Chloride, and Sodium Salicylate.
-
Note: The precise concentrations from the original 1980 publication are not publicly available. However, a functional starting point based on similar buffer systems would be approximately 50-75 mM Tris, 25-50 mM Tricine, with added NaCl and Salicylate, adjusted to a pH of 8.8.
-
-
Membrane Equilibration:
-
Soak cellulose acetate membranes in the Tris-Tricine buffer for at least 20 minutes.
-
-
Sample Application:
-
Follow the same procedure as in Protocol 1.
-
-
Electrophoresis:
-
Follow the same procedure as in Protocol 1. Run parameters (voltage and time) may require optimization for the specific buffer composition.
-
-
Staining and Destaining:
-
Follow the same procedure as in Protocol 1.
-
-
Quantification:
-
Follow the same procedure as in Protocol 1.
-
Experimental Workflow and Logic
The process for comparing the two buffer systems is straightforward, involving parallel processing of the same serum sample under identical conditions, with the buffer composition being the only variable.
References
- 1. Two new non-barbiturate buffers for electrophoresis of serum proteins on cellulose acetate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Capillary zone electrophoresis of serum proteins: study of separation variables. | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Barbital Buffer Performance in Cellulose Acetate vs. Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electrophoretic Support Media for Serum Protein Separation Using Barbital Buffer.
The separation of serum proteins is a cornerstone of clinical diagnostics and biomedical research. Two of the most established techniques for this purpose are cellulose acetate electrophoresis (CAE) and agarose gel electrophoresis (AGE), both frequently employing a barbital buffer system. This guide provides a detailed comparison of the performance of barbital buffer in these two electrophoretic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Differences
| Performance Metric | Cellulose Acetate Electrophoresis (CAE) | Agarose Gel Electrophoresis (AGE) | Key Considerations |
| Resolution | Good, typically resolves 5-6 major serum protein fractions.[1] | High, often resolves into more sub-fractions, providing clearer and sharper bands.[2] | AGE is generally superior for detecting subtle abnormalities and resolving closely migrating proteins. |
| Separation Speed | Relatively fast, typically 20-60 minutes. | Generally longer run times, from 30 minutes to several hours, depending on the desired resolution. | CAE offers a quicker turnaround time for routine screening. |
| Ease of Handling | Membranes are fragile and require careful handling. | Gels are also delicate but can be easier to handle with appropriate casting trays. | Both require practice to master handling and avoid artifacts. |
| Sample Volume | Requires small sample volumes (typically 1-3 µL). | Also requires small sample volumes (typically 1-5 µL). | Both are suitable for applications with limited sample availability. |
| Reproducibility | Good, with standardized protocols and equipment. | High, particularly with pre-cast gels and automated systems. | AGE may offer slightly better reproducibility due to the uniformity of the gel matrix. |
| Cost | Generally more cost-effective for routine applications. | Can be more expensive, especially when using pre-cast gels. | The cost-effectiveness of CAE makes it a popular choice for high-throughput screening. |
Quantitative Comparison of Serum Protein Fractionation
The following table summarizes the quantitative data from a comparative study on the separation of serum protein fractions using barbital buffer in both cellulose acetate and agarose gel electrophoresis. The data represents the percentage of each fraction relative to the total serum protein.
| Serum Protein Fraction | Cellulose Acetate (%) | Agarose Gel (%) |
| Albumin | 52.6 ± 9.60 | 53.8 ± 8.78 |
| α1-globulin | 3.8 ± 1.54 | 5.0 ± 1.90 |
| α2-globulin | 9.5 ± 3.75 | 9.9 ± 4.40 |
| β-globulin | 11.7 ± 2.32 | 10.8 ± 2.40 |
| γ-globulin | 22.3 ± 7.21 | 20.4 ± 6.82 |
Data adapted from a comparative study on serum protein fractionation.[3]
Experimental Protocols
Detailed methodologies for performing serum protein electrophoresis using barbital buffer with both cellulose acetate and agarose gel are provided below. These protocols are intended to serve as a general guideline and may require optimization based on specific laboratory conditions and equipment.
Cellulose Acetate Electrophoresis (CAE) Protocol
Materials:
-
Cellulose acetate membranes
-
Barbital buffer (pH 8.6, ionic strength 0.05-0.075 M)
-
Serum sample
-
Electrophoresis chamber and power supply
-
Staining solution (e.g., Ponceau S)
-
Destaining solution (e.g., 5% acetic acid)
-
Clearing solution (optional, for densitometry)
-
Densitometer (for quantification)
Procedure:
-
Buffer Preparation: Prepare barbital buffer to the desired ionic strength and a pH of 8.6.
-
Membrane Equilibration: Soak the cellulose acetate membranes in the barbital buffer for at least 10-15 minutes before use.
-
Sample Application: Gently blot the equilibrated membrane to remove excess buffer. Apply 1-3 µL of the serum sample as a narrow band at the cathodal end of the membrane.
-
Electrophoresis: Place the membrane in the electrophoresis chamber, ensuring good contact with the buffer wicks. Apply a constant voltage (e.g., 150-250 V) for 20-60 minutes.
-
Staining: After electrophoresis, immerse the membrane in the staining solution for 5-10 minutes.
-
Destaining: Transfer the membrane to the destaining solution and wash until the background is clear and the protein bands are distinct.
-
Quantification: The separated protein bands can be quantified by scanning the cleared or uncleared membrane with a densitometer.
Agarose Gel Electrophoresis (AGE) Protocol
Materials:
-
Agarose powder or pre-cast agarose gels
-
Barbital buffer (pH 8.6, ionic strength 0.05 M)
-
Serum sample
-
Gel casting equipment (if not using pre-cast gels)
-
Electrophoresis chamber and power supply
-
Staining solution (e.g., Coomassie Brilliant Blue or Amido Black)
-
Destaining solution (e.g., a mixture of methanol, acetic acid, and water)
-
Densitometer (for quantification)
Procedure:
-
Gel Preparation (if applicable): Prepare a 0.8-1% agarose gel solution in barbital buffer by heating until the agarose is completely dissolved. Pour the solution into a casting tray with a comb and allow it to solidify.
-
Buffer Preparation: Prepare barbital buffer to a pH of 8.6 and an ionic strength of 0.05 M.
-
Sample Application: Load 1-5 µL of the serum sample into the wells of the agarose gel.
-
Electrophoresis: Place the gel in the electrophoresis chamber and fill it with barbital buffer until the gel is submerged. Apply a constant voltage (e.g., 80-120 V) for 30-90 minutes, or until the tracking dye has migrated a sufficient distance.
-
Staining: After electrophoresis, carefully remove the gel and immerse it in the staining solution for 15-30 minutes.
-
Destaining: Transfer the gel to the destaining solution and wash until the background is clear and the protein bands are well-defined.
-
Quantification: The separated protein bands can be quantified by scanning the gel with a densitometer.
Visualizing the Workflow
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved in cellulose acetate and agarose gel electrophoresis using barbital buffer.
Concluding Remarks
Both cellulose acetate and agarose gel electrophoresis, when used with a barbital buffer system, are effective methods for the separation of serum proteins. The choice between the two often depends on the specific requirements of the analysis.
-
Cellulose Acetate Electrophoresis is a rapid, cost-effective, and reliable method suitable for routine clinical screening and high-throughput applications where the primary goal is the quantification of major serum protein fractions.
-
Agarose Gel Electrophoresis offers superior resolution, leading to sharper bands and the potential to identify a greater number of protein sub-fractions. This makes it the preferred method for detailed diagnostic investigations, research applications requiring high sensitivity, and the detection of subtle protein abnormalities.
Ultimately, the selection of the support medium should be guided by a careful consideration of the desired resolution, required turnaround time, and budget constraints of the laboratory.
References
Assessing the impact of Barbital sodium on enzyme kinetics compared to other buffers
For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision in designing robust and reproducible enzyme kinetic assays. While seemingly inert, a buffer system can significantly influence enzyme activity and the resulting kinetic parameters. This guide provides a comprehensive assessment of Barbital sodium as a buffer in enzyme kinetics, comparing its performance with other commonly used buffers and highlighting key experimental findings.
This document delves into the direct effects of this compound on enzyme function, supported by experimental data. We will explore its inhibitory action on specific enzymes and provide detailed protocols for relevant assays.
The Dual Role of this compound: Buffer and Inhibitor
This compound, while effective at maintaining a stable pH in a physiologically relevant range (approximately 7.4 to 8.6), is not always an inert component in enzyme assays. Research has demonstrated that this compound can directly interact with certain enzymes, acting as an inhibitor and thereby altering their kinetic properties. This is a crucial consideration for researchers, as the observed enzyme kinetics may be a composite of the enzyme's intrinsic activity and the inhibitory effect of the buffer itself.
One notable example is the effect of this compound on rabbit-muscle creatine kinase (CK) . A study has shown that sodium barbital acts as a slow, reversible inactivator of this enzyme. The inhibition is competitive with respect to both of the substrates, creatine and ATP, with a more pronounced competition with creatine. This indicates that this compound can bind to the active site of creatine kinase, thereby reducing its catalytic efficiency.
In contrast, this compound has been successfully employed as a buffer in assays for other enzymes, such as carbonic anhydrase (CA) , without reported inhibitory effects. This highlights the enzyme-specific nature of buffer interactions and underscores the importance of careful buffer selection based on the enzyme under investigation.
Quantitative Comparison of Buffer Effects on Enzyme Kinetics
The choice of buffer can lead to significant variations in the key kinetic parameters of an enzyme: the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
To illustrate the general principle of how different buffers can affect enzyme kinetics, the following table summarizes hypothetical data for an enzyme in three different buffer systems. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Buffer System | Km (mM) | Vmax (µmol/min) | Catalytic Efficiency (Vmax/Km) |
| This compound (50 mM, pH 8.0) | 1.5 (apparent) | 100 | 66.7 |
| Tris-HCl (50 mM, pH 8.0) | 0.8 | 100 | 125 |
| HEPES (50 mM, pH 8.0) | 0.7 | 110 | 157.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the expected trend for a competitively inhibited enzyme in this compound buffer compared to more inert buffers like Tris-HCl and HEPES.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for enzyme assays relevant to the discussion of this compound's effects.
Creatine Kinase Activity Assay (Illustrative Protocol)
This protocol describes a typical coupled enzyme assay to determine creatine kinase activity.
1. Reagents:
- Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or other buffer for comparison)
- Substrate Solution: 30 mM Creatine, 2 mM ADP, 10 mM Glucose, 2 mM NADP+, 5 mM AMP, 2 U/mL Hexokinase, 1 U/mL Glucose-6-phosphate dehydrogenase.
- Enzyme: Purified rabbit muscle creatine kinase.
- Inhibitor (for comparative studies): Sodium barbital solution.
2. Procedure:
- Prepare a reaction mixture containing the assay buffer and substrate solution.
- Add the creatine kinase enzyme solution to the reaction mixture.
- For inhibitor studies, pre-incubate the enzyme with the desired concentration of sodium barbital before adding to the reaction mixture.
- Initiate the reaction by adding ATP.
- Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.
- Repeat the assay with varying substrate concentrations to determine Km and Vmax.
Carbonic Anhydrase Activity Assay using Barbital Buffer
This protocol is adapted from established methods for measuring carbonic anhydrase activity.
1. Reagents:
- Buffer A: 25 mM Barbital buffer, pH 8.2.
- Extraction Buffer: 25 mM Barbital buffer containing 0.93 g/L EDTA and 1.23 g/L MgSO₄, pH 8.2.
- Enzyme: Purified carbonic anhydrase or tissue homogenate.
- Substrate: CO₂-saturated water.
2. Procedure:
- Prepare the enzyme sample in the Extraction Buffer.
- In a reaction vessel, add Buffer A.
- Place a calibrated pH electrode in the solution and start recording the pH.
- Add the enzyme sample to the reaction vessel.
- Initiate the reaction by adding a known volume of CO₂-saturated water.
- Monitor the rate of pH decrease from a starting pH (e.g., 8.2) to a final pH (e.g., 7.2).
- The rate of the pH drop is proportional to the carbonic anhydrase activity.
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and the logical flow of assessing buffer effects, the following diagrams are provided.
Caption: General workflow for assessing the impact of different buffers on enzyme kinetics.
Caption: Competitive inhibition of an enzyme by this compound.
Conclusion and Recommendations
The selection of a buffer for enzyme kinetic studies requires careful consideration beyond its pH buffering capacity. This compound, while a suitable buffer for certain applications, demonstrates clear inhibitory effects on enzymes such as creatine kinase. This direct interaction complicates the interpretation of kinetic data, as the observed results may not reflect the true catalytic properties of the enzyme.
For researchers studying enzymes that are sensitive to this compound, it is highly recommended to use alternative buffers with a lower potential for interaction, such as Tris-HCl or HEPES . When the use of this compound is unavoidable, it is crucial to perform control experiments to quantify its inhibitory effect and to report the kinetic parameters as "apparent" values.
Ultimately, the optimal buffer for an enzyme kinetic assay is one that maintains a stable pH without interfering with the reaction being studied. Preliminary experiments to screen a panel of buffers are a worthwhile investment to ensure the accuracy and reliability of the kinetic data.
Cross-Reactivity of Barbital Sodium in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Barbital sodium in various commercially available immunoassays used for the detection of barbiturates. Understanding the cross-reactivity profile of an immunoassay is critical for accurate interpretation of screening results, particularly in clinical and forensic toxicology, as well as in preclinical and clinical drug development. This document summarizes quantitative cross-reactivity data, details the experimental protocols for assessing cross-reactivity, and provides a visual representation of the evaluation workflow.
Data Presentation: Comparative Cross-Reactivity of Barbital and Other Barbiturates
The following table summarizes the cross-reactivity of this compound and other barbiturate compounds in different immunoassay systems. The data has been compiled from various sources, including FDA 510(k) submissions and scientific publications. It is important to note that cross-reactivity can vary between different manufacturers and even between different lots of the same assay. The data presented here should be used as a general guide.
| Compound | SYNCHRON Systems BARB Assay (Concentration for Positive Result, µg/mL)[1] | Abbott AxSYM Barbiturate Assay (% Cross-Reactivity) |
| Barbital | 1.5 | Data Not Available |
| Secobarbital | 0.2 | 100 |
| Amobarbital | 0.3 | >22 |
| Aprobarbital | 0.2 | >22 |
| Butabarbital | 0.25 | >22 |
| Butalbital | 0.4 | >22 |
| Pentobarbital | 0.5 | >22 |
| Phenobarbital | 0.8 | >22 |
| Talbutal | 0.125 | >22 |
| Thiopental | 0.8 | >22 |
Note: The SYNCHRON Systems BARB assay data indicates the concentration of the compound required to produce a positive result equivalent to the cutoff calibrator (Secobarbital at 0.2 µg/mL)[1]. For the Abbott AxSYM assay, the percentage cross-reactivity was calculated relative to secobarbital[2]. Specific percentage values for many compounds were not provided in the available documentation, but were stated to be greater than 22%[2].
Experimental Protocols
The following are generalized experimental protocols for determining the cross-reactivity of a compound in common immunoassay formats. Specific parameters may vary depending on the manufacturer and the automated platform used.
Homogeneous Enzyme Immunoassay (EIA)
This protocol is based on the principle of competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites[3].
Materials:
-
Barbiturate EIA reagent kit (including antibody/substrate reagent and enzyme conjugate reagent)
-
Calibrators and controls
-
Test compound (e.g., this compound)
-
Drug-free urine or serum matrix
-
Automated clinical chemistry analyzer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the appropriate matrix (urine or serum). Serially dilute the stock solution to obtain a range of concentrations to be tested.
-
Assay Principle: In the absence of the drug in the sample, the antibody binds to the drug-enzyme conjugate, inhibiting the enzyme's activity. When the drug is present, it competes with the drug-enzyme conjugate for antibody binding sites, resulting in more active enzyme. The enzyme activity is directly proportional to the drug concentration in the sample[3].
-
Analysis:
-
Set up the automated analyzer according to the manufacturer's instructions for the barbiturate assay.
-
Run the calibrators to generate a standard curve.
-
Run the control samples to validate the assay performance.
-
Analyze the prepared this compound solutions.
-
-
Data Analysis:
-
Determine the concentration of this compound that produces a result equivalent to the cutoff calibrator (e.g., 200 ng/mL or 300 ng/mL of secobarbital)[3].
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100
-
Fluorescence Polarization Immunoassay (FPIA)
This protocol is based on the principle of competition between the drug in the sample and a fluorescently labeled drug for a limited number of antibody binding sites[4].
Materials:
-
Barbiturate FPIA reagent kit (including fluorescent tracer and antibody)
-
Calibrators and controls
-
Test compound (e.g., this compound)
-
Drug-free urine or serum matrix
-
FPIA analyzer (e.g., Abbott AxSYM)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the appropriate matrix. Serially dilute the stock solution to create a range of test concentrations.
-
Assay Principle: When the fluorescently labeled drug is bound by the antibody, it rotates slowly, and the emitted light is highly polarized. When the free drug from the sample displaces the fluorescent drug from the antibody, the smaller, unbound fluorescent drug rotates more rapidly, leading to a decrease in polarization[4].
-
Analysis:
-
Configure the FPIA analyzer with the specific parameters for the barbiturate assay.
-
Calibrate the instrument using the provided calibrators.
-
Assay the control samples to ensure the validity of the run.
-
Analyze the prepared this compound solutions.
-
-
Data Analysis:
-
Determine the concentration of this compound that produces a response equivalent to a specific calibrator.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100[2]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for assessing the cross-reactivity of a compound in an immunoassay.
References
A Tale of Two Sedatives: A Comparative Review of Barbital Sodium's Journey from Bedside to Research Bench
Once a ubiquitous sleeping aid, Barbital sodium, the first commercially produced barbiturate, has largely been relegated to the annals of medical history, replaced by safer alternatives. This guide provides a comprehensive comparison of the historical and current uses of this compound, juxtaposing its pharmacological profile with that of its successors, primarily benzodiazepines and "Z-drugs." We delve into the experimental data that precipitated this shift and detail the methodologies that defined our understanding of these sedative-hypnotics.
From "Veronal" to Verboten: The Historical Reign and Fall of this compound
Introduced in 1903 under the trade name Veronal, Barbital (the acidic form of this compound) was hailed as a revolutionary hypnotic, a marked improvement over the foul-tasting and less effective bromides of the era.[1][2][3][4] Its sodium salt, Medinal, offered improved solubility. For decades, barbiturates were the go-to treatment for insomnia, anxiety, and seizure disorders.[5][6][7] However, the reign of Barbital and its brethren was fraught with peril. Prolonged use led to tolerance, requiring escalating doses to achieve the desired effect, and the narrow therapeutic window meant that the line between a therapeutic dose and a fatal overdose was dangerously thin.[1] This high potential for addiction and lethal overdose ultimately led to their clinical decline.[5][6][8]
The Rise of Safer Alternatives: Benzodiazepines and Z-Drugs
The 1960s saw the advent of benzodiazepines, such as diazepam (Valium), which offered a significantly wider margin of safety.[9][10][11] This was later followed by the development of non-benzodiazepine hypnotics, or "Z-drugs" (e.g., zolpidem, zaleplon, eszopiclone), in the 1990s.[12] These newer classes of drugs have largely replaced barbiturates in the treatment of anxiety and insomnia due to their lower risk of overdose and dependence.[7][8][13][14][15]
Mechanism of Action: A Tale of Two Receptors
The sedative and hypnotic effects of both barbiturates and benzodiazepines stem from their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][7][8][16][17][18][19][20][21][22] However, their mechanisms of action at this receptor are critically different, explaining the disparity in their safety profiles.
Barbiturates, including this compound, bind to the GABA-A receptor and increase the duration of the chloride channel opening.[8][16][22] This prolonged influx of chloride ions leads to a more significant and prolonged depression of the central nervous system. In contrast, benzodiazepines increase the frequency of the chloride channel opening, a more subtle and less profound effect.[8][16][22] This fundamental difference in their interaction with the GABA-A receptor is a key determinant of the higher potency and narrower therapeutic index of barbiturates.
Quantitative Comparison: A Look at the Numbers
The stark difference in safety between this compound and its alternatives is evident in their toxicological data. While direct comparative studies are scarce due to the age of this compound, we can infer the relative risk from available data.
| Drug Class | Drug | Animal Model | LD50 (Oral) | ED50 (Oral, Sedative) | Therapeutic Index (LD50/ED50) |
| Barbiturate | This compound | Rat | 600 mg/kg[23] | Not available | Not available |
| Mouse | 800 mg/kg[23] | Not available | Not available | ||
| Benzodiazepine | Diazepam | Mouse | 49-275 mg/kg[24] | 0.10-0.24 mg/kg[24] | 350 - 1146[24] |
Note: Data is compiled from different sources and may not be directly comparable. The therapeutic index for diazepam is calculated from the provided LD50 and ED50 values in mice.
The significantly higher therapeutic index of diazepam highlights its wider margin of safety compared to what can be inferred for barbiturates, where the lethal dose is a smaller multiple of the therapeutic dose.
Current Uses of this compound: From Clinical Staple to Niche Research Tool
While its clinical use as a sedative-hypnotic is virtually nonexistent, this compound has found a niche in modern research, albeit a limited one.
-
Buffering Agent: Historically, this compound solutions were widely used as a pH buffer in biological research, particularly in electrophoresis for the separation of proteins and in fixative solutions.[1][16][17][25][26][27][28] However, due to its status as a controlled substance, it has been largely replaced by other buffering agents.[1][25][27]
-
Research in Neuroscience: The well-characterized mechanism of action of barbiturates on the GABA-A receptor still makes them useful tools in neuroscience research to probe the function of this receptor system.[5][19]
-
Specialized Chemical Synthesis: this compound can be used as a precursor or intermediate in the synthesis of more complex molecules for research purposes, such as the development of photoswitchable derivatives for photopharmacology.[25]
-
Toxicology and Carcinogenesis Studies: As a known non-genotoxic renal carcinogen in rats, this compound has been used as a model compound to study mechanisms of chemical carcinogenesis.[29]
-
Enzyme Inhibition Studies: Research has explored this compound as an inhibitor of certain enzymes, such as rabbit-muscle creatine kinase.[29]
Experimental Protocols: Unraveling the Mechanisms
The understanding of how these drugs exert their effects is built upon a foundation of key experimental procedures. Below are overviews of the methodologies used to assess sedative-hypnotic activity and receptor binding.
In Vivo Assessment of Sedative-Hypnotic Effects: The Open Field Test
The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents, which can be indicative of a drug's sedative effects.
Methodology:
-
Apparatus: A square arena with high walls, often equipped with an overhead camera to track the animal's movement. The floor is typically divided into a grid of squares.
-
Procedure: A rodent is placed in the center of the open field. The animal's behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed. A significant decrease in locomotion suggests a sedative effect.
-
Anxiety-like Behavior (Thigmotaxis): Time spent in the center of the arena versus the periphery. Anxiolytic drugs tend to increase the time spent in the center.
-
Rearing: The number of times the animal stands on its hind legs. A decrease can indicate sedation.
-
In Vitro Assessment: GABA-A Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Methodology:
-
Preparation of Brain Tissue: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the GABA-A receptor (e.g., [3H]muscimol).
-
Competition: The incubation is performed in the presence and absence of varying concentrations of the test drug (e.g., this compound or diazepam). The test drug will compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The bound and free radioligand are separated (e.g., by filtration). The amount of radioactivity bound to the membranes is then measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test drug, which is a measure of its binding affinity for the receptor.
Conclusion
The story of this compound is a powerful illustration of the evolution of pharmacology. Once a frontline treatment for common ailments, its inherent dangers paved the way for the development of safer and more effective medications. While its clinical applications have faded, this compound continues to serve a purpose in the research community, aiding in the fundamental understanding of neuropharmacology and toxicology. This comparative guide underscores the importance of continuous research and development in the pursuit of safer and more targeted therapeutics.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Molecular actions of pentobarbital isomers on sodium channels from human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenothis compound? [synapse.patsnap.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. wakemed.org [wakemed.org]
- 8. anilocus.com [anilocus.com]
- 9. Effect of hypnotics on mice genetically selected for sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thefreedomcenter.com [thefreedomcenter.com]
- 11. Benzodiazepines vs. Barbiturates: Addiction & Side Effects [medicinenet.com]
- 12. Differential effects of diazepam and pentobarbital on mood and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open field test for mice [protocols.io]
- 14. pentobarbital induced sleeping-time: Topics by Science.gov [science.gov]
- 15. This compound | C8H11N2NaO3 | CID 23681217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Barbital-Buffer [morphisto.de]
- 18. A comparison of the clinical and psychological effects of diazepam and amylobarbitone in anxious patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Barbiturate and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The sensitivity of the brain to barbiturate during chronic administration and withdrawal of barbitone sodium in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 23. Pentobarbital suppresses human brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. THE HYPERALGESIC ACTION OF BARBITURATES IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Barbital - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Two new non-barbiturate buffers for electrophoresis of serum proteins on cellulose acetate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound, 144-02-5, High Purity, 32002, Sigma-Aldrich [sigmaaldrich.com]
- 29. Sodium barbital | CAS:144-02-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Safety Operating Guide
Barbital sodium proper disposal procedures
Proper disposal of barbital sodium is a critical procedure for ensuring laboratory safety, environmental protection, and regulatory compliance. As a Schedule IV controlled substance, this compound is subject to stringent regulations by the Drug Enforcement Administration (DEA) in addition to hazardous waste regulations from the Environmental Protection Agency (EPA). The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Regulatory Framework
The disposal of this compound is governed by multiple federal and local regulations. Waste generators are responsible for ensuring that the discarded chemical is classified and handled correctly.[1] The primary requirement from the DEA is that controlled substances must be rendered "non-retrievable," meaning they cannot be transformed back into a usable form.[2][3] This standard is performance-based, allowing for various destruction methods as long as this outcome is achieved.[2] All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[4][5]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure proper personal protective equipment is worn to minimize exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5][6]
-
Body Protection: A lab coat or chemical-resistant apron is required.[4][5]
-
Respiratory Protection: If there is a risk of generating dust, use an approved/certified dust respirator.[4][6]
Step-by-Step Disposal Protocol
This protocol outlines the process from waste collection in the laboratory to final disposal by a certified entity.
Step 1: Waste Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions.
-
Identify Waste: Collect all materials contaminated with this compound, including pure substance, solutions, and contaminated labware (e.g., gloves, weigh boats, pipette tips).
-
Use Appropriate Containers: Collect waste in a designated, clean, dry, and sealable container that is compatible with the chemical.[6][7]
-
Avoid Incompatibles: this compound is incompatible with strong oxidizing agents.[5][6] Do not mix this compound waste with these or other incompatible chemicals.[7] Keep containers of incompatible materials physically separated.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components in the waste stream.[8]
Step 2: On-Site Spill Decontamination For accidental spills, immediate and proper cleanup is essential to ensure safety.
-
Cleanup: For small spills, carefully sweep up the solid material.[6] Use appropriate tools to place the spilled solid into a convenient waste disposal container.[4]
-
Neutralization of Residue: Neutralize the remaining residue on the surface with a dilute solution of acetic acid.[4]
-
Final Cleaning: After neutralization, finish cleaning by spreading water on the contaminated surface and collecting the wastewater for disposal according to local and regional authority requirements.[4]
Step 3: Temporary Storage Store collected waste safely in the laboratory pending pickup for disposal.
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated.[6] Keep containers away from heat, sources of ignition, and incompatible substances.[4][5]
-
Container Integrity: Keep the waste container tightly closed except when adding waste.[6][7]
Step 4: Arranging for Final Disposal Final disposal must be handled by licensed and authorized professionals.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]
-
Use a Licensed Contractor: The waste will be handled by a licensed hazardous waste disposal company or a DEA-registered reverse distributor.[9] These contractors are equipped to dispose of the material in a compliant manner, typically via incineration or another method that meets the DEA's "non-retrievable" standard.[2][3]
-
Do Not Dispose in Regular Trash or Sewer: Do not dispose of this compound in the regular trash or pour it down the drain.[10] While cleaning a neutralized spill area may involve water, bulk chemical waste must not be sewered.[4]
Step 5: Documentation Accurate record-keeping is a critical component of regulatory compliance.
-
Waste Disposal Forms: Complete all required hazardous waste disposal forms provided by your EHS department, listing all chemical constituents and their approximate percentages.[8]
-
Witnessing: For on-site destruction methods, the DEA may require that two authorized employees witness the entire process and sign a disposal log.[3]
Quantitative Data: Toxicity
While specific quantitative parameters for disposal methods are determined by licensed contractors, the toxicity of this compound underscores the need for careful handling.
| Toxicity Data | Species | Value |
| Oral LD50 | Rat | 600 mg/kg |
| Oral LD50 | Mouse | 800 mg/kg |
| (Source:[4][6]) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. odu.edu [odu.edu]
- 9. ashp.org [ashp.org]
- 10. morphisto.de [morphisto.de]
Safeguarding Your Research: A Comprehensive Guide to Handling Barbital Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Barbital sodium, offering procedural, step-by-step guidance to mitigate risks and ensure operational excellence.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following equipment is mandatory to ensure personal safety in the laboratory.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Protection | Standard/Specification |
| Eyes | Chemical safety goggles or eyeglasses with side shields | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin | Chemical-resistant protective gloves (e.g., Nitrile rubber) | EN ISO 374[2] |
| Body | Appropriate protective clothing to prevent skin exposure | [1] |
| Respiratory | Air-purifying respirator with a full facepiece and organic vapor canister, or a supplied-air respirator | OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149[1] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to maintain the stability of this compound and prevent accidental exposure or contamination.
Handling:
-
Use in a well-ventilated area to keep airborne concentrations low.[1][2]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Avoid direct sunlight and extremes of temperature.
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a clear and immediate response is vital. The following tables outline the necessary first aid and spill response procedures.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention from an ophthalmologist.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them drink two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[1][4] |
Spill and Disposal Plan
A systematic approach to spill cleanup and waste disposal is essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1.
-
Containment: For small spills, absorb with an inert material such as sand or vermiculite.[2][5] For larger spills, dike the area to prevent spreading.[5][6]
-
Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[7] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and rinse with water.[2][8]
-
Waste Disposal: Dispose of the contaminated waste according to local, state, and federal regulations.[8]
Disposal of Unused this compound:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[8]
-
Do not allow the chemical to enter drains or waterways.[2][8]
-
Contaminated packaging should be handled in the same manner as the substance itself.[8]
Experimental Workflow: this compound Spill Response
The following diagram illustrates the logical workflow for a safe and effective response to a this compound spill.
Caption: Workflow for this compound Spill Response.
Toxicological Data
Understanding the toxicity of this compound is crucial for risk assessment.
Table 3: Acute Toxicity Data for this compound (CAS# 144-02-5)
| Route | Species | LD50 |
| Oral | Rat | 600 mg/kg[1][3] |
| Oral | Mouse | 800 mg/kg[1] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. morphisto.de [morphisto.de]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. haenseler.ch [haenseler.ch]
- 8. morphisto.de [morphisto.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
